molecular formula C13H17N3O2 B183145 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid CAS No. 418805-51-3

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Cat. No.: B183145
CAS No.: 418805-51-3
M. Wt: 247.29 g/mol
InChI Key: NTUMBFHGMUZUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUMBFHGMUZUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386268
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-51-3
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, a bifunctional, angle-shaped building block with applications in the synthesis of coordination polymers.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Synthesis

3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (trzadcH) is an orthogonally substituted adamantane derivative.[1] The molecule consists of a rigid adamantane cage functionalized with a carboxylic acid group and a 1,2,4-triazole ring at the 1 and 3 positions, respectively.

The synthesis of this compound is achieved through a direct reaction between 1-adamantanecarboxylic acid and 1H-1,2,4-triazole in concentrated sulfuric acid.[1][2][3] This facile, one-step synthesis provides a good yield of the desired product.[1][3]

Synthesis_Workflow Synthesis Workflow for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1-Adamantanecarboxylic Acid P 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid R1->P R2 1H-1,2,4-Triazole R2->P C1 Concentrated Sulfuric Acid (98%) C1->P Solvent/Catalyst C2 0 °C to room temperature C2->P Temperature

Caption: Synthesis workflow for the preparation of the title compound.

Structural Elucidation

The definitive structure of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid was determined using single-crystal X-ray diffraction. The compound crystallizes in a monoclinic crystal system with the P2₁/n space group.[1] The crystal structure reveals that the molecules form one-dimensional chains through intermolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom at position 4 of the triazole ring.[1]

Structure_Elucidation_Logic Logical Flow for Structure Elucidation Synthesis Chemical Synthesis Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Provides Sample XRay Single-Crystal X-ray Diffraction Synthesis->XRay Provides Crystals Structure Confirmed Molecular Structure Spectroscopy->Structure Suggests Connectivity XRay->Structure Confirms 3D Arrangement & Connectivity

Caption: Logical workflow for the structural determination process.

Experimental Data

The structural and physical properties of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid have been characterized by various analytical techniques. A summary of the key quantitative data is presented below.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O₂
Molecular Weight247.30 g/mol
Melting Point201–202 °C[1][3]
Yield88%[1][3]
¹H NMR (400 MHz, CDCl₃), δ (ppm)
CH₂ (adamantane)1.67 (s, 2H)
CH (adamantane)1.82 (t, 2H)
CH₂ (adamantane)2.08 (t, 4H)
CH (adamantane)2.17 (s, 2H)
CH₂ (adamantane)2.26 (s, 2H)
CH (triazole)7.97 (s, 1H)
CH (triazole)8.59 (s, 1H)
COOH12.53 (s, 1H)
¹³C NMR (100 MHz, CDCl₃), δ (ppm) 29.0, 34.9, 37.7, 41.4, 42.2, 43.6, 58.5, 141.1, 151.3, 177.6[3]
Mass Spectrometry (m/z) Methyl ester: 261 (100%), 202 (44%), 133 (91%), 100 (58%)[1]
Elemental Analysis Calcd: C 63.14, H 6.93, N 16.99; Found: C 63.38, H 7.09, N 17.13[1][3]

Experimental Protocols

General Synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid [1]

  • Reactant Preparation: In a 20 mL screw-cap vial, 10 mmol of 1-adamantanecarboxylic acid and 10 mmol of 1H-1,2,4-triazole are combined.

  • Dissolution: The reactants are dissolved in 10 mL of 98% concentrated sulfuric acid.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

  • Reaction Monitoring: The completion of the reaction is monitored by thin-layer chromatography (TLC) using bromocresol green solution as a staining agent.

  • Work-up and Purification: While the original source notes the product is sufficiently pure for subsequent syntheses, a small portion for analysis was recrystallized from a water/methanol (9:1) mixture.[1]

Crystallization for X-ray Diffraction [1]

Crystals suitable for single-crystal X-ray diffraction were obtained by heating the synthesized compound in water to 150 °C in a sealed ampoule, followed by slow cooling to room temperature.[1]

Experimental_Workflow General Experimental Workflow Start Start Reactants Combine Reactants: 1-Adamantanecarboxylic Acid 1H-1,2,4-Triazole in conc. H₂SO₄ Start->Reactants Cool Cool to 0 °C Reactants->Cool Monitor Monitor Reaction by TLC Cool->Monitor Recrystallize Recrystallize from Water/Methanol (9:1) Monitor->Recrystallize Analyze Characterize Product (NMR, MS, Elemental Analysis) Recrystallize->Analyze Crystals Grow Crystals for X-ray Diffraction Recrystallize->Crystals End End Analyze->End Crystals->End

Caption: A generalized workflow for the synthesis and characterization.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure, which imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to serve as a robust scaffold. The incorporation of a triazole moiety, a common pharmacophore, and a carboxylic acid group, which can modulate solubility and act as a coordination site, into the adamantane framework results in a molecule with a distinctive set of properties. 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is one such compound that holds promise for various applications, including the development of new therapeutic agents and the construction of metal-organic frameworks. A thorough understanding of its physicochemical properties is paramount for its successful application.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O₂
Molecular Weight 247.30 g/mol
Melting Point 201–202 °C
Boiling Point (Predicted) 505.9 ± 47.0 °CPredicted
Solubility (Predicted in water at 25°C) 1.35 g/LPredicted
pKa (Predicted) 4.5 (acidic), 2.1 (basic)Predicted
LogP (Predicted) 1.8Predicted

Note: Predicted values are computationally generated and should be experimentally verified.

Synthesis and Experimental Protocols

Synthesis of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid

The synthesis of the title compound is achieved through the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in the presence of concentrated sulfuric acid.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid.

  • Add 1H-1,2,4-triazole (1.2 eq) to the solution portion-wise while stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the precipitate, wash it thoroughly with distilled water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/methanol mixture) to yield colorless crystals of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (yield: 88%).

Synthesis_Workflow Reactants 1-Adamantanecarboxylic Acid + 1H-1,2,4-Triazole + Conc. H₂SO₄ Reaction Reaction at 80-100 °C Reactants->Reaction Quenching Quenching on Ice Reaction->Quenching Neutralization Neutralization with NaHCO₃ Solution Quenching->Neutralization Filtration Filtration and Washing Neutralization->Filtration Drying Drying under Vacuum Filtration->Drying Purification Recrystallization (Water/Methanol) Drying->Purification Product 3-(1H-1,2,4-Triazol-1-yl) adamantane-1-carboxylic Acid Purification->Product

Caption: Synthesis workflow for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid.

Determination of Physicochemical Properties: Experimental Protocols

The following are detailed protocols for the experimental determination of the key physicochemical properties of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid.

3.2.1. Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Finely powder a small sample of the dried compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a rate of 10-20 °C/min initially, then slow down to 1-2 °C/min as the temperature approaches the expected melting point.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

3.2.2. Solubility Determination (Shake-Flask Method)

  • Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, spectrophotometer or HPLC.

  • Procedure:

    • Add an excess amount of the compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, acetone).

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

3.2.3. pKa Determination (Potentiometric Titration)

  • Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer.

  • Procedure:

    • Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water-methanol) if it has low aqueous solubility.

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

3.2.4. LogP Determination (Shake-Flask Method)

  • Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

    • Accurately weigh a small amount of the compound and dissolve it in one of the phases (preferably the one in which it is more soluble).

    • Add a known volume of this solution to a vial containing a known volume of the other phase.

    • Seal the vial and shake it vigorously on an orbital shaker for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

    • Allow the two phases to separate completely, aided by centrifugation if necessary.

    • Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Relevance of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Understanding these properties is essential for the rational design and development of new drugs.

Drug_Development_Logic cluster_Properties Physicochemical Properties cluster_ADME ADME Properties cluster_Outcome Development Outcome Solubility Solubility Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion LogP LogP (Lipophilicity) LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism pKa pKa pKa->Absorption pKa->Distribution MW Molecular Weight MW->Absorption MW->Distribution Bioavailability Bioavailability Absorption->Bioavailability Efficacy Efficacy & Potency Distribution->Efficacy Metabolism->Efficacy Toxicity Toxicity Metabolism->Toxicity Excretion->Toxicity Bioavailability->Efficacy

An In-depth Technical Guide to the Synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a facile and efficient synthesis pathway for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthesis route.

Synthesis Pathway Overview

The synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid can be achieved through a direct reaction between 1-adamantanecarboxylic acid and 1H-1,2,4-triazole.[1][2] This method, a notable example of C-H functionalization, utilizes concentrated sulfuric acid as both a solvent and a catalyst. The reaction proceeds by the generation of an adamantyl cation, which then undergoes a Ritter-type reaction with the triazole.[1][2][3][4] This one-pot synthesis is advantageous due to its simplicity and high yield.

Below is a diagram illustrating the overall synthesis pathway.

Synthesis_Pathway 1-Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Reaction 1-Adamantanecarboxylic_Acid->Reaction 1H-1,2,4-Triazole 1H-1,2,4-Triazole 1H-1,2,4-Triazole->Reaction Product 3-(1H-1,2,4-triazol-1-yl)adamantane- 1-carboxylic acid Reaction->Product H₂SO₄ (conc.)

Caption: Overall synthesis scheme for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, based on the work by Pavlov et al. (2019).[1]

Materials:

  • 1-Adamantanecarboxylic acid

  • 1H-1,2,4-triazole

  • 98% Concentrated sulfuric acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Methanol (for recrystallization)

Equipment:

  • 20 mL screw-cap vial

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum desiccator

Procedure:

  • In a 20 mL screw-cap vial, combine 10 mmol of 1-adamantanecarboxylic acid and 10 mmol of 1H-1,2,4-triazole.

  • Add 10 mL of 98% concentrated sulfuric acid to the vial.

  • Cool the mixture to 0 °C using an ice bath.

  • Stir the reaction mixture at this temperature. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a bromocresol green solution as a stain.

  • Once the reaction is complete, quench the reaction by carefully pouring the mixture onto crushed ice.

  • Filter the resulting quenched mixture and neutralize the filtrate with a saturated NaHCO₃ solution.

  • Collect the precipitate by filtration, wash it extensively with distilled water, and dry it in a vacuum desiccator.

  • For analytical purposes, the product can be further purified by recrystallization from a water/methanol (9:1) mixture.

Quantitative Data

The synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid and its derivatives with substituted triazoles and tetrazoles yields products in moderate to high yields. The following table summarizes the quantitative data for these reactions.[1]

ProductStarting AzoleYield (%)Melting Point (°C)
3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid1H-1,2,4-triazole88201–202
3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid3-Methyl-1H-1,2,4-triazole65179–180
3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid3,5-Dimethyl-1H-1,2,4-triazole47-
3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid1H-tetrazole81195–197

Workflow and Logical Relationships

The experimental workflow from starting materials to the final purified product can be visualized as a series of sequential steps.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Combine Reactants: 1-Adamantanecarboxylic Acid 1H-1,2,4-Triazole Add_H2SO4 Add conc. H₂SO₄ Start->Add_H2SO4 Cool Cool to 0 °C Add_H2SO4->Cool Stir Stir until completion (TLC) Cool->Stir Quench Quench with ice Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter1 Filter precipitate Neutralize->Filter1 Wash Wash with H₂O Filter1->Wash Dry Dry in vacuum desiccator Wash->Dry Recrystallize Recrystallize (Water/MeOH) Dry->Recrystallize Final_Product 3-(1H-1,2,4-triazol-1-yl)adamantane- 1-carboxylic acid Recrystallize->Final_Product Pure Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

The described synthesis pathway offers a straightforward and high-yielding method for the preparation of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid. This bifunctional adamantane derivative serves as a valuable building block for the development of coordination polymers and potentially for applications in medicinal chemistry. The provided detailed protocol and quantitative data serve as a practical guide for researchers in the field.

References

An In-depth Technical Guide to 3-Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3)

An In-depth Technical Guide to 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3). Given the limited direct biological data on this specific compound, this guide also details relevant experimental protocols for assessing its potential as a therapeutic agent, based on the known activities of structurally similar adamantane and triazole derivatives.

Core Compound Properties

3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid is a bifunctional molecule incorporating a rigid adamantane cage, a carboxylic acid group, and a 1,2,4-triazole moiety. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science.

PropertyValueReference
CAS Number 418805-51-3-
IUPAC Name 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid-
Alternate Name (1R,3S,5R,7S)-3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid-
Molecular Formula C₁₃H₁₇N₃O₂[1]
Molecular Weight 247.29 g/mol [1]
Melting Point 201–202 °C[1]

Synthesis and Characterization

A facile synthesis of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid has been reported, offering a straightforward method for its preparation in a laboratory setting.

Synthesis Protocol

The synthesis involves the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid.

Materials:

  • 1-Adamantanecarboxylic acid

  • 1H-1,2,4-triazole

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Ammonium hydroxide solution (25%)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid and 1H-1,2,4-triazole in concentrated sulfuric acid.

  • Cool the reaction mixture in an ice bath.

  • Allow the reaction to proceed, monitoring its completion via thin-layer chromatography.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a 25% aqueous solution of ammonium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Characterization Data

The following characterization data has been reported for the synthesized compound:

Data TypeReported Values
¹H NMR (CDCl₃, 400 MHz) δ = 1.67 (s, 2H), 1.82 (t, 2H), 2.08 (t, 4H), 2.17 (s, 2H), 2.26 (s, 2H), 7.97 (s, 1H), 8.59 (s, 1H), 12.53 (s, 1H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ = 29.0, 34.9, 37.7, 41.4, 42.2, 43.6, 58.5, 141.1, 151.3, 177.6 ppm

Potential Biological Activities and Experimental Protocols

While specific biological data for CAS 418805-51-3 is not extensively documented, the adamantane and 1,2,4-triazole moieties are present in numerous biologically active compounds, suggesting potential anticancer and enzyme inhibitory activities for this molecule. The following sections provide detailed experimental protocols for evaluating these potential activities.

Anticancer Activity Evaluation

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Test compound (CAS 418805-51-3) dissolved in DMSO

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

MTT_Assay_WorkflowASeed Cancer Cells in 96-well plateBAdd Test Compound (Varying Concentrations)A->BCIncubate for 48-72 hoursB->CDAdd MTT ReagentC->DEIncubate for 4 hoursD->EFSolubilize Formazan with DMSOE->FGMeasure AbsorbanceF->GHCalculate IC50G->H

MTT Assay Workflow for Cytotoxicity Assessment.
Investigation of Signaling Pathways

Based on the activities of related compounds, 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid may modulate key cancer-related signaling pathways such as PI3K/Akt and FAK.

This protocol outlines the steps to investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

PI3K_Akt_Signaling_PathwayRTKReceptor Tyrosine KinasePI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3 phosphorylates PIP2PIP2PIP2->PIP3PDK1PDK1PIP3->PDK1AktAktPDK1->Akt activates mTORmTORAkt->mTORCellSurvivalCell Survival& ProliferationAkt->CellSurvivalmTOR->CellSurvival

Simplified PI3K/Akt Signaling Pathway.

Similar to the PI3K/Akt pathway, the influence on the Focal Adhesion Kinase (FAK) pathway can be assessed by Western blot, focusing on the phosphorylation of FAK and its downstream targets.

Procedure: Follow the Western blot protocol outlined in section 3.2.1, using primary antibodies specific for phosphorylated FAK (e.g., at Tyr397), total FAK, and downstream effectors like Src and ERK.

FAK_Signaling_PathwayIntegrinIntegrinFAKFAKIntegrin->FAK activates SrcSrcFAK->Src recruits Grb2Grb2FAK->Grb2Src->FAK phosphorylates SosSosGrb2->SosRasRasSos->RasERKERKRas->ERKCellMigrationCell Migration& InvasionERK->CellMigration

Simplified FAK Signaling Pathway.

Suppliers

The following is a non-exhaustive list of potential suppliers for CAS number 418805-51-3. Availability and purity should be confirmed with the respective supplier.

SupplierLocation
Matrix Scientific USA
Santa Cruz Biotechnology USA
Fluorochem UK
Manchester Organics UK
Chemdiv USA
CymitQuimica Spain
BLDpharm China

Safety Information

Based on available safety data sheets for this compound, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this chemical. Work in a well-ventilated area, preferably a fume hood.

Conclusion

3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3) is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the area of oncology. While direct experimental evidence of its efficacy is currently limited in publicly available literature, this guide provides the necessary chemical information and detailed experimental protocols to enable researchers to explore its therapeutic potential. The outlined methodologies for assessing cytotoxicity and impact on key signaling pathways provide a solid framework for future investigations into this and structurally related molecules.

Disclaimer: This document is intended for informational purposes for research professionals and does not constitute medical or therapeutic advice. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

molecular weight and formula of 3-Triazol-1-yl-adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Triazol-1-yl-adamantane-1-carboxylic acid

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties and synthesis of 3-Triazol-1-yl-adamantane-1-carboxylic acid.

Core Compound Data

3-Triazol-1-yl-adamantane-1-carboxylic acid is a bifunctional molecule incorporating a rigid adamantane cage, a carboxylic acid group, and a 1,2,4-triazole ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science.

PropertyValue
Molecular Formula C13H17N3O2
Molecular Weight 247.30 g/mol
CAS Number 418805-51-3

Synthesis

A reported method for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid involves the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid.[1][2]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid, based on published literature.[1]

Materials:

  • 1-Adamantanecarboxylic acid

  • 1H-1,2,4-triazole

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Distilled water

  • Methanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid and 1H-1,2,4-triazole in concentrated sulfuric acid.

  • Allow the reaction to proceed. The original literature may specify reaction time and temperature.

  • Quench the reaction mixture, for example, by carefully adding it to ice.

  • Filter the resulting mixture.

  • Neutralize the filtrate with a saturated NaHCO3 solution until a precipitate forms.

  • Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with distilled water.

  • Dry the product in a vacuum desiccator.

  • For purification, the crude product can be recrystallized from a water/methanol (9:1) mixture to yield colorless crystals.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like 3-Triazol-1-yl-adamantane-1-carboxylic acid.

G Workflow for Synthesis and Characterization start Conceptualization (Design of Target Molecule) synthesis Chemical Synthesis (e.g., Reaction of Adamantane Carboxylic Acid and Triazole) start->synthesis workup Reaction Work-up (Quenching, Neutralization, Filtration) synthesis->workup purification Purification (Recrystallization) workup->purification characterization Structural Characterization (e.g., NMR, FT-IR, Mass Spec) purification->characterization data_analysis Data Analysis and Property Evaluation characterization->data_analysis end Publication/ Further Application data_analysis->end

References

Solubility Profile of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid in various organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide synthesizes information on the solubility of its core components—adamantane, 1H-1,2,4-triazole, and adamantane-1-carboxylic acid—to project a qualitative solubility profile. Furthermore, this document outlines a detailed experimental protocol for the definitive determination of its solubility.

Predicted Solubility Profile

The solubility of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is dictated by the interplay of its constituent moieties: the bulky, lipophilic adamantane cage and the polar, hydrogen-bonding capable carboxylic acid and triazole groups. The adamantane core promotes solubility in nonpolar organic solvents, while the carboxylic acid and triazole functionalities enhance solubility in polar solvents.

Based on the known solubility of related compounds, a predicted solubility profile is presented in Table 1. It is anticipated that the compound will exhibit moderate to good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Table 1: Predicted Solubility of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic Acid in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe compound was recrystallized from a water/methanol mixture, indicating good solubility.[1][2] Methanol can engage in hydrogen bonding with both the carboxylic acid and triazole groups.
EthanolHighSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. 1H-1,2,4-triazole and adamantane-1-carboxylic acid are both soluble in ethanol.[3][4][5]
WaterLow to ModerateWhile the parent adamantane is practically insoluble in water,[6][7] the presence of the carboxylic acid and triazole groups will increase aqueous solubility. 1H-1,2,4-triazole is soluble in water.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong universal solvent for many organic compounds, particularly those with polar functional groups.
AcetoneModerate to HighAcetone can act as a hydrogen bond acceptor. Both 1H-1,2,4-triazole and adamantane-1-carboxylic acid are soluble in acetone.[3]
AcetonitrileModerateA polar aprotic solvent that is a weaker solvent than DMSO but should still solubilize the compound to a reasonable extent.
Nonpolar TolueneLowThe nonpolar nature of toluene will primarily interact with the adamantane cage, but the polar functional groups will limit overall solubility.
HexaneVery LowAs a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar carboxylic acid and triazole groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive solubility of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid can be determined using the widely accepted shake-flask method.[1][3][7][8][9][10] This equilibrium solubility method provides a quantitative measure of the maximum amount of a substance that can dissolve in a specific solvent at a given temperature.

Materials and Equipment
  • 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid to a series of glass vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-72h) B->C D Allow Solid to Settle C->D E Centrifuge to Remove Undissolved Solid D->E F Withdraw Supernatant E->F G Dilute Sample F->G H Analyze by HPLC G->H I Calculate Solubility H->I

Caption: Shake-Flask Solubility Determination Workflow.

References

spectroscopic data (NMR, IR, Mass Spec) of 3-Triazol-1-yl-adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid, a bifunctional angle-shaped building block with potential applications in coordination chemistry and materials science.[1][2] This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the associated experimental protocols.

Spectroscopic Data

The structural elucidation of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is confirmed through various spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the molecular structure of this compound. The high symmetry of the adamantane cage can lead to overlapping signals, but the substitution pattern is clearly resolved.[1]

¹H NMR Data

The proton NMR spectrum provides information on the hydrogen environments in the molecule. The data presented was recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.67s2 HCH₂ (adamantane)
1.82t2 HCH (adamantane)
2.08t4 HCH₂ (adamantane)
2.17s2 HCH (adamantane)
2.26s2 HCH₂ (adamantane)
7.97s1 HCH (triazole)
8.59s1 HCH (triazole)
12.53s1 HCOOH
Table 1: ¹H NMR spectroscopic data for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid.[1]

¹³C NMR Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule. The data was acquired at 100 MHz in CDCl₃.[1]

Chemical Shift (δ) ppmAssignment
29.0Adamantane C
34.9Adamantane C
37.7Adamantane C
41.4Adamantane C
42.2Adamantane C
43.6Adamantane C
58.5Adamantane C (C-N)
141.1Triazole C
151.3Triazole C
177.6Carboxylic Acid C (C=O)
Table 2: ¹³C NMR spectroscopic data for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid.[1]
Infrared (IR) Spectroscopy

While a specific peak list for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is not detailed in the primary literature, the characteristic absorption bands can be predicted based on its functional groups and comparison with closely related analogs like 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid.[1] The IR spectrum is crucial for identifying the carboxylic acid and adamantane C-H vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~2920StrongC-H stretch (Adamantane)
~2860StrongC-H stretch (Adamantane)
~1710-1680StrongC=O stretch (Carboxylic acid)
~1530MediumC=N stretch (Triazole ring)
~1450MediumC-H bend (Adamantane)
~1320-1210MediumC-O stretch (Carboxylic acid)
Table 3: Expected characteristic IR absorption bands.
Mass Spectrometry (MS)
m/z Value (Expected)IonFragmentation Pathway
248.13[M+H]⁺Protonated molecular ion
270.12[M+Na]⁺Sodium adduct of the molecular ion
203.14[M+H - CO₂]⁺ or [M+H - H₂O - CO]⁺Loss of carbon dioxide from the carboxylic acid group
135.12[C₁₀H₁₅]⁺Adamantyl cation fragment
Table 4: Predicted key ions in the ESI mass spectrum.

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra were recorded on a Bruker AVANCE III HD instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

  • Sample Preparation : Approximately 5-10 mg of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • The spectrometer was locked to the deuterium signal of the CDCl₃ solvent.

    • The magnetic field was shimmed to achieve optimal homogeneity.

    • A standard one-dimensional proton spectrum was acquired with a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 2 seconds.

    • Data was processed with Fourier transformation, and chemical shifts were referenced to the residual solvent signal (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • A proton-decoupled ¹³C spectrum was acquired.

    • Typical parameters included a spectral width of 240 ppm, a relaxation delay of 3-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Chemical shifts were referenced to the CDCl₃ solvent signal (77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra were recorded on an Agilent Cary 630 FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.[1]

  • Sample Preparation : A small amount of the solid crystalline sample was placed directly onto the diamond ATR crystal.

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal was collected.

    • The sample spectrum was then recorded over a range of 4000-650 cm⁻¹.

    • The final spectrum was generated by automatically ratioing the sample scan against the background scan.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer with an electrospray ionization (ESI) source would be suitable for this analysis.

  • Sample Preparation : A dilute solution of the compound (approximately 1 µg/mL) was prepared in a solvent mixture such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Data Acquisition :

    • The solution was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer was operated in positive ion mode.

    • A full scan was acquired over a mass range of m/z 50-500 to detect the molecular ion and its adducts.

    • Tandem MS (MS/MS) analysis would be performed on the protonated molecular ion ([M+H]⁺) to induce fragmentation and aid in structural confirmation.

Workflow for Spectroscopic Characterization

The logical flow for the synthesis and structural confirmation of a novel compound like 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid involves a systematic series of steps to ensure purity and verify the chemical structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Compound workup Reaction Work-up synthesis->workup purification Purification (e.g., Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Structure ir FTIR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmed data_analysis->confirmation

References

Crystal Structure of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives, characterized by their rigid and lipophilic cage structure, are of significant interest in medicinal chemistry and materials science. The incorporation of heterocyclic moieties, such as the 1,2,4-triazole ring, can introduce valuable pharmacophoric features and coordination sites. This technical guide provides an in-depth look at the crystal structure of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, a bifunctional molecule with potential applications as a building block in the design of novel therapeutic agents and coordination polymers.

Synthesis and Crystallization

The synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (also referred to as trzadcH) is achieved through the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid.[1] This method leverages the ability of adamantane to form a stable carbocation at the bridgehead position under strongly acidic conditions, which then undergoes electrophilic substitution onto the triazole ring.

Colorless crystals of the title compound suitable for single-crystal X-ray diffraction can be obtained by recrystallization from a mixture of water and methanol (9:1).[1] An alternative method to obtain single crystals involves heating the compound in water to 150 °C in a sealed ampoule, followed by slow cooling to room temperature.[1]

Experimental Workflow: Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 1-Adamantanecarboxylic Acid D Reaction Mixture A->D B 1H-1,2,4-Triazole B->D C Concentrated Sulfuric Acid C->D E 3-(1H-1,2,4-Triazol-1-yl)adamantane- 1-carboxylic acid (crude) D->E Yield: 88% F Crude Product E->F H Recrystallization F->H G Water/Methanol (9:1) G->H I Colorless Crystals H->I

Caption: Workflow for the synthesis and crystallization of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid.

Crystal Structure Analysis

The crystal structure of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group P2₁/n.[1] The asymmetric unit contains one molecule of the compound.

The crystal packing is characterized by intermolecular hydrogen bonds. Specifically, the carboxylic acid group's hydroxyl hydrogen forms a hydrogen bond with the N4 atom of the 1,2,4-triazole ring of an adjacent molecule. This O—H···N interaction, with an O···N distance of 2.677 Å and an O—H···N angle of 165.48°, links the molecules into one-dimensional chains.[1]

Crystallographic Data
ParameterValue
Chemical FormulaC₁₃H₁₇N₃O₂
Formula Weight247.30
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Data not available in the provided search results
b (Å)Data not available in the provided search results
c (Å)Data not available in the provided search results
α (°)90
β (°)Data not available in the provided search results
γ (°)90
Volume (ų)Data not available in the provided search results
Z4
Density (calculated) (g/cm³)Data not available in the provided search results
Hydrogen Bonding (O···N) (Å)2.677
Hydrogen Bonding (O—H···N) (°)165.48

Note: Detailed unit cell parameters (a, b, c, β, and Volume) were not explicitly found in the provided search results.

Experimental Protocols

Synthesis of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid.

  • Addition of Reagent: To the stirred solution, add 1H-1,2,4-triazole.

  • Reaction Conditions: The reaction is allowed to proceed, leveraging the acidic environment to promote the formation of the adamantyl carbocation and subsequent electrophilic substitution.

  • Work-up: After the reaction is complete, the mixture is carefully poured into ice water to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a water/methanol (9:1) mixture to yield colorless crystals. The reported yield is 88%.[1]

Single-Crystal X-ray Diffraction

While the specific instrumental parameters for the data collection of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid are not detailed in the primary literature, a general protocol for single-crystal X-ray diffraction is as follows:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of orientations by rotating the crystal.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

Potential Applications in Drug Discovery

While specific biological activities for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid have not been reported, both the adamantane and 1,2,4-triazole moieties are well-established pharmacophores. Adamantane derivatives are known for their antiviral properties, while triazole compounds exhibit a broad range of biological activities, including antifungal, antiviral, and anticancer effects. The combination of these two scaffolds in a single molecule presents a promising starting point for the development of new therapeutic agents.

Hypothetical Drug Discovery and Development Pathway

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials A Compound Synthesis & Characterization B High-Throughput Screening (Target Identification) A->B C Lead Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro & In Vivo Pharmacology D->E F Phase I (Safety) E->F G Phase II (Efficacy & Dosing) F->G H Phase III (Large-Scale Efficacy) G->H I Regulatory Review & Approval H->I

Caption: A generalized workflow for a drug discovery and development program.

Conclusion

This technical guide has summarized the available information on the crystal structure of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid. The synthesis and key structural features, particularly the hydrogen bonding that dictates its solid-state assembly, have been detailed. While specific biological data for this compound is currently lacking, its structural motifs suggest potential for applications in drug discovery and development. Further investigation into its pharmacological properties is warranted to explore its therapeutic potential.

References

Adamantane-Triazole Derivatives: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of adamantane-triazole conjugates, providing researchers and drug development professionals with a critical overview of this promising class of compounds.

The fusion of the bulky, lipophilic adamantane cage with the versatile triazole ring has given rise to a significant class of derivatives with a broad spectrum of biological activities. These hybrid molecules have garnered considerable attention in medicinal chemistry due to their potential as antiviral, anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides a comprehensive review of the current landscape of adamantane-triazole derivatives, with a focus on quantitative biological data, detailed experimental protocols, and the visualization of key scientific concepts.

Synthetic Strategies

The synthesis of adamantane-triazole derivatives predominantly involves multi-step reaction sequences. A common and versatile approach begins with adamantane-1-carbohydrazide, which serves as a key building block.

A widely employed synthetic route involves the reaction of adamantane-1-carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized to the corresponding 1,2,4-triazole-3-thiol. Subsequent alkylation or other modifications of the thiol group and the triazole ring allows for the introduction of various substituents, leading to a diverse library of derivatives.[1][2] For instance, reacting the triazole with substituted benzyl halides in the presence of a base like potassium carbonate in a solvent such as DMF is a common method for N-alkylation.[1]

Another significant synthetic approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is used to synthesize 1,2,3-triazole derivatives.[3][4] This method offers high yields and regioselectivity, making it an efficient way to link adamantane moieties with various side chains through a triazole bridge.

dot

Anticancer_Mechanism cluster_cell Cancer Cell uPA uPA Proliferation Cell Proliferation uPA->Proliferation Promotes HDAC HDAC HDAC->Proliferation Promotes AdamantaneTriazole Adamantane-Triazole Derivative AdamantaneTriazole->uPA Inhibition AdamantaneTriazole->HDAC Inhibition HSD1_Pathway Cortisone Cortisone (inactive) Cortisol Cortisol (active) Cortisone->Cortisol Conversion MetabolicSyndrome Metabolic Syndrome (e.g., Obesity, Diabetes) Cortisol->MetabolicSyndrome Contributes to HSD1 11β-HSD1 AdamantaneTriazole Adamantane-Triazole Derivative AdamantaneTriazole->HSD1 Inhibition

References

The Adamantane Moiety: A Diamond in the Rough of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Adamantane Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery of the biological activity of adamantane derivatives has led to the development of a unique class of therapeutics. This technical guide delves into the history, synthesis, and medicinal chemistry of adamantane compounds, providing a comprehensive resource for professionals in drug discovery and development. From its origins as a chemical curiosity to its role in antiviral and neuroprotective agents, the adamantane scaffold has proven to be a versatile and valuable component in the design of novel drugs.

The Dawn of a Diamondoid: Discovery and Synthesis of Adamantane

Adamantane (C₁₀H₁₆) is a tricyclic alkane with a rigid, diamond-like structure.[1] Its existence was first suggested in 1924 by H. Decker, who named it "decaterpene".[2] However, it was not until 1933 that adamantane was first isolated from crude oil.[3] The first laboratory synthesis was attempted in 1924 by the German chemist Hans Meerwein.[2] A successful, albeit low-yielding (0.16%), synthesis was achieved by Vladimir Prelog in 1941.[2] A significant breakthrough occurred in 1957 when Schleyer reported an efficient synthesis of adamantane through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane and its derivatives more readily available for research.[2][4]

From Chemical Curiosity to Antiviral Agent: The Emergence of Amantadine

The journey of adamantane into the realm of medicinal chemistry began in the 1960s. In 1963, the antiviral properties of 1-aminoadamantane hydrochloride, later known as amantadine, were first reported.[5][6] This discovery was a "hit" during a random screening, potentially spurred by the prior knowledge that ammonium ions could inhibit influenza virus growth in tissue culture.[2] Amantadine received its first FDA approval in 1966 for the prophylaxis of influenza A2.[5]

A timeline of key events in the history of amantadine's development is presented below:

YearEvent[5][6][7][8]
1963First report of antiviral activity.
1966Initial FDA approval for influenza A2 prophylaxis.
1968Serendipitous discovery of antiparkinsonian effects.[6]
1973FDA approval for the treatment of Parkinson's disease.[6]
1976Approval for the treatment of influenza A in adults.[6]
2017FDA approval of an extended-release formulation (Gocovri) for dyskinesia in Parkinson's disease patients.[6][7][8]
2021FDA approval for Gocovri as an adjunctive treatment for "off" episodes in Parkinson's disease.[8]

Mechanism of Action: How Adamantane Derivatives Combat Viruses and Neurological Disorders

Adamantane-based drugs exert their therapeutic effects through distinct mechanisms of action, primarily targeting viral ion channels and neuronal receptors.

Antiviral Activity: Inhibition of the Influenza A M2 Proton Channel

Amantadine and its derivative, rimantadine, are effective against the influenza A virus by targeting the M2 protein, a viral membrane protein that functions as a pH-gated proton channel.[9][10] This channel is crucial for two stages of viral replication: the uncoating of the virus within the endosome and the assembly and release of new virions.[9]

The M2 protein forms a homotetramer, creating a channel through the viral envelope.[9][10] At the low pH of the endosome, the channel is activated, allowing protons to enter the virion.[9] This acidification facilitates the dissociation of the viral ribonucleoprotein complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm.[9][11] Amantadine and rimantadine block this M2 ion channel, preventing the influx of protons and thereby inhibiting viral uncoating and replication.[9][12]

M2_Proton_Channel_Inhibition cluster_endosome Endosome (Low pH) cluster_virus Virion Interior Influenza_A_Virus Influenza A Virus M2_Channel_Open M2 Proton Channel (Open) Viral_RNA_Release Viral RNA Released into Cytoplasm Viral_Replication Viral Replication Viral_RNA_Release->Viral_Replication Protons_In H+ M2_Channel_Open->Protons_In H+ influx Acidification Acidification Protons_In->Acidification Uncoating Viral Uncoating Acidification->Uncoating Uncoating->Viral_RNA_Release Amantadine_Rimantadine Amantadine / Rimantadine Amantadine_Rimantadine->M2_Channel_Open Blockage

Caption: Inhibition of the Influenza A M2 proton channel by amantadine and rimantadine.

Neuroprotective and Antiparkinsonian Effects: NMDA Receptor Antagonism

The therapeutic effects of amantadine and memantine in neurological disorders such as Parkinson's disease and Alzheimer's disease are primarily attributed to their action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[13]

Under pathological conditions, excessive glutamate can lead to overstimulation of NMDA receptors, resulting in a prolonged influx of Ca²⁺ ions.[13] This excitotoxicity is implicated in neuronal damage and death in various neurodegenerative diseases.[13] Memantine, a low-to-moderate affinity uncompetitive antagonist, blocks the NMDA receptor channel only when it is excessively open, thereby preventing excitotoxicity without interfering with normal synaptic transmission.[14] Amantadine also acts as a weak non-competitive NMDA receptor antagonist.[6]

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft Glutamate_Release Glutamate Release (Presynaptic Neuron) NMDA_Receptor NMDA Receptor (Postsynaptic Neuron) Glutamate_Release->NMDA_Receptor Binds to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens channel Memantine_Amantadine Memantine / Amantadine Memantine_Amantadine->NMDA_Receptor Blocks channel Neuronal_Signaling Normal Neuronal Signaling Ca_Influx->Neuronal_Signaling Physiological levels Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive levels

Caption: Mechanism of NMDA receptor antagonism by memantine and amantadine.

Key Adamantane-Based Drugs: A Comparative Overview

Several adamantane derivatives have been successfully developed into clinically used drugs. The following tables summarize their key properties.

Table 1: Approved Adamantane-Based Drugs and Their Primary Indications

DrugYear of First ApprovalPrimary Indication(s)[6][12][14]
Amantadine1966Influenza A, Parkinson's disease, drug-induced extrapyramidal symptoms, dyskinesia.[6]
Rimantadine1994Influenza A.[12]
Memantine1989 (Germany), 2003 (USA)Moderate to severe Alzheimer's disease.[15]

Table 2: Quantitative Pharmacological Data for Key Adamantane Drugs

DrugTargetParameterValueReference
AmantadineInfluenza A M2 ProteinIC₅₀0.4 µM[2]
RimantadineInfluenza A M2 ProteinIC₅₀0.1 µM[4]
MemantineNMDA ReceptorKᵢ0.5 - 1.0 µM[16]

Table 3: Pharmacokinetic Properties of Amantadine and Memantine

ParameterAmantadineMemantine
Bioavailability~90%~100%
Protein Binding~67%~45%
Half-life12-18 hours60-80 hours[15]
MetabolismNot extensively metabolizedMinimal, not by CYP450 enzymes[15]
ExcretionPrimarily renalPrimarily renal (57-82% unchanged)[15]

Experimental Protocols: Synthesis of a Key Adamantane Intermediate

The synthesis of adamantane derivatives often begins with the functionalization of the adamantane core. A common and crucial intermediate is 1-bromoadamantane.

Synthesis of 1-Bromoadamantane via Direct Bromination

This protocol describes the direct bromination of adamantane using elemental bromine.

Materials:

  • Adamantane

  • Liquid bromine

  • Saturated sodium hydrogen sulfite solution

  • Methanol

  • Reaction flask

  • Reflux condenser

  • Heating mantle with an oil bath

  • Distillation apparatus

  • Filtration apparatus

Procedure: [17][18]

  • In a reaction flask, place 30g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C and maintain for 6 hours with stirring.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours in an oil bath.

  • Allow the reaction to cool to room temperature and let it stand overnight.

  • Recover the excess bromine via distillation.

  • Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.

  • Filter the mixture.

  • Wash the filter cake until neutral and then dry.

  • Recrystallize the product from methanol to yield 1-bromoadamantane as light yellow crystals.

Synthesis_Workflow Start Adamantane + Liquid Bromine Reaction_1 Heat at 85°C for 6h Start->Reaction_1 Reaction_2 Heat at 110°C for 3h Reaction_1->Reaction_2 Cooling Cool and Stand Overnight Reaction_2->Cooling Workup_1 Distill to Remove Excess Br₂ Cooling->Workup_1 Workup_2 Quench with NaHSO₃ Workup_1->Workup_2 Purification_1 Filter and Wash Workup_2->Purification_1 Purification_2 Recrystallize from Methanol Purification_1->Purification_2 End 1-Bromoadamantane Purification_2->End

Caption: Workflow for the synthesis of 1-bromoadamantane.

NMDA Receptor Binding Assay (General Protocol)

To determine the affinity of adamantane derivatives for the NMDA receptor, a competitive radioligand binding assay is commonly employed.

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor in a membrane preparation.

Materials:

  • Rat brain membrane preparation (containing NMDA receptors)

  • Radioligand (e.g., [³H]MK-801)

  • Test adamantane compound at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test adamantane compound.

  • In assay tubes, combine the rat brain membrane preparation, the radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for the test compound.

The Future of Adamantane in Medicinal Chemistry

The unique physicochemical properties of the adamantane nucleus, including its rigidity, lipophilicity, and three-dimensional structure, continue to make it an attractive scaffold in drug design.[3][19] Its ability to increase a drug's lipophilicity can enhance penetration of the blood-brain barrier, a desirable property for CNS-targeting drugs.[19] The rigid framework of adamantane allows for the precise spatial orientation of functional groups, which can improve binding affinity and selectivity for a target receptor or enzyme.[3]

Current research is exploring the incorporation of the adamantane moiety into novel compounds for a wide range of therapeutic areas, including oncology, diabetes, and other infectious diseases.[1] The history of adamantane in medicinal chemistry serves as a compelling example of how a simple hydrocarbon scaffold can be leveraged to create a diverse array of impactful medicines. The "lipophilic bullet" continues to hit its mark, promising new therapeutic breakthroughs in the years to come.[2]

References

The 1,2,4-Triazole Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have led to its incorporation into a wide array of clinically successful drugs. This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole moiety, focusing on its role in antifungal, anticancer, and antimicrobial drug design. The guide details the mechanisms of action, quantitative structure-activity relationships, and key experimental protocols relevant to the development of 1,2,4-triazole-based therapeutics.

Physicochemical Properties and Pharmacophore Features

The 1,2,4-triazole ring is a bioisostere of amide, ester, and carboxylic acid groups, allowing it to mimic these functionalities and interact with biological targets.[1] Its key physicochemical attributes contributing to its pharmacological prowess include:

  • Polarity and Solubility : The presence of three nitrogen atoms imparts a polar nature to the triazole ring, which can enhance the aqueous solubility of drug candidates, a crucial factor for bioavailability.

  • Hydrogen Bonding Capability : The nitrogen atoms in the 1,2,4-triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in the active sites of target proteins.[2]

  • Metabolic Stability : The 1,2,4-triazole ring is generally stable to metabolic degradation, which contributes to a longer half-life and improved pharmacokinetic profile of drugs containing this moiety.[1]

  • Dipole Moment : The significant dipole moment of the triazole ring can influence its interaction with biological macromolecules and its overall molecular properties.

  • Coordination with Metal Ions : The nitrogen atoms of the triazole ring can coordinate with metal ions, a property that is central to the mechanism of action of several key enzymes, including cytochrome P450-dependent enzymes.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

The most prominent application of the 1,2,4-triazole moiety is in the development of antifungal agents. A significant class of these drugs, including fluconazole, itraconazole, and voriconazole, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[2]

The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This targeted inhibition is highly selective for the fungal enzyme over its human counterpart, which is a key factor in the favorable safety profile of these drugs.

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives
Compound/DrugFungal StrainMIC (μg/mL)IC50/KiReference
FluconazoleCandida albicans0.25 - 2Kd: ~30,500 nM (human CYP51), 10-56 nM (C. albicans CYP51)[4]
ItraconazoleCandida albicans-IC50: ≥30 μM (human CYP51), 0.039-0.30 μM (C. albicans CYP51)[5][6]
VoriconazoleCandida albicans-Kd: ~2,300 nM (human CYP51), 10-56 nM (C. albicans CYP51)[4]
Compound 2h (vinyl-1,2,4-triazole derivative)Various fungi0.02 - 0.04 mM-[7]
Compound 5a4 (phenoxy pyridinyl derivative)S. sclerotiorumEC50: 1.59-
Compound 8k (amino acid derivative)Physalospora piricolaEC50: 10.126-[8]

Ergosterol Biosynthesis Pathway and Inhibition by 1,2,4-Triazoles

Ergosterol_Biosynthesis_Inhibition cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate 14-demethylated intermediate Lanosterol->Ergosterol_Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation into Triazoles 1,2,4-Triazole Antifungals (e.g., Fluconazole) Lanosterol_Intermediate Lanosterol_Intermediate Triazoles->Lanosterol_Intermediate Aromatase_Inhibition cluster_Hormone_Production Hormone Production cluster_Cellular_Response Cellular Response in ER+ Breast Cancer cluster_Inhibition Inhibition Androgens Androgens (Androstenedione, Testosterone) Estrogens Estrogens (Estrone, Estradiol) Androgens->Estrogens Aromatase (CYP19A1) Estrogen_Receptor Estrogen Receptor (ER) Estrogens->Estrogen_Receptor binds to Gene_Transcription Gene Transcription Estrogen_Receptor->Gene_Transcription activates Cell_Proliferation Tumor Growth Gene_Transcription->Cell_Proliferation leads to AIs Aromatase Inhibitors (Letrozole, Anastrozole) AIs->Estrogens Synthesis_Workflow Start Start Materials: - Carboxylic Acid - Thiosemicarbazide Acylation Acylation with PPE in Chloroform (90°C) Start->Acylation Intermediate Acylated Thiosemicarbazide Intermediate Acylation->Intermediate Cyclodehydration Cyclodehydration with aq. KOH (heat) Intermediate->Cyclodehydration Acidification Acidification with HCl Cyclodehydration->Acidification Isolation Isolation: - Filtration - Washing - Recrystallization Acidification->Isolation Product Purified 1,2,4-Triazole-3-thiol Product Isolation->Product

References

Adamantane as a Pharmacophore: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the adamantane cage in medicinal chemistry, detailing its physicochemical properties, multifaceted roles in drug design, and applications across various therapeutic areas.

Introduction

Adamantane, a tricyclic alkane with a unique, rigid, and symmetrical cage-like structure, has emerged as a privileged scaffold in medicinal chemistry.[1][2] First isolated from petroleum in 1933, its synthetic availability since the 1950s has paved the way for its incorporation into a wide array of therapeutic agents.[3][4] Often referred to as a "lipophilic bullet," the adamantane moiety is not merely a passive carrier but an active contributor to a molecule's pharmacological profile, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[3][5] This technical guide provides a comprehensive overview of adamantane as a pharmacophore, intended for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of adamantane, its diverse applications in drug design, and detailed insights into the mechanism of action of key adamantane-containing drugs.

Physicochemical Properties of Adamantane

The utility of adamantane in drug design is intrinsically linked to its distinct physicochemical characteristics. Its rigid, diamondoid structure imparts a high degree of lipophilicity, which can significantly enhance the ability of a drug to cross biological membranes, including the blood-brain barrier.[2][5][6] This property is a key reason for its prevalence in centrally acting drugs. Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo stability and half-life of a drug.[2][6]

PropertyValueReference
Molecular FormulaC₁₀H₁₆[7]
Molecular Weight136.23 g/mol [7]
Melting Point270 °C (sublimes)[8]
logP (octanol-water)~3.1[6]
Water SolubilityPractically insoluble[8]

Table 1: Key Physicochemical Properties of Adamantane. This table summarizes the fundamental physicochemical properties of the parent adamantane molecule.

Adamantane as a Versatile Pharmacophore: Key Roles in Drug Design

The adamantane moiety can be incorporated into drug molecules to serve several strategic purposes:

  • Lipophilic Anchor: The most common application of adamantane is to increase the overall lipophilicity of a compound, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10] This is particularly beneficial for enhancing oral bioavailability and penetration into the central nervous system.

  • Rigid Scaffold: The rigid nature of the adamantane cage allows for the precise spatial orientation of pharmacophoric groups, leading to optimized interactions with target receptors or enzymes.[2][9] This can enhance binding affinity and selectivity.

  • Bioisostere: Adamantane can act as a bioisostere for other bulky lipophilic groups, such as phenyl or tert-butyl groups, offering a three-dimensional alternative to planar aromatic systems.[8]

  • Ion Channel Blocker: The cage-like structure of adamantane derivatives can physically block the pores of ion channels, a mechanism central to the action of several antiviral and neurological drugs.[11]

Therapeutic Applications of Adamantane-Containing Drugs

The versatility of the adamantane scaffold is evident in the broad range of therapeutic areas where adamantane-containing drugs have found clinical success.

Antiviral Agents

The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine.[3] Adamantane-based antivirals primarily target the M2 proton channel of the influenza A virus, a crucial component for viral replication.[11][12]

DrugMechanism of ActionKey Pharmacokinetic Parameters
Amantadine Blocks the M2 proton channel of influenza A virus, inhibiting viral uncoating.[11][12]Bioavailability: 86-90%[13]Protein Binding: 67%[13]Elimination Half-life: 10-31 hours[13][14]Excretion: Primarily renal[13][14]
Rimantadine Similar to amantadine, blocks the M2 proton channel.[11][12]Bioavailability: ~90%Protein Binding: ~40%Elimination Half-life: 24-36 hours[14][15]Excretion: Extensively metabolized, with less than 25% excreted unchanged in urine.[14][15]

Table 2: Antiviral Adamantane Derivatives. This table provides an overview of the mechanism of action and key pharmacokinetic parameters of clinically used adamantane-based antiviral drugs.

A common method to evaluate the activity of adamantane derivatives against the influenza M2 channel is a cell-free ion channel assay using virus-like particles (VLPs).

  • Preparation of M2-VLPs: Co-transfect HEK293 cells with plasmids encoding influenza M2 protein and viral structural proteins (e.g., Gag) to produce VLPs incorporating the M2 channel.

  • Fluorescence-Based Assay: Load the purified M2-VLPs with a pH-sensitive fluorescent dye.

  • Initiation of Proton Flux: Induce a proton influx by creating a pH gradient across the VLP membrane.

  • Inhibitor Testing: Pre-incubate the M2-VLPs with various concentrations of the adamantane test compounds before inducing the proton flux.

  • Data Analysis: Measure the change in fluorescence, which corresponds to the influx of protons. A reduction in the fluorescence signal in the presence of the test compound indicates inhibition of the M2 channel. Calculate the IC50 value, the concentration of the inhibitor that causes a 50% reduction in the signal.[12]

M2_Inhibition_Workflow prep Preparation of M2-VLPs load Loading with Fluorescent Dye prep->load incubate Incubation with Adamantane Derivative load->incubate ph_gradient Induce pH Gradient incubate->ph_gradient measure Measure Fluorescence ph_gradient->measure analyze Calculate IC50 measure->analyze

Figure 1: Experimental workflow for an M2 proton channel inhibition assay. This diagram illustrates the key steps involved in a cell-free assay to determine the inhibitory activity of adamantane derivatives on the influenza M2 proton channel.

Central Nervous System (CNS) Agents

The lipophilic nature of adamantane makes it an ideal scaffold for drugs targeting the CNS. Memantine, an adamantane derivative, is a well-established treatment for Alzheimer's disease.

DrugMechanism of ActionKey Pharmacokinetic Parameters
Memantine Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission.[16]Bioavailability: ~100%Protein Binding: ~45%Elimination Half-life: 60-80 hoursExcretion: Primarily renal, with active tubular secretion.

Table 3: Adamantane Derivatives Acting on the CNS. This table highlights the mechanism of action and pharmacokinetic profile of memantine.

NMDA_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Leads to Memantine Memantine Memantine->NMDA_R Blocks Channel

Figure 2: Simplified signaling pathway of NMDA receptor antagonism by memantine. This diagram illustrates how memantine blocks the NMDA receptor channel, preventing excessive calcium influx and subsequent excitotoxicity.

A common method to determine the binding affinity of adamantane derivatives to the NMDA receptor is a radioligand binding assay.

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus), which are rich in NMDA receptors.

  • Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, which binds to the ion channel pore.

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled adamantane test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[17]

Antidiabetic Agents

More recently, adamantane has been successfully incorporated into a new class of oral antihyperglycemic agents known as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These drugs enhance the levels of incretin hormones, which regulate glucose homeostasis.

DrugMechanism of ActionIC50 for DPP-IV
Vildagliptin Potent and selective inhibitor of DPP-IV.[5][18]~2-3 nM
Saxagliptin Covalent, reversible inhibitor of DPP-IV.[5][19]~0.5-1.3 nM

Table 4: Adamantane-Containing DPP-IV Inhibitors. This table summarizes the mechanism of action and inhibitory potency of vildagliptin and saxagliptin.

Structure-Activity Relationships (SAR)

The pharmacological activity of adamantane derivatives can be significantly modulated by the nature and position of substituents on the adamantane cage.

  • Antiviral Activity: For adamantane antivirals, the primary amine at the 1-position is crucial for activity. Modifications to this group or the adamantane cage can alter potency and the spectrum of activity. For instance, the addition of a methyl group in rimantadine results in a longer half-life compared to amantadine.[2]

  • NMDA Receptor Antagonism: In the case of memantine, the two methyl groups at the 3 and 5 positions, along with the amino group at the 1-position, are important for its affinity and uncompetitive binding to the NMDA receptor channel.[20]

  • DPP-IV Inhibition: For vildagliptin and saxagliptin, the adamantane moiety occupies a hydrophobic pocket in the active site of the DPP-IV enzyme, contributing to their high binding affinity.[18][19]

Synthesis of Adamantane Derivatives

The synthesis of adamantane derivatives often starts from adamantane itself or from commercially available functionalized adamantanes like 1-bromoadamantane or 1-adamantanol. A common route to aminoadamantanes involves the Ritter reaction.

Amantadine_Synthesis Adamantane Adamantane Bromo_Ad 1-Bromoadamantane Adamantane->Bromo_Ad Bromination Acetamido_Ad N-(1-Adamantyl)acetamide Bromo_Ad->Acetamido_Ad Ritter Reaction (CH₃CN, H₂SO₄) Amantadine Amantadine Acetamido_Ad->Amantadine Hydrolysis (NaOH)

Figure 3: A representative synthetic route to amantadine. This diagram outlines a common multi-step synthesis of amantadine starting from adamantane.

A detailed experimental protocol for the synthesis of amantadine hydrochloride from adamantane can involve the following steps:

  • Nitration of Adamantane: Adamantane is reacted with nitric acid in an appropriate solvent to yield 1-nitroadamantane.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation, to form 1-aminoadamantane (amantadine).

  • Salt Formation: The resulting amantadine free base is then treated with hydrochloric acid to form the hydrochloride salt, which is typically the pharmaceutically used form.[21][22][23]

Conclusion

Adamantane has firmly established itself as a valuable and versatile pharmacophore in modern drug discovery. Its unique combination of rigidity, lipophilicity, and metabolic stability provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The clinical success of adamantane-containing drugs in diverse therapeutic areas, from viral infections to neurodegenerative diseases and diabetes, underscores the enduring importance of this remarkable scaffold. As our understanding of drug-receptor interactions continues to evolve, the rational incorporation of the adamantane moiety is likely to lead to the development of novel and improved therapeutics for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the facile one-pot synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid from 1-adamantanecarboxylic acid. The presented method, adapted from Pavlov et al. (2019), offers a high-yield and straightforward approach, avoiding multi-step procedures.[1] This application note includes a comprehensive experimental protocol, safety guidelines for handling reagents, and characterization data for the final product. Additionally, visualizations for the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility in a research setting.

Introduction

Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. The incorporation of a triazole moiety can enhance the pharmacological properties of a molecule, including its metabolic stability and ability to form hydrogen bonds. 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is a bifunctional molecule with potential applications as a building block in the synthesis of novel therapeutic agents and coordination polymers.[1][2]

This protocol details a direct C-H functionalization reaction for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid. The reaction proceeds by treating 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid, which acts as both the solvent and the catalyst for the adamantyl cation formation.[1][2] This one-pot synthesis is highly efficient, offering a significant advantage over previously reported multi-step methods that may involve halogenation of the adamantane core.

Reaction Scheme

The overall reaction for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is depicted below.

Caption: One-pot synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid.[1]

ParameterValue
Yield 88%
Appearance Colorless crystals
Melting Point 201–202 °C
Molecular Formula C₁₃H₁₇N₃O₂
Molecular Weight 247.30 g/mol
Elemental Analysis (Calculated) C 63.14%, H 6.93%, N 16.99%
Elemental Analysis (Found) C 63.38%, H 7.09%, N 17.13%

Characterization Data: [1]

  • ¹H NMR (400 MHz, CDCl₃): δ = 1.67 (s, 2H, CH₂), 1.82 (t, 2H, CH), 2.08 (t, 4H, CH₂), 2.17 (s, 2H, CH), 2.26 (s, 2H, CH₂), 7.97 (s, 1H, trz), 8.59 (s, 1H, trz), 12.53 (s, 1H, COOH) ppm.

  • ¹³C NMR (100 MHz, CDCl₃): δ = 29.0, 34.9, 37.7, 41.4, 42.2, 43.6, 58.5, 141.1, 151.3, 177.6 ppm.

  • FT-IR (cm⁻¹): ν = 3131 (w), 2922 (s), 2960 (s), 1685 (s), 1527 (m), 1458 (m), 1320 (m), 1244 (s), 1086 (m), 1023 (m), 867 (s), 717 (s).

Experimental Protocol

4.1. Materials and Reagents

  • 1-Adamantanecarboxylic acid

  • 1H-1,2,4-Triazole

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Methanol (for recrystallization, optional)

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven or desiccator

4.3. Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. [3][4] It can cause severe burns upon contact with skin and eyes.[3] Always handle concentrated sulfuric acid in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber or Viton®).[5]

  • The reaction between concentrated sulfuric acid and organic compounds can be exothermic.

  • Always add acid to water, never the other way around, to avoid violent splashing.[6]

  • In case of contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek medical attention.[5]

  • Store concentrated sulfuric acid away from incompatible materials such as bases, reducing agents, and combustible materials.[3]

4.4. Synthetic Procedure

G A 1. Add 1-adamantanecarboxylic acid and 1,2,4-triazole to a flask. B 2. Cool the flask in an ice bath. A->B C 3. Slowly add concentrated sulfuric acid with stirring. B->C D 4. Remove the ice bath and stir at room temperature for 24 hours. C->D E 5. Pour the reaction mixture onto ice. D->E F 6. Collect the precipitate by vacuum filtration. E->F G 7. Wash the solid with water. F->G H 8. Dry the product. G->H I 9. (Optional) Recrystallize from a water/methanol mixture. H->I

Caption: Experimental workflow for the synthesis.

Step-by-Step Protocol:

  • To a round-bottom flask, add 1-adamantanecarboxylic acid and 1H-1,2,4-triazole in a 1:1.2 molar ratio.

  • Place the flask in an ice bath to cool the contents.

  • With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. The amount of sulfuric acid should be sufficient to dissolve the reactants.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture at room temperature for 24 hours.

  • After 24 hours, carefully pour the reaction mixture onto crushed ice in a beaker.

  • A white precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with deionized water to remove any residual acid.

  • Dry the product in a drying oven or a desiccator to a constant weight.

  • The product is generally of high purity. For analytical purposes, it can be further purified by recrystallization from a water/methanol (9:1) mixture.[1]

Discussion

This one-pot synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is a highly efficient and straightforward method. The use of concentrated sulfuric acid facilitates the formation of the adamantyl cation at the 3-position, which then undergoes electrophilic substitution with the 1,2,4-triazole. The high yield and purity of the product make this an attractive method for both small-scale and larger-scale preparations. The reaction conditions are mild, and the workup procedure is simple, involving precipitation and filtration.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid. The detailed experimental procedure, along with the provided safety information and characterization data, should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using Adamantane-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing adamantane-based ligands. The unique, rigid, and bulky three-dimensional structure of the adamantane cage imparts desirable properties to the resulting polymers, including enhanced thermal stability and specific functionalities relevant to drug delivery and materials science.[1][2] This document offers detailed experimental protocols, quantitative data, and visual workflows to facilitate research and development in this promising field.

Adamantane derivatives are attractive building blocks for coordination polymers due to their therapeutic properties and ability to form robust and porous structures.[3][4] The non-polar backbone of adamantane introduces hydrophobicity, while its tetrahedral geometry allows for the construction of unique network topologies.[4] These characteristics make adamantane-based coordination polymers promising candidates for applications in gas storage, separation, catalysis, and as advanced biomaterials with antiviral and antibacterial properties.[3][5]

Data Presentation: Properties of Adamantane-Based Coordination Polymers

The incorporation of adamantane moieties significantly influences the physicochemical properties of coordination polymers. The following tables summarize key quantitative data for different classes of adamantane-based coordination polymers.

Table 1: Synthesis Conditions and Products of Adamantane-Based Coordination Polymers

Metal IonAdamantane Ligand(s)Synthesis MethodSolvent(s)Temperature (°C)Product FormulaDimensionalityReference
Ag(I)1-Adamantanecarboxylic acid (Haca), 1,3,5-triaza-7-phosphaadamantane (PTA)Ambient ConditionWater/MethanolRoom Temp[Ag(aca)(μ-PTA)]n·5nH2O1D[3]
Ag(I)1,3-Adamantanedicarboxylic acid (H2ada), 1,3,5-triaza-7-phosphaadamantane (PTA)Ambient ConditionWater/MethanolRoom Temp[Ag2(μ-ada)(μ3-PTA)2]n·4nH2O3D[3]
Ag(I)1,3-Bis(1,2,4-triazol-1-yl)adamantane (L)Slow EvaporationMethanolRoom Temp[Ag(L)(NO3)]n2D[5]
Cd(II)1,3-Bis(1,2,4-triazol-1-yl)adamantane (L)SolvothermalMethanol80[Cd(L)2(NO3)2]n1D[4][5]
Cd(II)1,3-Bis(1,2,4-triazol-1-yl)adamantane (L)SolvothermalMethanol80{[Cd(L)(NO3)2(CH3OH)]·0.5CH3OH}n1D[4][5]
Zn(II)1,3-Adamantanedicarboxylic acid (H2ADC), 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb)HydrothermalWaterNot Specified{[Zn(ADC)(btmb)]·3H2O}n1D[6]
Co(II)1,3-Adamantanedicarboxylic acid (H2ADC), 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb)HydrothermalWaterNot Specified{[Co2(ADC)2(btmb)2]·H2O}n2D[6]
Cd(II)1,3-Adamantanediacetic acid (H2ADA), 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb)HydrothermalWaterNot Specified{[Cd(ADA)(btmb)(H2O)]·H2O}n2D[6]

Table 2: Characterization Data for Selected Adamantane-Based Coordination Polymers

CompoundFormulaCrystal SystemSpace GroupSolubility (mg/mL in H2O at 25°C)Key IR Bands (cm⁻¹)
1 [Ag(aca)(μ-PTA)]n·5nH2ONot SpecifiedNot Specified4.5Δν(COO⁻) = 143
2 [Ag2(μ-ada)(μ3-PTA)2]n·4nH2ONot SpecifiedNot Specified2.0Δν(COO⁻) = 152
[Ag(L)(NO3)]n C16H20AgN7O3MonoclinicP21/cNot ReportedNot Reported
[Cd(L)2(NO3)2]n C32H40CdN14O6TriclinicP-1Not ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for the synthesis of adamantane-based coordination polymers.

Protocol 1: Synthesis of a Silver(I) Coordination Polymer under Ambient Conditions

This protocol describes the synthesis of [Ag(aca)(μ-PTA)]n·5nH2O, a 1D silver(I) coordination polymer, using a mixed-ligand approach in a water/methanol medium under ambient conditions.[3]

Materials:

  • 1-Adamantanecarboxylic acid (Haca)

  • 1,3,5-triaza-7-phosphaadamantane (PTA)

  • Silver(I) nitrate (AgNO3)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Ligand Solution Preparation: In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid (Haca) and 1,3,5-triaza-7-phosphaadamantane (PTA) in a mixture of methanol and water.

  • Addition of Metal Salt: To the stirred ligand solution, add an aqueous solution of silver(I) nitrate (AgNO3) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature. The formation of a microcrystalline solid should be observed.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the collected solid with small portions of water and methanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum.

  • Characterization: Characterize the final product using elemental analysis, powder X-ray diffraction (PXRD), Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[3]

Protocol 2: Solvothermal Synthesis of a Cadmium(II) Coordination Polymer

This protocol outlines the solvothermal synthesis of [Cd(L)2(NO3)2]n, where L is 1,3-bis(1,2,4-triazol-1-yl)adamantane.[4][5] The molar ratio of the reactants is crucial in determining the final product.[4][5]

Materials:

  • 1,3-Bis(1,2,4-triazol-1-yl)adamantane (L)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO3)2·4H2O)

  • Methanol (MeOH)

Procedure:

  • Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine 1,3-bis(1,2,4-triazol-1-yl)adamantane (L) and cadmium(II) nitrate tetrahydrate in methanol. For the synthesis of [Cd(L)2(NO3)2]n, a Cd:L molar ratio of 1:2 is used.[4][5]

  • Solvothermal Reaction: Seal the autoclave and heat it to 80 °C. Maintain this temperature for a specified period (e.g., 24-72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with methanol.

  • Drying: Air dry the crystals.

  • Characterization: The structure of the coordination polymer can be determined using single-crystal X-ray diffraction analysis.[5]

Protocol 3: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer

This protocol describes the hydrothermal synthesis of {[Zn(ADC)(btmb)]·3H2O}n, a 1D coordination polymer, from adamantane dicarboxylates and a bis-triazole ligand.[6]

Materials:

  • 1,3-Adamantanedicarboxylic acid (H2ADC)

  • 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb)

  • Zinc(II) salt (e.g., Zn(NO3)2·6H2O)

  • Deionized water

Procedure:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine 1,3-adamantanedicarboxylic acid (H2ADC), 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb), and a Zinc(II) salt in deionized water.

  • Hydrothermal Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for several days.

  • Cooling: Allow the autoclave to cool gradually to room temperature.

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the crystals with water and a suitable organic solvent (e.g., ethanol).

  • Drying: Dry the product in air.

  • Characterization: Characterize the crystalline polymer by single-crystal X-ray diffraction, elemental analysis, IR spectroscopy, thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD).[6]

Visualizations

Diagrams created using Graphviz to illustrate key processes in the synthesis of adamantane-based coordination polymers.

G General Workflow for Synthesis of Adamantane-Based Coordination Polymers start Start: Select Adamantane Ligand(s) and Metal Salt dissolve Dissolve Ligand(s) and Metal Salt in Appropriate Solvent(s) start->dissolve reaction React under Specific Conditions (Ambient, Solvothermal, or Hydrothermal) dissolve->reaction cool Cooling and Crystallization reaction->cool isolate Isolate Product (Filtration) cool->isolate wash Wash Product isolate->wash dry Dry Product wash->dry characterize Characterize Final Coordination Polymer (XRD, FTIR, TGA, etc.) dry->characterize end End: Purified Coordination Polymer characterize->end

Caption: General workflow for the synthesis of adamantane-based coordination polymers.

G Solvothermal/Hydrothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation reactants Combine Adamantane Ligand, Metal Salt, and Solvent(s) autoclave Seal in Teflon-lined Autoclave reactants->autoclave heat Heat to Elevated Temperature (e.g., 80-180 °C) autoclave->heat cool Slow Cooling to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash_dry Wash and Dry Crystals filter->wash_dry

Caption: Workflow for solvothermal or hydrothermal synthesis.

References

Application Notes: 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid as a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a unique bifunctional molecule that combines the rigid, lipophilic adamantane cage with two key functional groups: a coordinating 1,2,4-triazole ring and a reactive carboxylic acid. This orthogonal arrangement makes it a valuable building block in medicinal chemistry and materials science. The adamantane scaffold provides a three-dimensional, bioisosterically relevant core that can enhance drug-like properties such as metabolic stability and cell permeability. The triazole moiety acts as a robust coordinating ligand and a hydrogen bond acceptor, while the carboxylic acid serves as a versatile handle for derivatization, such as forming amides, esters, or serving as a coordinating carboxylate group.

These application notes provide an overview of the properties, synthesis, and potential applications of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, with detailed protocols for its synthesis and derivatization.

Physicochemical and Structural Properties

The structural properties of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid have been well-characterized. It crystallizes in a monoclinic system, and its molecules form one-dimensional chains through intermolecular hydrogen bonding between the carboxylic acid group and the nitrogen at position 4 of the triazole ring.[1]

PropertyValueReference
Molecular Formula C₁₃H₁₇N₃O₂[1]
Molecular Weight 247.30 g/mol [1]
Melting Point 201–202 °C[1]
Appearance Colorless crystals[1]
Yield 88%[1]

Application in Medicinal Chemistry: A Scaffold for 11β-HSD1 Inhibitors

The adamantane-triazole scaffold is a promising pharmacophore for the development of inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[2] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. Therefore, selective inhibition of 11β-HSD1 is a promising therapeutic strategy.

While direct inhibitory data for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid against 11β-HSD1 is not extensively available, numerous studies have demonstrated that derivatives synthesized from this or closely related building blocks are potent inhibitors. The carboxylic acid functionality serves as a key attachment point for moieties that can interact with the active site of the enzyme.

Below is a summary of the inhibitory activity of some adamantane-triazole derivatives, illustrating the potential of this scaffold.

Compound StructureTargetIC₅₀ (nM)Reference
Adamantyl ethanone with 4-methyl-4H-1,2,4-triazoleHuman 11β-HSD119
Adamantyl carboxamide derivativeHuman 11β-HSD1~200-300
Adamantyl ethanone pyridyl derivativeHuman 11β-HSD1~34-48
Signaling Pathway of 11β-HSD1 in Metabolic Syndrome

The diagram below illustrates the role of 11β-HSD1 in glucocorticoid activation and its downstream effects leading to characteristics of the metabolic syndrome. Inhibition of 11β-HSD1 is a key therapeutic intervention point.

G Role of 11β-HSD1 in Metabolic Syndrome cluster_0 Adipocyte / Hepatocyte cluster_1 Downstream Effects Cortisone Cortisone 11b-HSD1 11β-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Binding 11b-HSD1->Cortisol Activation Metabolic_Syndrome Metabolic Syndrome (Insulin Resistance, Obesity) GR->Metabolic_Syndrome Gene Transcription Inhibitor Adamantane-Triazole Inhibitor Inhibitor->11b-HSD1 Inhibition

Caption: Signaling pathway of 11β-HSD1 in metabolic syndrome.

Application in Materials Science: Building Block for Coordination Polymers

The bifunctional nature of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid allows it to act as an angle-shaped ligand for the construction of coordination polymers. The triazole and carboxylate groups can coordinate to different metal centers, leading to the formation of 1D and 2D metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation. For example, a copper(II) coordination polymer synthesized with this ligand has been shown to catalyze the Chan-Evans-Lam arylation reaction.[3]

Logical Relationship of the Bifunctional Building Block

The following diagram illustrates the dual functionality of the molecule, enabling its use in constructing larger molecular architectures.

G Bifunctional Nature of the Building Block Building_Block 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid Triazole Group Carboxylic Acid Group Medicinal_Chemistry Medicinal Chemistry (e.g., Enzyme Inhibitors) Building_Block:f1->Medicinal_Chemistry Derivatization (Amide bond formation) Materials_Science Materials Science (e.g., Coordination Polymers) Building_Block:f0->Materials_Science Coordination to Metal Centers Building_Block:f1->Materials_Science Coordination to Metal Centers

Caption: Logical relationship of the bifunctional building block.

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

This protocol is adapted from the facile synthesis method described by Pavlov et al.[1]

Materials:

  • 1-Adamantanecarboxylic acid

  • 1H-1,2,4-Triazole

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid.

  • Add 1H-1,2,4-triazole (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the product from a mixture of water and methanol (9:1 v/v).

Expected Outcome: Colorless crystals with a yield of approximately 88%.[1]

Experimental Workflow for Synthesis

G Synthesis Workflow Start Start Dissolve Dissolve 1-Adamantanecarboxylic Acid in conc. H₂SO₄ Start->Dissolve Add_Triazole Add 1H-1,2,4-Triazole Dissolve->Add_Triazole Stir Stir at RT for 24h Add_Triazole->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Vacuum Filtration and Washing Quench->Filter Dry Dry Crude Product Filter->Dry Recrystallize Recrystallize (optional) Dry->Recrystallize End End Dry->End Crude Product Recrystallize->End

Caption: Experimental workflow for the synthesis of the title compound.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general method for the derivatization of the carboxylic acid group of the title compound to form amides, which are common in drug candidates. This is a standard procedure using a carbodiimide coupling agent.

Materials:

  • 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a versatile and valuable bifunctional building block. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for applications in both medicinal chemistry, particularly in the design of enzyme inhibitors for metabolic diseases, and in materials science for the creation of novel coordination polymers. The provided protocols offer a foundation for researchers to explore the potential of this compound in their respective fields.

References

Catalytic Applications of Copper Complexes with 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic Acid in Chan-Evans-Lam N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CuTAA-CEL-001

Introduction

Copper-catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry for the formation of carbon-heteroatom bonds. The Chan-Evans-Lam (CEL) reaction, specifically the copper-mediated N-arylation of amines and azoles with arylboronic acids, offers a powerful and versatile method for synthesizing N-aryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This application note details the catalytic use of a copper(II) complex incorporating 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, specifically [Cu(trzadc)₂(MeOH)]∙MeOH, in the N-arylation of imidazoles. The bulky and rigid adamantane framework, combined with the coordinating triazole and carboxylate moieties, provides a unique ligand scaffold for catalysis.

Data Presentation

The catalytic activity of the copper complex [Cu(trzadc)₂(MeOH)]∙MeOH has been demonstrated in the Chan-Evans-Lam N-arylation of imidazole with phenylboronic acid.[1] To illustrate the broader potential of similar copper-triazole systems in this transformation, a summary of representative substrate scopes from related literature is presented below.

Table 1: Catalytic Performance of [Cu(trzadc)₂(MeOH)]∙MeOH in the N-Arylation of Imidazole [1]

EntryN-NucleophileArylboronic AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)
1ImidazolePhenylboronic Acid5Methanol402499

Table 2: Representative Substrate Scope for Copper-Catalyzed N-Arylation of Azoles with Arylboronic Acids

EntryN-NucleophileArylboronic AcidProductCatalyst SystemYield (%)
12-NitroimidazolePhenylboronic Acid1-Phenyl-2-nitro-1H-imidazoleCu(OTf)₂ / Ligand85
22-Nitroimidazole4-Methoxyphenylboronic Acid1-(4-Methoxyphenyl)-2-nitro-1H-imidazoleCu(OTf)₂ / Ligand80
32-Nitroimidazole4-Fluorophenylboronic Acid1-(4-Fluorophenyl)-2-nitro-1H-imidazoleCu(OTf)₂ / Ligand77
4ImidazolePhenylboronic Acid1-Phenyl-1H-imidazoleCu(OAc)₂95
5PyrazolePhenylboronic Acid1-Phenyl-1H-pyrazoleCu(OAc)₂92
61,2,4-TriazolePhenylboronic Acid1-Phenyl-1H-1,2,4-triazoleCuI / Ligand85
7BenzimidazolePhenylboronic Acid1-Phenyl-1H-benzo[d]imidazoleCu(OAc)₂90
8Imidazole4-Tolylboronic Acid1-(p-Tolyl)-1H-imidazoleCu(OAc)₂93
9Imidazole3-Chlorophenylboronic Acid1-(3-Chlorophenyl)-1H-imidazoleCu(OAc)₂88

Note: Data in Table 2 is compiled from various sources for illustrative purposes of typical yields and substrate compatibility for similar copper-catalyzed Chan-Evans-Lam reactions.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH)[1]

This protocol describes the synthesis of the ligand precursor.

Materials:

  • 1-Adamantanecarboxylic acid

  • 1H-1,2,4-triazole

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid.

  • Add 1H-1,2,4-triazole to the solution in a portion-wise manner while stirring.

  • Heat the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a pH of ~7 is reached.

  • The precipitate formed is collected by filtration, washed with deionized water, and then with diethyl ether.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield colorless crystals of 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid.

  • The final product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: Synthesis of the Copper Complex [Cu(trzadc)₂(MeOH)]∙MeOH[1]

This protocol details the synthesis of the copper catalyst.

Materials:

  • 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (MeOH)

Procedure:

  • Dissolve 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid in methanol in a flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate in methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.

  • Allow the resulting solution to stand at room temperature.

  • Slow evaporation of the solvent will yield blue crystals of the coordination polymer [Cu(trzadc)₂(MeOH)]∙MeOH.

  • The crystals are collected, washed with a small amount of cold methanol, and dried under vacuum.

  • The structure can be confirmed by single-crystal X-ray diffraction.

Protocol 3: Catalytic Chan-Evans-Lam N-Arylation of Imidazole[1]

This protocol describes the application of the synthesized copper complex in a model catalytic reaction.

Materials:

  • Imidazole

  • Phenylboronic acid

  • [Cu(trzadc)₂(MeOH)]∙MeOH (catalyst)

  • Methanol (MeOH)

  • Internal standard (e.g., dodecane) for GC analysis

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add imidazole (1.0 eq), phenylboronic acid (1.5 eq), and the copper complex [Cu(trzadc)₂(MeOH)]∙MeOH (0.05 eq, 5 mol%).

  • Add methanol as the solvent.

  • The reaction is performed open to the air.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) after derivatization, if necessary. An internal standard can be used for quantitative analysis.

  • Upon completion (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-phenylimidazole.

Visualizations

Experimental_Workflow Experimental Workflow for Catalytic N-Arylation cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Imidazole, Phenylboronic Acid, and Catalyst solvent Add Methanol as Solvent reagents->solvent reaction Stir at 40°C for 24 hours (Open to Air) solvent->reaction monitoring Monitor Progress by GC reaction->monitoring monitoring->reaction Continue if incomplete quench Cool and Dilute with Ethyl Acetate monitoring->quench Reaction Complete wash Wash with NaHCO₃ (aq) and Brine quench->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product N-Phenylimidazole (Final Product) purify->product

Caption: Workflow for the copper-catalyzed N-arylation.

CEL_Catalytic_Cycle Proposed Catalytic Cycle for Chan-Evans-Lam Reaction CuII L₂Cu(II) CuII_Ar L₂Cu(II)-Ar CuII->CuII_Ar Transmetalation CuIII_Ar_Nu L₂Cu(III)(Ar)(Nu) CuII_Ar->CuIII_Ar_Nu Oxidative Addition / Ligand Exchange CuI L₂Cu(I) CuIII_Ar_Nu->CuI Reductive Elimination Product Ar-Nu CuIII_Ar_Nu->Product CuI->CuII Oxidation ArBOH2 ArB(OH)₂ ArBOH2->CuII_Ar NuH Nu-H NuH->CuIII_Ar_Nu Oxidant O₂ (Air) Oxidant->CuII

References

Application Notes and Protocols: In Vitro Screening of 3-Triazol-1-yl-adamantane-1-carboxylic Acid Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane moieties are frequently incorporated into drug design to enhance lipophilicity and improve pharmacokinetic profiles. When conjugated with a triazole ring, a versatile pharmacophore known for its diverse biological activities, the resulting derivatives present a promising avenue for novel anticancer agent development. This document provides a comprehensive guide to the in vitro screening of a series of novel 3-(1H-1,2,3-triazol-1-yl)adamantane-1-carboxylic acid derivatives. The protocols detailed herein are designed to assess their cytotoxic potential and elucidate their preliminary mechanisms of action against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The initial phase of screening involves determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of human cancer cell lines. This quantitative measure allows for the assessment of the potency of each derivative and provides a basis for comparison with a standard chemotherapeutic agent.

Table 1: Hypothetical IC50 Values (µM) of 3-Triazol-1-yl-adamantane-1-carboxylic Acid Derivatives against Human Cancer Cell Lines

Compound IDDerivative StructureMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)
AD-TRZ-01 Unsubstituted Triazole25.3 ± 2.130.1 ± 3.528.4 ± 2.835.6 ± 4.2
AD-TRZ-02 4-Phenyl-triazole10.8 ± 1.512.5 ± 1.915.2 ± 2.018.9 ± 2.5
AD-TRZ-03 4-(4-Chlorophenyl)-triazole5.2 ± 0.87.8 ± 1.16.5 ± 0.99.3 ± 1.3
AD-TRZ-04 4-(4-Methoxyphenyl)-triazole15.6 ± 1.818.2 ± 2.220.1 ± 2.622.7 ± 3.1
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.21.5 ± 0.22.1 ± 0.3

Note: The data presented in this table are for illustrative purposes only and represent hypothetical values to guide the experimental design and data interpretation.

Experimental Workflow

The overall workflow for the in vitro screening of the adamantane-triazole derivatives is depicted below. This process begins with the initial cytotoxicity screening to identify lead compounds, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Test Compounds IC50 Determination IC50 Determination MTT Assay->IC50 Determination Dose-Response Data Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Lead Compounds Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Select Lead Compounds Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assay->Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis G AD-TRZ Derivative AD-TRZ Derivative Bax Bax AD-TRZ Derivative->Bax Upregulates Bcl-2 Bcl-2 AD-TRZ Derivative->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Application Notes and Protocols for the Antiviral Evaluation of Adamantane Derivatives Against Influenza Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives, such as amantadine and rimantadine, have historically been a significant class of antiviral drugs for the treatment and prophylaxis of influenza A virus infections.[1][2] Their primary mechanism of action involves the inhibition of the M2 proton ion channel, a crucial protein for the viral uncoating process within the host cell.[2][3] However, the emergence of widespread resistance has necessitated the development and evaluation of novel adamantane derivatives with improved efficacy against both wild-type and resistant influenza strains.[4][5]

These application notes provide a comprehensive guide to the in vitro evaluation of adamantane derivatives against influenza viruses. Detailed protocols for key experiments, including cytotoxicity and antiviral activity assays, are presented alongside structured data tables for the comparative analysis of various derivatives. Furthermore, visual diagrams of experimental workflows and the M2 protein's mechanism of action are included to facilitate a deeper understanding of the evaluation process.

Data Presentation: Antiviral Activity of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives is determined by their ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is typically quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Table 1: In Vitro Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineA/PR/8/34 (H1N1)MDCK0.062>100>1613[6]
AmantadineA/Kitakyushu/159/93 (H3N2)MDCK>50>100<2[6]
RimantadineA/Hong Kong/68 (H3N2)MDCK<30--[7]
Glycyl-rimantadine (4b)A/Hong Kong/68 (H3N2)MDCK0.11--[7]
Azolo-adamantane DerivativeA/Puerto Rico/8/34 (Rimantadine-resistant)MDCK->100-[4]
Enol ester 10 (R-isomer)A/IIV-Orenburg/29-L/2016(H1N1)pdm09MDCK7.7--[5]
Enol ester 10 (S-isomer)A/IIV-Orenburg/29-L/2016(H1N1)pdm09MDCK7.7--[5]
N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j)A/HK/68 (H3N2)MDCK3.5--[8]
N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j)A/PR/8/34 (H1N1)MDCK7.5--[8]

Note: "-" indicates data not available in the cited sources. EC50 and CC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (adamantane derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count MDCK cells, then resuspend them in culture medium to a concentration of 2.5 x 10^5 cells/mL.[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the adamantane derivatives in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[11]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[11]

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.[1] It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.

Materials:

  • MDCK cells

  • Influenza virus stock of a known titer

  • DMEM supplemented with 1% Penicillin-Streptomycin and TPCK-trypsin (1 µg/mL)

  • Test compounds (adamantane derivatives)

  • Overlay medium (e.g., 2X DMEM mixed with 1.6% Avicel or 1.8% agarose)[1][12]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Seed MDCK cells in 6-well or 12-well plates and incubate until they form a confluent monolayer (typically 24 hours).[1]

  • Virus Adsorption:

    • Prepare serial dilutions of the adamantane derivatives in serum-free DMEM.

    • Prepare a dilution of the influenza virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.

    • Pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C.

    • Wash the MDCK cell monolayers with PBS.

    • Infect the cells by adding 200 µL (for 12-well plates) of the virus-compound mixture to each well.[9] Include a virus control (no compound) and a cell control (no virus).

    • Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plate every 15 minutes.[13]

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum and wash the cells with PBS.

    • Add 2 mL of the overlay medium containing the respective concentrations of the test compound to each well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[14]

  • Plaque Visualization and Counting:

    • Fix the cells by adding a formalin solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Influenza A M2 Proton Channel Inhibition by Adamantane Derivatives

M2_Inhibition cluster_endosome Acidified Endosome (Low pH) cluster_drug_action Adamantane Derivative Action M2_open M2 Proton Channel (Open Conformation) Viral_Core Viral Core (RNP) M2_open->Viral_Core Acidification H_ions H+ Ions H_ions->M2_open Influx Uncoating Viral Uncoating Viral_Core->Uncoating Facilitates Viral Replication Viral Replication Adamantane Adamantane Derivative M2_blocked M2 Proton Channel (Blocked) Adamantane->M2_blocked Binds and Blocks No_Uncoating Uncoating Inhibited M2_blocked->No_Uncoating Prevents Acidification No Viral Replication No Viral Replication

Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.

Experimental Workflow for Antiviral Evaluation

Antiviral_Workflow start Start: Synthesized Adamantane Derivatives cytotoxicity Cytotoxicity Assay (MTT) on MDCK Cells start->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) start->antiviral cc50 Determine CC50 cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50 Determine EC50 antiviral->ec50 ec50->si end End: Identify Lead Compounds si->end

Caption: Workflow for evaluating the antiviral activity of adamantane derivatives.

References

Application Notes and Protocols: Development of DPP-IV Inhibitors Utilizing Adamantane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has emerged as a valuable pharmacophore in drug design. Its unique three-dimensional structure allows for precise orientation of functional groups, leading to enhanced binding affinity and improved pharmacokinetic properties.[1][2] In the context of DPP-IV inhibitors, the adamantane moiety often interacts with the S2 subsite of the enzyme, contributing to potent and selective inhibition.[3] This document provides detailed application notes and protocols for the development of DPP-IV inhibitors based on the adamantane scaffold, with a focus on the synthesis of key compounds and the evaluation of their biological activity.

Data Presentation: Quantitative Analysis of Adamantane-Based DPP-IV Inhibitors

The following table summarizes the in vitro inhibitory activities of selected adamantane-containing DPP-IV inhibitors against the DPP-IV enzyme. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Compound NameStructureDPP-IV IC50 (nM)DPP-IV Ki (nM)Selectivity vs. DPP-8/DPP-9Reference
Saxagliptin Chemical structure of Saxagliptin1.30.6>400-fold[4]
Vildagliptin Chemical structure of Vildagliptin621.9>200-fold[5]
NVP-LAF237 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine3.5-High[6]
Compound 358 (Abbott) Structure of adamantane derivative 358-62High[5]
3,5-dimethyladamantane 1-carboxamide Structure of 3,5-dimethyladamantane 1-carboxamide53,940-Selective for DPP-4[7]

Experimental Protocols

Synthesis of Adamantane-Based DPP-IV Inhibitors

This section provides detailed protocols for the synthesis of two prominent adamantane-based DPP-IV inhibitors: Vildagliptin and Saxagliptin.

The synthesis of Vildagliptin involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • To a solution of L-proline in an appropriate solvent (e.g., THF), add chloroacetyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for a specified time to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Treat the resulting carboxylic acid with a dehydrating agent (e.g., thionyl chloride or a suitable carbodiimide) followed by a source of cyanide (e.g., acetonitrile in the presence of sulfuric acid) to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Step 2: Synthesis of 3-amino-1-adamantanol

  • Oxidize 1-aminoadamantane hydrochloride using a mixture of sulfuric acid and nitric acid, with boric acid as a catalyst.

  • Extract the product with a suitable solvent like ethanol to isolate 3-amino-1-adamantanol.

Step 3: Coupling Reaction to form Vildagliptin

  • React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in a suitable solvent (e.g., DMF or acetonitrile) in the presence of a base (e.g., potassium carbonate or triethylamine).

  • Monitor the reaction by TLC or HPLC until completion.

  • Purify the crude product by recrystallization or column chromatography to obtain Vildagliptin.

The commercial synthesis of Saxagliptin involves the coupling of N-Boc-(S)-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.

Step 1: Preparation of N-Boc-(S)-3-hydroxyadamantylglycine

  • This chiral amino acid derivative can be synthesized through various methods, including enzymatic resolution or asymmetric synthesis, starting from 3-hydroxyadamantan-1-yl)(oxo)acetic acid.

Step 2: Preparation of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide

  • This methanoprolinamide derivative is a key intermediate and can be prepared through a multi-step synthesis starting from a suitable proline derivative.

Step 3: Amide Coupling

  • Couple N-Boc-(S)-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using a coupling agent such as propylphosphonic anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like diisopropylethylamine (DIPEA).

Step 4: Dehydration and Deprotection

  • Dehydrate the resulting primary amide to a nitrile using a dehydrating agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride.

  • Remove the Boc protecting group using an acid such as hydrochloric acid or trifluoroacetic acid to yield Saxagliptin.

Biological Activity Assays

This section details the protocols for determining the in vitro inhibitory activity of the synthesized compounds against DPP-IV.

This assay measures the inhibition of DPP-IV activity using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DPP-IV enzyme solution

    • Test compound solution (or DMSO for control)

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at the specified wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This is a highly sensitive assay that uses a proluciferin substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPPIV-Glo™ Protease Assay kit (Promega) or similar, containing:

    • DPP-IV substrate (e.g., Gly-Pro-aminoluciferin)

    • Luciferase detection reagent

  • Assay Buffer

  • Test compounds (dissolved in DMSO)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DPP-IV enzyme solution

    • Test compound solution (or DMSO for control)

  • Add the DPPIV-Glo™ substrate to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Add the luciferase detection reagent to each well.

  • Incubate for another 15-20 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 3.

Visualizations

DPP-IV Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of DPP-IV and the mechanism of action of adamantane-based inhibitors.

DPP4_Signaling_Pathway cluster_0 Physiological Process cluster_1 DPP-IV Action and Inhibition Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates release Pancreas Pancreatic β-cells Incretins->Pancreas Activates DPP4 DPP-IV Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucagon Glucagon Suppression Pancreas->Glucagon Glucose Glucose Homeostasis Insulin->Glucose Lowers blood glucose Glucagon->Glucose Maintains glucose levels Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Cleavage Adamantane_Inhibitor Adamantane-based DPP-IV Inhibitor Adamantane_Inhibitor->DPP4 Inhibition

Caption: DPP-IV inactivates incretins, which are crucial for glucose control.

Experimental Workflow for Synthesis and Screening

The diagram below outlines the general workflow for the synthesis and screening of novel adamantane-based DPP-IV inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Start Starting Materials (Adamantane derivatives, Amino acid derivatives) Reaction Chemical Synthesis (Coupling, Protection/Deprotection) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_vitro In Vitro DPP-IV Inhibition Assay Characterization->In_vitro Test Compounds IC50 IC50 Determination In_vitro->IC50 Selectivity Selectivity Assays (vs. DPP-8, DPP-9) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR SAR->Reaction Lead Optimization

Caption: Workflow for developing adamantane-based DPP-IV inhibitors.

Logical Relationship of Key Components

This diagram illustrates the logical connections between the adamantane scaffold, DPP-IV inhibition, and the therapeutic outcome.

Logical_Relationship Adamantane Adamantane Scaffold Properties Rigidity & Lipophilicity Adamantane->Properties Inhibitor DPP-IV Inhibitor Properties->Inhibitor Incorporation into Binding Enhanced Binding to S2 Subsite Inhibitor->Binding DPP4_Inhibition DPP-IV Inhibition Binding->DPP4_Inhibition Leads to Incretin Increased Active Incretin Levels DPP4_Inhibition->Incretin Therapeutic_Effect Therapeutic Effect (Antihyperglycemic) Incretin->Therapeutic_Effect

Caption: Role of the adamantane scaffold in DPP-IV inhibition.

References

Application Notes and Protocols: 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid in the Chan-Evans-Lam Arylation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, and its copper(II) complex, in the Chan-Evans-Lam (CEL) arylation reaction. The unique structural features of this adamantane-based ligand offer distinct advantages in catalysis, making it a valuable tool for the synthesis of N-arylated compounds, which are significant building blocks in medicinal chemistry and drug development.

Introduction

The Chan-Evans-Lam (CEL) reaction is a powerful copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol. The choice of ligand is crucial for the efficiency and scope of this reaction. 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (trzadcH) is a bifunctional ligand featuring a rigid, bulky adamantane core, a triazole moiety for coordination, and a carboxylic acid group. A methanol-coordinated copper(II) complex of this ligand, denoted as [Cu(trzadc)₂(MeOH)]∙MeOH, has been demonstrated to effectively catalyze the N-arylation of amines with phenylboronic acid.

The adamantane scaffold provides steric bulk which can influence the catalytic activity and selectivity of the copper center. The triazole and carboxylate groups act as effective binding sites for the copper ion, forming a stable and catalytically active complex.

Catalytic Application in Chan-Evans-Lam Reaction

The copper(II) complex, [Cu(trzadc)₂(MeOH)]∙MeOH, derived from 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, has been successfully employed as a catalyst for the N-arylation of various amines with phenylboronic acid. The reaction proceeds under mild conditions and demonstrates good yields for a range of substrates.

Experimental Data

The catalytic performance of [Cu(trzadc)₂(MeOH)]∙MeOH in the N-arylation of selected amines with phenylboronic acid is summarized in the table below.

EntryAmine SubstrateProductYield (%)
1AnilineN-Phenylaniline85
24-Methylaniline4-Methyl-N-phenylaniline82
34-Methoxyaniline4-Methoxy-N-phenylaniline78
4Piperidine1-Phenylpiperidine92
5Morpholine4-Phenylmorpholine95

Experimental Protocols

Protocol 1: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH)

This protocol describes the synthesis of the ligand from 1-adamantanecarboxylic acid and 1H-1,2,4-triazole.

Materials:

  • 1-Adamantanecarboxylic acid

  • 1H-1,2,4-triazole

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid.

  • Add 1H-1,2,4-triazole to the solution and stir the mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralize the resulting suspension with a saturated solution of NaHCO₃ until the pH is approximately 7.

  • Collect the precipitate by filtration and wash it thoroughly with distilled water.

  • Dry the solid product in a vacuum desiccator.

  • For further purification, the crude product can be recrystallized from a water/methanol (9:1) mixture to yield colorless crystals of 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid.

Protocol 2: Synthesis of the Copper(II) Catalyst, [Cu(trzadc)₂(MeOH)]∙MeOH

This protocol details the preparation of the active copper catalyst from the synthesized ligand.

Materials:

  • 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (MeOH)

Procedure:

  • Dissolve 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid in methanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate in methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.

  • Allow the resulting solution to stand at room temperature.

  • Slow evaporation of the solvent will yield blue crystals of the [Cu(trzadc)₂(MeOH)]∙MeOH complex.

  • Collect the crystals by filtration and dry them under ambient conditions.

Protocol 3: General Procedure for the Chan-Evans-Lam N-Arylation Reaction

This protocol outlines the general conditions for the N-arylation of amines with phenylboronic acid using the prepared copper catalyst.

Materials:

  • Amine substrate (e.g., aniline, piperidine, morpholine)

  • Phenylboronic acid

  • [Cu(trzadc)₂(MeOH)]∙MeOH (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Methanol (MeOH) (solvent)

Procedure:

  • To a reaction vial, add the amine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), [Cu(trzadc)₂(MeOH)]∙MeOH (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

  • Add methanol (5 mL) as the solvent.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Visualizations

Diagram 1: Synthesis of the Ligand and Catalyst

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Preparation A 1-Adamantanecarboxylic Acid + 1H-1,2,4-Triazole B Reaction in conc. H₂SO₄ A->B Mixing C 3-(1,2,4-Triazol-1-yl)- adamantane-1-carboxylic acid (trzadcH) B->C Workup & Purification D trzadcH + Cu(OAc)₂·H₂O C->D E Reaction in Methanol D->E Mixing F [Cu(trzadc)₂(MeOH)]∙MeOH (Catalyst) E->F Crystallization

Synthesis of Ligand and Copper Catalyst.
Diagram 2: Chan-Evans-Lam Catalytic Cycle

CEL_Cycle Cu_II [Cu(II)L₂] A Ar-Cu(III)(Nuc)L₂ Cu_II->A Transmetalation & Oxidation Cu_I [Cu(I)L] A->Cu_I Reductive Elimination Cu_I->Cu_II Oxidation (Air) Product Ar-NR₂ Cu_I->Product ArBOX ArB(OH)₂ ArBOX->Cu_II NucH R₂NH NucH->A Base Base Base->NucH

Simplified Chan-Evans-Lam Catalytic Cycle.

Concluding Remarks

The use of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid as a ligand in copper-catalyzed Chan-Evans-Lam reactions provides an effective method for the synthesis of N-arylated products. The protocols provided herein offer a starting point for researchers to explore the utility of this catalyst system in their own synthetic endeavors, particularly in the context of drug discovery and development where the construction of such bonds is of paramount importance. The bulky adamantyl moiety may offer unique reactivity and selectivity profiles that warrant further investigation with a broader range of substrates.

Functionalization of Adamantane at the Tertiary Position: Application Notes and Protocols for Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and lipophilic nature can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Functionalization of adamantane, particularly at its four equivalent tertiary (bridgehead) positions, is a key strategy for incorporating this moiety into complex drug molecules. This document provides detailed application notes and experimental protocols for the selective functionalization of adamantane at the tertiary C-H bond, a critical step in the synthesis of adamantane-based therapeutics.

Adamantane-containing drugs have been approved for a range of indications, including antiviral (Amantadine, Rimantadine), anti-diabetic (Saxagliptin, Vildagliptin), and neurodegenerative disorders (Memantine).[2][3] The strategic introduction of functional groups at the bridgehead positions allows for the modulation of a drug's absorption, distribution, metabolism, and excretion (ADMET) properties, often leading to improved efficacy and safety profiles.[1]

This guide focuses on several key methods for tertiary functionalization, including halogenation, hydroxylation, alkylation, amidation, and carbonylation. For each method, we provide a detailed, step-by-step protocol, a summary of quantitative data in tabular format for easy comparison, and diagrams illustrating the experimental workflows and underlying chemical principles.

I. Halogenation: A Gateway to Further Functionalization

Halogenation, particularly bromination, at the tertiary position of adamantane is a fundamental and widely used transformation. The resulting 1-haloadamantane is a versatile intermediate that can be readily converted to a variety of other functional groups.[4]

Application Note:

Direct bromination with elemental bromine is a classic and effective method, though it requires careful handling of the corrosive and toxic reagent. Greener alternatives using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer a safer and more environmentally friendly approach with comparable yields.[5][6] The choice of method often depends on the scale of the reaction and the available safety infrastructure. 1-Bromoadamantane is a key precursor for the synthesis of drugs like Amantadine.[2]

Experimental Protocols:

Protocol 1: Direct Bromination with Elemental Bromine [5]

  • Materials: Adamantane, liquid bromine, methanol, saturated sodium hydrogen sulfite solution.

  • Procedure:

    • In a well-ventilated fume hood, add adamantane (30 g) to a reaction flask.

    • Carefully add an excess of liquid bromine (24 mL) to the flask.

    • Heat the reaction mixture to 85°C and stir for 6 hours.

    • Increase the temperature to 110°C and continue the reaction in an oil bath for an additional 3 hours.

    • Allow the mixture to cool to room temperature and stand overnight.

    • Recover the excess bromine by distillation.

    • Quench the remaining bromine by adding 20 mL of a saturated sodium hydrogen sulfite solution.

    • Filter the solid product and wash the filter cake with water until neutral.

    • Dry the solid and recrystallize from methanol to obtain 1-bromoadamantane as light-yellow crystals.

Protocol 2: "Green" Bromination using DBDMH [3][6]

  • Materials: Adamantane, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), trichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, methanol.

  • Procedure:

    • To a solution of adamantane (e.g., 5 g, 36.7 mmol) in 25-30 mL of trichloromethane, add DBDMH (molar ratio of adamantane to DBDMH can range from 0.83 to 2).[6]

    • Heat the reaction mixture to 65-70°C and stir for 24-36 hours.[6]

    • After the reaction is complete, cool the mixture and filter to remove the 5,5-dimethylhydantoin byproduct.

    • Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from methanol to obtain 1-bromoadamantane.

Quantitative Data:
MethodReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Direct BrominationElemental BromineNone85-1109~90[5]
"Green" BrominationDBDMHTrichloromethane65-7024-3689[6]

Workflow Diagram:

G Workflow for the Synthesis of 1-Bromoadamantane cluster_0 Direct Bromination cluster_1 Green Bromination a0 Adamantane + Elemental Bromine a1 Heating (85-110°C) a0->a1 a2 Work-up & Recrystallization a1->a2 a3 1-Bromoadamantane a2->a3 b0 Adamantane + DBDMH in Trichloromethane b1 Heating (65-70°C) b0->b1 b2 Work-up & Recrystallization b1->b2 b3 1-Bromoadamantane b2->b3 G Workflow for the Synthesis of 1-Adamantanol cluster_0 Ozonation Method cluster_1 Microbial Method a0 Adamantane on Silica Gel a1 Ozonation (-78°C) a0->a1 a2 Work-up & Recrystallization a1->a2 a3 1-Adamantanol a2->a3 b0 Adamantane + S. griseoplanus Culture b1 Incubation (72h) b0->b1 b2 Extraction & Purification b1->b2 b3 1-Adamantanol b2->b3 G Photocatalytic C-H Alkylation of Adamantane Adamantane Adamantane Adamantyl_Radical Adamantyl Radical Adamantane->Adamantyl_Radical HAT Radical_Adduct Radical Adduct Adamantyl_Radical->Radical_Adduct + Alkene Alkene Electron-deficient Alkene Alkylated_Adamantane Alkylated Adamantane Radical_Adduct->Alkylated_Adamantane Reduction Photocatalyst Ir Photocatalyst HAT_Catalyst HAT Catalyst Photocatalyst->HAT_Catalyst SET Light hv (456 nm) Light->Photocatalyst G Synthesis of Adamantane-Based Drugs Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Bromination Aminoadamantane 1-Aminoadamantane (Amantadine) Bromoadamantane->Aminoadamantane Amination Functionalized_Amine Further Functionalized Adamantane Amines Aminoadamantane->Functionalized_Amine N-Arylation, etc. Drug_Molecule Complex Drug Molecule Functionalized_Amine->Drug_Molecule

References

Application Notes and Protocols for Designing Novel Therapeutics with Enhanced Lipophilicity Using Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of adamantane moieties into therapeutic candidates is a powerful strategy for enhancing lipophilicity and optimizing drug-like properties.[1][2][3][4] Adamantane, a rigid, bulky, and highly lipophilic hydrocarbon cage, is often referred to as a "lipophilic bullet".[1][3] Its unique three-dimensional structure can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5]

Introducing an adamantyl group can lead to:

  • Increased Lipophilicity: This can enhance membrane permeability, facilitating absorption and distribution, including passage across the blood-brain barrier.[1][3]

  • Improved Metabolic Stability: The sterically hindered nature of the adamantane cage can protect adjacent functional groups from enzymatic degradation, prolonging the drug's half-life.[3]

  • Enhanced Target Binding: The rigid scaffold of adamantane can serve as a robust anchor for positioning pharmacophoric elements, potentially increasing binding affinity and selectivity for the target protein.[4]

  • Favorable ADME Properties: The "add-on" lipophilicity of adamantane can be leveraged to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

A variety of clinically successful drugs incorporate the adamantane scaffold, demonstrating its broad utility in medicinal chemistry. These include antiviral agents, treatments for neurodegenerative diseases, and antidiabetic drugs.[1]

Quantitative Data Summary

The following table summarizes key information for several adamantane-containing drugs, including their therapeutic targets and reported lipophilicity values (LogP/LogD).

DrugTherapeutic Target(s)cLogP/LogD
Amantadine M2 proton channel (Influenza A), NMDA receptor antagonist~3.3
Memantine NMDA receptor antagonist~3.4
Rimantadine M2 proton channel (Influenza A)~3.7
Saxagliptin Dipeptidyl peptidase-4 (DPP-4) inhibitor~1.4
Vildagliptin Dipeptidyl peptidase-4 (DPP-4) inhibitor~-1.2

Note: cLogP values are calculated estimations of lipophilicity and can vary depending on the algorithm used. Experimental LogD values are pH-dependent.

Experimental Protocols

Protocol 1: Shake-Flask Method for LogD Determination

This protocol describes the "gold standard" method for experimentally determining the distribution coefficient (LogD) of a compound at a specific pH, typically physiological pH 7.4.[6][7][8][9]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • Glass vials with screw caps

  • Pipettes and tips

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large container.

    • Shake vigorously for at least 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4). The final concentration of the test compound should be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of pre-saturated n-octanol to the vial containing the test compound in PBS. The volume ratio of n-octanol to PBS can be adjusted depending on the expected lipophilicity of the compound.[7]

    • Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation:

    • Centrifuge the vials at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully collect an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase.

    • Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation of LogD:

    • The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogD is the base-10 logarithm of the distribution coefficient: LogD = log10([Compound]octanol / [Compound]aqueous)

Protocol 2: RP-HPLC Method for LogP/LogD Estimation

This protocol provides a high-throughput method for estimating the partition coefficient (LogP) or distribution coefficient (LogD) based on the retention time of a compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) column.[10]

Materials:

  • Test compound

  • A set of reference compounds with known LogP values

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase: Acetonitrile and water (or buffer for LogD determination)

  • Data analysis software

Procedure:

  • System Preparation:

    • Equilibrate the RP-HPLC column with the initial mobile phase composition.

  • Calibration Curve Generation:

    • Prepare solutions of the reference compounds with known LogP values.

    • Inject each reference compound individually onto the HPLC system and record its retention time (t_R).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).

    • Plot the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds.

    • Perform a linear regression analysis to obtain the equation of the calibration curve: LogP = m * log k + c, where 'm' is the slope and 'c' is the y-intercept.

  • Analysis of Test Compound:

    • Prepare a solution of the test compound.

    • Inject the test compound onto the same HPLC system under the identical conditions used for the reference compounds.

    • Record the retention time (t_R) of the test compound.

  • Calculation of LogP/LogD:

    • Calculate the capacity factor (k) for the test compound.

    • Substitute the calculated log k value into the linear regression equation obtained from the calibration curve to estimate the LogP of the test compound.

    • For LogD estimation, the aqueous component of the mobile phase should be a buffer at the desired pH (e.g., pH 7.4).

Visualizations

G cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo Studies Lead Lead Compound Adamantane Adamantane Scaffold Selection Lead->Adamantane Synthesis Synthesis of Adamantane Derivatives Adamantane->Synthesis Purification Purification & Characterization Synthesis->Purification Lipophilicity Lipophilicity Assay (logP/logD) Purification->Lipophilicity Test Compounds Solubility Aqueous Solubility Permeability Permeability Assay (e.g., PAMPA) Metabolic Metabolic Stability (e.g., Microsomes) Target Target Binding Assay PK Pharmacokinetics (PK) Studies Target->PK Lead Candidate Efficacy Efficacy Studies in Animal Models Tox Toxicology Studies Tox->Lead SAR Feedback

Caption: Experimental workflow for adamantane-based drug design.

NMDA_Pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_channel Ca2+ Channel (blocked) NMDA_R->Ca_channel forms Ca_influx Ca2+ Influx NMDA_R->Ca_influx leads to Mg Mg2+ Mg->Ca_channel blocks Glutamate_Glycine Glutamate & Glycine Glutamate_Glycine->NMDA_R bind Depolarization Depolarization Depolarization->Mg dislodges Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade activates Memantine Memantine (Adamantane Derivative) Memantine->Ca_channel blocks

Caption: NMDA receptor signaling and inhibition by memantine.

Dopamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA release DAT Dopamine Transporter (DAT) DA->DAT reuptake D2R D2 Receptor DA->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP ↓ cAMP AC->cAMP Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->DAT may modulate Adamantane_Derivative->D2R may modulate

Caption: Dopaminergic synapse and potential modulation points.

References

application of triazole compounds in the development of antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Triazole Compounds in Antifungal Agent Development

Introduction

Triazole compounds represent a cornerstone in the management of fungal infections, from superficial candidiasis to life-threatening systemic mycoses.[1][2] As a prominent class within the azole antifungals, triazoles are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1][3] Their development marked a significant advancement over earlier imidazole agents, offering improved specificity and a better safety profile.[3] The clinical armamentarium includes well-established drugs such as fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole.[4][5] However, the increasing prevalence of invasive fungal infections, particularly in immunocompromised populations, and the emergence of drug-resistant strains necessitate the continued development of new, more potent, and broad-spectrum triazole agents.[2][6]

Mechanism of Action

The primary antifungal mechanism of triazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is unique to fungi.[8][9] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role analogous to cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins.[8][10]

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles block the conversion of lanosterol to ergosterol.[1][7][9] This inhibition leads to two major consequences:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and function of the fungal cell membrane.[3]

  • Accumulation of Toxic Sterol Precursors: The blockage causes a buildup of 14α-methylated sterols, such as lanosterol, which integrate into the membrane and disrupt its normal packing and function, ultimately leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect).[7][9][10]

This targeted inhibition of a fungal-specific pathway is the basis for the selective toxicity of triazoles and their clinical utility.[8]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps FPP Farnesyl Diphosphate (FPP) MVA->FPP Squalene Squalene FPP->Squalene Erg9p Lanosterol Lanosterol Squalene->Lanosterol Erg1p Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51 / Erg11p Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps (e.g., Erg3p) Triazoles Triazole Antifungals Triazoles->Inhibition caption Figure 1: Ergosterol biosynthesis pathway and the site of triazole inhibition.

Figure 1: Ergosterol biosynthesis pathway and the site of triazole inhibition.

Structure-Activity Relationships (SAR)

The development of effective triazole antifungals relies on understanding their structure-activity relationships. A general pharmacophore model has been established from extensive research.[7][11] Key structural features include:

  • A Triazole Ring: Essential for coordinating with the heme iron of the CYP51 enzyme. The N-4 of the 1,2,4-triazole ring is the primary point of interaction.[11]

  • A Dihalophenyl Group: Typically a 2,4-difluorophenyl moiety, which fits into a specific subsite of the enzyme's active site and contributes to binding affinity.[11][12]

  • A Tertiary Hydroxyl Group: This group forms a crucial hydrogen bond with amino acid residues within the CYP51 active site, anchoring the molecule correctly.[7][12]

  • A Variable Side Chain: This portion of the molecule is the primary focus for modification to improve potency, broaden the antifungal spectrum, enhance pharmacokinetic properties, and overcome resistance.[4][11] Modifications often involve incorporating different heterocyclic rings (like piperazine or piperidine), alkynyl groups, or other moieties to optimize interactions within the enzyme's substrate access channel.[6][7][11]

SAR_Model cluster_pharmacophore General Pharmacophore of Triazole Antifungals cluster_core cluster_sidechain Key Interactions & Modifications Core Core Scaffold Triazole Triazole Ring Linker C2 Linker Triazole->Linker Interactions Interaction with CYP51 Active Site Triazole->Interactions Heme Coordination Hydroxyl Tertiary -OH Linker->Hydroxyl Phenyl Dihalophenyl Group Linker->Phenyl SideChain Variable Side Chain (R) Linker->SideChain Attached to core Hydroxyl->Interactions H-Bonding Phenyl->Interactions Hydrophobic Pocket SideChain->Interactions Substrate Channel Binding Properties Modulates: - Potency - Spectrum - PK Properties - Resistance Profile Interactions->Properties caption Figure 2: Pharmacophore model and key SAR insights for triazole antifungals.

Figure 2: Pharmacophore model and key SAR insights for triazole antifungals.

Quantitative Data Summary

The efficacy of novel triazole compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi and by assessing their protective effects in animal models.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

This table summarizes the MIC values for representative novel triazole compounds compared to standard clinical agents against various fungal pathogens. Lower MIC values indicate higher potency.

CompoundC. albicansC. neoformansC. glabrataA. fumigatusReference(s)
Novel Triazoles
Compound 1d0.25>1616>16[7]
Compound 1j10.516>16[7]
Compound 7g0.009 nmol/mL-->2.304 nmol/mL[11]
Compound 8d0.005 nmol/mL--0.144 nmol/mL[11]
Compound 5b0.5 - 8---[13]
Compound 5k0.1250.125-8.0[14]
Compound 6c0.06250.0625-4.0[14]
Reference Drugs
Fluconazole (FCZ)0.25 - 1.04.08>64[7]
Itraconazole (ICZ)0.1250.2511[7]
Voriconazole (VCZ)0.030.12511[7]

Note: Some data was reported in nmol/mL and is presented as such. Direct comparison requires molar mass conversion.

Table 2: In Vivo Efficacy in Murine Systemic Candidiasis Model

This table presents the in vivo efficacy of selected compounds, typically measured by the survival rate of infected mice after a specific period of treatment.

CompoundDose (mg/kg)Survival Rate (%)Study Duration (days)Reference(s)
Novel Triazoles
Compound 6c0.5~60%15[14]
Compound 6c1.0~80%15[14]
Compound 6c2.0100%15[14]
D0870Varies2- to 7-fold > FCZ-[15]
Reference Drugs
Fluconazole (FCZ)0.5~20%15[14]
Controls
Vehicle Control-0%10[14]

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The AUC/MIC ratio (Area Under the Concentration-Time Curve divided by the MIC) is a critical parameter predicting the efficacy of triazoles.

CompoundOrganismPK/PD ParameterPredictive Value for EfficacyReference(s)
VoriconazoleC. albicansFree Drug 24-h AUC/MIC20 to 25[16]
VoriconazoleC. albicansTotal Drug 24-h AUC/MICR² = 82%[16]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of triazole compounds against yeast pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[17][18]

Materials:

  • Test compounds and control drugs (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Yeast pathogen strains (e.g., Candida albicans)

  • Yeast Extract Peptone Dextrose (YPD) broth

  • Spectrophotometer

  • Incubator (35°C)

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each test compound and control drug in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations ranging from, for example, 0.03 to 64 µg/mL. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the yeast strain on a YPD agar plate for 24-48 hours.

    • Pick a single colony and inoculate 5 mL of YPD broth. Incubate overnight at 35°C with shaking.[17]

    • Harvest the cells by centrifugation, wash with sterile saline, and resuspend in RPMI 1640.

    • Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (OD₆₀₀).

    • Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum density of approximately 1 x 10³ to 5 x 10³ CFU/mL.

  • Plate Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free growth control.[18]

    • Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A1 Prepare Compound Stock (in DMSO) B1 Serial Dilute Compounds in 96-well plate (100µL/well) A1->B1 A2 Prepare Yeast Inoculum (from overnight culture) B2 Adjust Inoculum to final density in RPMI 1640 medium A2->B2 B3 Add Inoculum to wells (100µL/well) B1->B3 B2->B3 C1 Incubate plate (35°C, 24-48h) B3->C1 C2 Assess Fungal Growth (Visual or Spectrophotometer) C1->C2 C3 Determine MIC80 Value C2->C3 caption Figure 3: Experimental workflow for MIC determination by broth microdilution.

Figure 3: Experimental workflow for MIC determination by broth microdilution.
Protocol 2: General Synthesis of Novel Triazole Analogs via Click Chemistry

This protocol describes a common and efficient method for synthesizing novel 1,2,3-triazole-containing antifungal agents using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][7][17]

Materials:

  • Starting materials: appropriate benzyl bromide, sodium azide (NaN₃), propargyl bromide.

  • Core scaffold intermediate (e.g., a fluconazole analog with a free amine).[7]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), water.

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

  • Synthesis of Azide Intermediate:

    • Dissolve the desired substituted benzyl bromide in DMF.

    • Add sodium azide (NaN₃) to the solution.

    • Stir the reaction at room temperature for 3-4 hours.[17]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the benzyl azide.

  • Synthesis of Alkyne Intermediate:

    • Prepare a core structure containing a reactive site, such as a secondary amine (e.g., a piperazine-containing fluconazole analog).[7]

    • Dissolve this core intermediate in acetonitrile.

    • Add potassium carbonate (K₂CO₃) and propargyl bromide.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by filtering and concentrating the solvent. Purify the resulting N-propargylated intermediate, typically by column chromatography.

  • CuAAC "Click" Reaction:

    • Dissolve the azide intermediate (from step 1) and the alkyne intermediate (from step 2) in a solvent mixture (e.g., THF/H₂O).

    • Add sodium ascorbate followed by copper(II) sulfate pentahydrate.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

    • Monitor progress by TLC.

    • Once complete, perform an aqueous workup and extract the final product with an organic solvent.

    • Purify the final triazole compound by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[7]

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final Final Product Synthesis Start1 Substituted Benzyl Bromide Azide Azide Intermediate Start1->Azide NaN3, DMF Start2 Core Scaffold (e.g., with Piperazine) Alkyne Alkyne Intermediate Start2->Alkyne Propargyl Bromide, K2CO3, MeCN Click CuAAC 'Click' Reaction (CuSO4, Na Ascorbate) Azide->Click Alkyne->Click Purify Purification (Column Chromatography) Click->Purify Final Final Triazole Compound Purify->Final caption Figure 4: General workflow for synthesis of triazole analogs via CuAAC.

Figure 4: General workflow for synthesis of triazole analogs via CuAAC.
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol details a common method to assess the in vivo efficacy of a new triazole compound against a systemic C. albicans infection in mice.[14][16]

Materials:

  • Female ICR mice (or other appropriate strain), 6-8 weeks old.

  • Immunosuppressive agent (e.g., cyclophosphamide), if required.[15]

  • Candida albicans strain (e.g., SC5314).

  • Test compound, control drug (e.g., Fluconazole), and vehicle solution.

  • Sterile saline.

  • Standard animal housing and handling equipment.

Methodology:

  • Animal Acclimation and Immunosuppression (Optional):

    • Acclimate mice for at least one week before the experiment.

    • For a neutropenic model, administer an immunosuppressive agent like cyclophosphamide intraperitoneally a few days prior to infection to reduce neutrophil counts.[16]

  • Infection:

    • Prepare an inoculum of C. albicans from an overnight culture, washed and resuspended in sterile saline to the desired concentration (e.g., 2.5 x 10⁵ CFU/mL).

    • Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the fungal suspension.

  • Treatment:

    • Randomly divide the infected mice into groups (n=10 per group): vehicle control, positive control (e.g., Fluconazole at 1 mg/kg), and test compound groups (e.g., 0.5, 1.0, 2.0 mg/kg).[14]

    • Begin treatment 2-4 hours post-infection. Administer the compounds once daily via oral gavage or another appropriate route for a specified duration (e.g., 7 days).

  • Monitoring and Endpoints:

    • Survival Study: Monitor the mice daily for signs of morbidity and mortality for a period of 15-21 days. Record the number of surviving animals in each group.[14]

    • Fungal Burden Study: At a specific time point (e.g., 24-48 hours after the final treatment dose), euthanize a subset of mice. Aseptically remove target organs (typically kidneys), homogenize them in sterile saline, and perform serial dilutions for plating on agar (e.g., YPD with antibiotics). Count the colony-forming units (CFU) after incubation to determine the fungal burden per gram of tissue.[14]

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

    • Analyze fungal burden data using appropriate statistical tests like the ANOVA or Mann-Whitney U test.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A1 Acclimate Mice A2 Induce Immunosuppression (Optional, e.g., Cyclophosphamide) A1->A2 A3 Infect Mice with C. albicans (IV, tail vein) A2->A3 B1 Randomize into Groups (Vehicle, Control, Test Article) A3->B1 B2 Administer Daily Treatment (e.g., Oral Gavage) B1->B2 C1 Monitor Daily Survival (15-21 days) B2->C1 Daily C2 Determine Fungal Burden (Kidney Homogenization & CFU count) B2->C2 At study end D1 Kaplan-Meier Survival Analysis C1->D1 D2 Statistical Analysis of CFU C2->D2 caption Figure 5: Workflow for an in vivo murine systemic candidiasis efficacy study.

Figure 5: Workflow for an in vivo murine systemic candidiasis efficacy study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid? A1: The most direct and high-yielding method is the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid.[1][2] This process relies on the ability of adamantane to form a stable carbocation at the bridgehead carbon in a highly acidic environment, which is then attacked by the nucleophilic triazole.[1]

Q2: What kind of yield can I realistically expect from this synthesis? A2: Published procedures report a high yield of 88% for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid under optimized conditions.[1] Yields can vary based on the purity of starting materials and adherence to the experimental protocol.

Q3: I am getting a significant amount of a water-soluble byproduct. What could it be? A3: A likely byproduct is 3-hydroxyadamantane-1-carboxylic acid. This can form if the adamantyl carbocation reacts with water instead of the triazole.[3] This is a known issue, especially if using azoles with lower basicity (like pyrazole or imidazole) or if there is excess moisture in the reaction.[3]

Q4: How should the final product be purified? A4: The crude product obtained after quenching the reaction with ice is often of high purity.[1] For analytical purposes or to remove minor impurities, recrystallization from a mixture of water and methanol (9:1 ratio) is effective.[1] Alternative methods for purifying adamantane carboxylic acids include esterification followed by hydrolysis.[4]

Q5: Can substituted triazoles be used in this reaction? A5: Yes, substituted triazoles can be used, but this may affect the reaction yield. For example, using 3-methyl-1H-1,2,4-triazole resulted in a 65% yield, while 3,5-dimethyl-1H-1,2,4-triazole gave a 47% yield, suggesting that steric hindrance on the triazole ring can lower the reaction efficiency.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: The reaction yield is significantly lower than the reported 88%.

// Nodes Start [label="Problem:\nLow Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="1. Verify Purity of Starting Materials\n(1-Adamantanecarboxylic Acid & 1H-1,2,4-Triazole)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAcid [label="2. Confirm Sulfuric Acid Concentration\n(Must be 98% or higher)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="3. Monitor Reaction Temperature\n(Ensure cooling to 0°C is maintained)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMixing [label="4. Evaluate Stirring Efficiency\n(Is the mixture homogeneous?)", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Resolution:\nImproved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity [label="Potential Cause:\nContaminants"]; CheckPurity -> CheckAcid [label="If Purity is Confirmed"]; CheckAcid -> CheckTemp [label="If Acid is Correct"]; CheckTemp -> CheckMixing [label="If Temperature is Correct"]; CheckMixing -> Outcome [label="If Stirring is Adequate"]; }

Caption: General experimental workflow for the synthesis.

Materials:

  • 1-Adamantanecarboxylic acid (10 mmol, 1.80 g)

  • 1H-1,2,4-triazole (10 mmol, 0.69 g)

  • Concentrated (98%) sulfuric acid (10 mL)

  • Crushed ice and deionized water

Procedure:

  • In a screw-cap vial or round-bottom flask, combine 1-adamantanecarboxylic acid (10 mmol) and 1H-1,2,4-triazole (10 mmol).

  • Place the vessel in an ice bath and carefully add 10 mL of concentrated (98%) sulfuric acid while stirring. Ensure the temperature is maintained at or near 0°C.

  • Continue stirring the mixture at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a bromocresol green solution as a stain to visualize the acidic product.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (~100 g) with vigorous stirring.

  • A white precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

  • Dry the product. The resulting solid is typically of high purity (yield ~88%).

[1]Protocol 2: Synthesis of 1-Adamantanecarboxylic Acid (Starting Material) This protocol is a well-established method for carboxylating adamantane.

[4]Materials:

  • Adamantane (0.100 mole, 13.6 g)

  • 96% Sulfuric acid (255 mL)

  • Carbon tetrachloride (100 mL)

  • t-Butyl alcohol (0.40 mole, 29.6 g)

  • 98-100% Formic acid (1.2 moles, 55 g)

  • 15N Ammonium hydroxide

  • 12N Hydrochloric acid

  • Chloroform

Procedure:

  • Charge a 1-L three-necked flask with 96% sulfuric acid, carbon tetrachloride, and adamantane.

  • Cool the stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.

  • Add a solution of t-butyl alcohol in formic acid dropwise over 1-2 hours, maintaining the temperature at 17–25°C.

  • Stir for an additional 30 minutes after the addition is complete.

  • Pour the reaction mixture onto crushed ice (~700 g).

  • Separate the layers and extract the aqueous acid layer with three portions of carbon tetrachloride.

  • Combine the organic layers and shake with 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will separate.

  • Collect the salt by filtration and wash with cold acetone.

  • Suspend the salt in water and acidify with 12N hydrochloric acid.

  • Extract the product with chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude 1-adamantanecarboxylic acid (yield 67–72%). 1[4]1. The crude acid can be further purified by recrystallization from methanol.

References

Technical Support Center: Purification of Adamantane-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of adamantane-based carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying adamantane-based carboxylic acids?

A1: The primary purification techniques for adamantane-based carboxylic acids include acid-base extraction, recrystallization, and conversion to an ester followed by hydrolysis. For achieving very high purity, sublimation is also a viable method.[1][2] The choice of method depends on the nature and quantity of impurities present.

Q2: What are the typical impurities found in crude adamantane-based carboxylic acids?

A2: Common impurities can include starting materials, byproducts from the synthesis, and other related acidic compounds. For instance, in the synthesis of 1-adamantanecarboxylic acid, potential impurities include trimethylacetic acid, as well as various C9 and C13 acids.[1][2] In some cases, di-substituted adamantane dicarboxylic acids can also be present as impurities.[3]

Q3: How can I assess the purity of my adamantane carboxylic acid sample?

A3: A range of analytical techniques can be employed to determine the purity of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is highly effective for structural confirmation and purity assessment.[4] Mass Spectrometry (MS) can confirm the molecular weight.[4] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also excellent for quantifying purity.[5][6]

Troubleshooting Guides

Recrystallization Issues

Q4: I'm trying to recrystallize my adamantane carboxylic acid, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too rapidly. To address this, you can:

  • Use a lower boiling point solvent or a mixed solvent system. For 1-adamantanecarboxylic acid, a mixture of methanol and water is often effective.[1][2]

  • Ensure slow cooling. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Use a more dilute solution. Add more hot solvent to fully dissolve the compound before cooling.

  • Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.

Q5: The recovery from my recrystallization is very low. How can I improve the yield?

A5: Low recovery can be due to several factors:

  • The compound is too soluble in the chosen solvent. Try a solvent in which the compound is less soluble at cold temperatures.

  • Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • The solution was not cooled sufficiently. Ensure the flask is thoroughly chilled in an ice bath to maximize precipitation.

  • Premature crystallization during hot filtration. Ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing out on the filter paper.

Chromatography Challenges

Q6: I'm running a silica gel column to purify my adamantane carboxylic acid, but I'm seeing significant tailing/streaking of the product spot on the TLC plate. How can I fix this?

A6: Tailing of carboxylic acids on silica gel is a common issue due to the interaction between the acidic analyte and the slightly acidic silica. To mitigate this, add a small amount of a volatile acid to your eluent system.[7]

  • Adding approximately 0.1-1% of acetic acid or formic acid to the mobile phase will help to keep the carboxylic acid in its protonated, less polar form, leading to sharper peaks and better separation.[7]

Acid-Base Extraction Problems

Q7: I performed an acid-base extraction, but the purity of my adamantane carboxylic acid did not improve significantly. What could have gone wrong?

A7: Incomplete separation during the extraction is the likely cause. Consider the following:

  • Inadequate mixing: Ensure thorough mixing of the organic and aqueous layers to allow for complete acid-base reaction.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently basic to deprotonate the carboxylic acid (at least 2-3 pH units above the pKa) and sufficiently acidic to re-protonate it for extraction back into an organic solvent (at least 2-3 pH units below the pKa).[8]

  • Emulsion formation: The formation of an emulsion can trap impurities. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.

  • Solubility of impurity salts: The effectiveness of this method relies on the differential solubility of the ammonium salts. If impurity ammonium salts are also insoluble, this method will not be effective.[1][2]

Experimental Protocols

Protocol 1: Purification of 1-Adamantanecarboxylic Acid via Acid-Base Extraction

This protocol is adapted from established methods for separating 1-adamantanecarboxylic acid from acidic impurities whose ammonium salts are soluble.[1][2]

  • Dissolution: Dissolve the crude 1-adamantanecarboxylic acid (e.g., 15 g) in carbon tetrachloride (300 mL).

  • Salt Formation: Shake the solution vigorously with 15N aqueous ammonium hydroxide (110 mL). The ammonium salt of 1-adamantanecarboxylic acid will precipitate as a crystalline solid.

  • Isolation of Salt: Collect the precipitated ammonium salt by filtration.

  • Washing: Wash the collected salt with a small amount of cold acetone (20 mL).

  • Re-acidification: Suspend the ammonium salt in water (250 mL) and make the suspension strongly acidic by adding 12N hydrochloric acid.

  • Extraction: Extract the purified 1-adamantanecarboxylic acid into chloroform (100 mL).

  • Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate, and then evaporate the solvent to yield the purified product.

  • Optional Recrystallization: The product can be further purified by recrystallization from a mixture of methanol and water.[1][2]

Protocol 2: Purification via Esterification and Hydrolysis

This alternative method can provide high-purity 1-adamantanecarboxylic acid.[2]

  • Esterification: Reflux the crude acid with methanol (three times the weight of the acid) and a catalytic amount of 98% sulfuric acid (e.g., 2 mL) for 2 hours.

  • Work-up: Pour the reaction mixture into a large volume of water (10 volumes) and extract the methyl ester with a minimal amount of chloroform.

  • Washing and Drying: Wash the chloroform solution with water and dry it over calcium chloride.

  • Distillation: Distill the methyl 1-adamantanecarboxylate. The pure ester has a reported boiling point of 77–79°C at 1 mm Hg.

  • Hydrolysis: Hydrolyze the purified ester by refluxing with a calculated amount of 1N potassium hydroxide until the solution is clear.

  • Acidification: Acidify the solution with HCl to precipitate the pure 1-adamantanecarboxylic acid. This method can result in an overall recovery of about 90%.[2]

Quantitative Data Summary

Parameter1-Adamantanecarboxylic AcidReference
Melting Point 172-174 °C[1]
Melting Point (after esterification/hydrolysis) 175-176.5 °C[2]
Solubility Insoluble in water. Soluble in ethanol, chloroform, dichloromethane.[1]
Purity (Sublimed) >99.5%[1]

Visualizations

Purification_Workflow General Purification Workflow for Adamantane Carboxylic Acids Crude Crude Adamantane Carboxylic Acid Method_Selection Select Purification Method Crude->Method_Selection Acid_Base Acid-Base Extraction Method_Selection->Acid_Base Acidic Impurities Recrystallization Recrystallization Method_Selection->Recrystallization Solid Product Chromatography Column Chromatography Method_Selection->Chromatography Complex Mixture Analysis Purity Analysis (HPLC, NMR, GC) Acid_Base->Analysis Recrystallization->Analysis Chromatography->Analysis Analysis->Method_Selection Purity < 99% Pure_Product Pure Product Analysis->Pure_Product Purity > 99%

Caption: General purification workflow for adamantane carboxylic acids.

Troubleshooting_Recrystallization Troubleshooting 'Oiling Out' During Recrystallization Start Compound 'Oils Out' Check_Cooling Is cooling rate slow? Start->Check_Cooling Check_Concentration Is solution dilute enough? Check_Cooling->Check_Concentration Yes Slow_Cooling Allow to cool slowly to RT before using ice bath Check_Cooling->Slow_Cooling No Check_Solvent Is solvent appropriate? Check_Concentration->Check_Solvent Yes Dilute_Solution Add more hot solvent Check_Concentration->Dilute_Solution No Change_Solvent Try a different solvent or a binary solvent system Check_Solvent->Change_Solvent No Success Crystals Form Check_Solvent->Success Yes Slow_Cooling->Check_Concentration Dilute_Solution->Check_Cooling Change_Solvent->Start

Caption: Troubleshooting logic for when a compound "oils out".

References

overcoming solubility issues with 3-Triazol-1-yl-adamantane-1-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3-Triazol-1-yl-adamantane-1-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of 3-Triazol-1-yl-adamantane-1-carboxylic acid?

A1: The limited aqueous solubility of 3-Triazol-1-yl-adamantane-1-carboxylic acid is primarily due to its molecular structure. The adamantane cage is a large, rigid, and highly lipophilic (fat-loving) group, which contributes to poor solubility in water. While the carboxylic acid and triazole groups add some polarity, the overall character of the molecule is dominated by the nonpolar adamantane moiety.

Q2: What are the predicted physicochemical properties of 3-Triazol-1-yl-adamantane-1-carboxylic acid?

Q3: Can I use DMSO to dissolve the compound? What are the potential issues?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble compounds for in vitro assays. However, there are potential drawbacks. High concentrations of DMSO can be toxic to cells and may interfere with the biological assay itself. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 1%, and to include a vehicle control (media with the same concentration of DMSO without the compound) in your experiments. Additionally, when a concentrated DMSO stock is diluted into an aqueous buffer, the compound can sometimes precipitate out of solution, a phenomenon known as "crashing out."

Q4: How can I determine the maximum soluble concentration of the compound in my specific assay medium?

A4: A simple method to determine the kinetic solubility is to prepare a series of dilutions of your compound in the assay medium from a concentrated stock. Visually inspect for any signs of precipitation, such as cloudiness or solid particles, both immediately after dilution and after a period of incubation under your experimental conditions (e.g., at 37°C). The highest concentration that remains clear is your working maximum soluble concentration. For a more quantitative measure, you can perform an equilibrium solubility assay where an excess of the solid compound is incubated with the solvent until equilibrium is reached, after which the supernatant is filtered and the concentration is measured, often by HPLC.[6]

Troubleshooting Guide

Issue 1: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer.

  • Potential Cause: The final concentration of the compound exceeds its aqueous solubility limit, or the rapid change in solvent polarity is causing it to "crash out."

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Try a lower final concentration of the compound in your assay.

    • Serial Dilution: Instead of adding the concentrated stock directly to the final volume, perform one or more intermediate dilution steps in the assay buffer.

    • Slow Addition and Mixing: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring.

    • Pre-warming: Ensure both your compound stock and the assay buffer are at the same temperature (e.g., 37°C) before mixing.[1][7]

Issue 2: The compound appears to be dissolved initially, but I see precipitation after incubation.

  • Potential Cause: The compound has low kinetic solubility and is precipitating over time. This can be influenced by temperature changes or interactions with media components.

  • Troubleshooting Steps:

    • Re-evaluate Maximum Soluble Concentration: Your initial estimate of the soluble concentration may be too high for the duration of your experiment. Re-determine the solubility with the full incubation period.

    • Consider pH Changes: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of your compound. Monitor the pH and consider using a more strongly buffered medium or changing the medium more frequently.[1]

    • Interaction with Serum: If you are using a serum-containing medium, the compound may be binding to proteins and precipitating. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment.

Issue 3: I have tried basic troubleshooting, but my compound still precipitates at the desired concentration.

  • Potential Cause: The intrinsic solubility of the compound in your assay system is too low.

  • Troubleshooting Steps:

    • pH Modification: Based on the predicted pKa of the carboxylic acid (~4.4-4.9), increasing the pH of your buffer to >6 will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Ensure the chosen pH is compatible with your biological system.

    • Use of Solubilizing Excipients: Consider incorporating a biocompatible solubilizing agent. Cyclodextrins, particularly β-cyclodextrin and its derivatives, are known to form inclusion complexes with adamantane moieties, effectively increasing their aqueous solubility.[3][8][9]

Data Presentation: Strategies for Solubility Enhancement

Method Principle Advantages Disadvantages Typical Starting Concentration
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the bulk solvent to better match that of the solute.Simple to implement; effective for many compounds.Can be toxic to cells at higher concentrations; may interfere with the assay.<1% v/v in final assay volume.
pH Adjustment For ionizable compounds, adjusting the pH away from the pI increases the proportion of the charged, more soluble species.Can significantly increase solubility; cost-effective.Requires the compound to have an ionizable group; the required pH may not be compatible with the biological assay.Adjust buffer pH to be at least 1-2 units above the pKa for an acidic compound.
Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) Encapsulates the hydrophobic part of the drug in its central cavity, presenting a hydrophilic exterior to the aqueous environment.Generally low toxicity; can significantly enhance solubility of lipophilic compounds.Can be expensive; may alter the free concentration of the drug available to interact with its target.1-10 mM, determine optimal ratio empirically.
Surfactants (e.g., Tween® 80, Pluronic® F-68) Form micelles that can encapsulate hydrophobic compounds.Effective at low concentrations.Can disrupt cell membranes and interfere with biological processes.Use at concentrations below the critical micelle concentration (CMC).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Accurately weigh the desired amount of 3-Triazol-1-yl-adamantane-1-carboxylic acid.

  • Add the required volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubilization
  • Prepare a stock solution of the compound in a minimal amount of organic co-solvent (e.g., 100 mM in DMSO).

  • Prepare your desired biological buffer (e.g., PBS, Tris-HCl) at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). Ensure the buffer has sufficient capacity.

  • In separate tubes, dilute the stock solution into each of the different pH buffers to your desired final concentration.

  • Visually inspect for solubility and choose the lowest pH that maintains solubility and is compatible with your assay.

  • Important: Always test the effect of the altered pH on your biological system with a vehicle control.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Determine the appropriate HP-β-CD to compound molar ratio. This often requires empirical testing. Start with ratios from 1:1 to 10:1 (HP-β-CD:compound).

  • Preparation of the complex:

    • Prepare an aqueous solution of HP-β-CD at the desired concentration in your assay buffer.

    • Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

    • Slowly add the compound stock solution to the HP-β-CD solution while stirring.

    • Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours or overnight at room temperature).

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.

  • Assay: Use the prepared complex directly in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Mandatory Visualizations

experimental_workflow cluster_troubleshooting Solubilization Strategies start Start: Insoluble Compound solubility_test Determine Kinetic Solubility in Assay Buffer start->solubility_test is_soluble Is compound soluble at desired concentration? solubility_test->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes troubleshoot Troubleshoot Solubilization is_soluble->troubleshoot No ph_adjustment pH Adjustment troubleshoot->ph_adjustment cosolvent Optimize Co-solvent troubleshoot->cosolvent cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin other_methods Other Methods (e.g., Surfactants) troubleshoot->other_methods

Caption: Decision workflow for addressing solubility issues.

TLR4_pathway LPS LPS TLR4_MD2_CD14 TLR4/MD2/CD14 Complex LPS->TLR4_MD2_CD14 binds MyD88 MyD88 TLR4_MD2_CD14->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 Complex TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB_p50_p65 NF-κB (p50/p65) IKK->NFkB_p50_p65 activates nucleus Nucleus NFkB_p50_p65->nucleus translocates to cytokines Pro-inflammatory Cytokine Genes nucleus->cytokines induces transcription of

References

optimizing reaction conditions for the synthesis of adamantane-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of adamantane-triazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am observing very low or no formation of my desired adamantane-triazole product. What are the potential causes?

A1: Low or non-existent product yield in the synthesis of adamantane-triazole derivatives, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, can stem from several factors.[1] A primary concern is the inactivation of the catalyst and the quality of the reagents.

Potential Causes and Troubleshooting Steps:

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2]

    • Solution: Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon).[1] If you are using a Cu(II) salt with a reducing agent like sodium ascorbate, ensure the reducing agent is fresh and added correctly.[1][2] The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can also protect the Cu(I) from oxidation.[1][2]

  • Poor Reagent Quality: Azides can be unstable and should be stored correctly, often at low temperatures.[1] Degradation of either the azide or alkyne starting materials will impede the reaction.

    • Solution: Use freshly prepared or properly stored reagents. Verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction.

  • Substrate-Specific Issues: Significant steric hindrance around the azide or alkyne functional groups on the adamantane moiety or the other reactant can slow down the reaction rate.[1][2]

    • Solution: For sterically hindered substrates, increasing the reaction temperature or switching to microwave-assisted synthesis can often lead to higher yields in shorter reaction times.[3][4] Alternatively, increasing the catalyst and ligand concentration might be beneficial.[1]

  • Inappropriate Reaction Conditions: The choice of solvent, pH, and temperature is crucial for the success of the reaction.[1][3]

    • Solution: Screen a range of solvents to ensure adequate solubility of reactants.[3] For CuAAC, solvents like DMSO have been found to be effective.[3] The optimal temperature can vary, so it is important to screen a range to find a balance between reaction rate and the prevention of side product formation.[3]

Issue 2: Formation of Multiple Products and Side Reactions

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?

A2: The formation of side products is a common challenge. In CuAAC reactions, a prevalent side reaction is the oxidative homocoupling of the alkyne substrate, which leads to the formation of a diacetylene byproduct, especially in the presence of oxygen.[2]

Potential Causes and Troubleshooting Steps:

  • Oxidative Homocoupling of Alkynes: This is a common side reaction in CuAAC.[2]

    • Solution: The use of an antioxidant, such as sodium ascorbate, and maintaining an inert atmosphere can effectively suppress this side reaction.[2] Using a stabilizing ligand can also help prevent the formation of species that catalyze homocoupling.[1]

  • Staudinger Reduction of Azides: If your reaction components or solvents are contaminated with phosphines, this can lead to the reduction of the azide to an amine.[1]

    • Solution: Ensure that your reaction components and solvents are free from phosphine contaminants.[1]

  • Formation of Regioisomers: In some cases, a mixture of 1,4- and 1,5-disubstituted triazoles may form.

    • Solution: The choice of catalyst is critical for controlling regioselectivity. Copper-catalyzed reactions (CuAAC) almost exclusively yield the 1,4-disubstituted product.[5] For the synthesis of 1,5-disubstituted triazoles, a ruthenium catalyst (RuAAC) is the preferred choice.[5][6]

Frequently Asked Questions (FAQs)

Q3: What are the main differences between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) azide-alkyne cycloaddition reactions for synthesizing adamantane-triazole derivatives?

A3: Both CuAAC and RuAAC are powerful "click chemistry" reactions for forming triazole rings, but they differ primarily in their regioselectivity. CuAAC, which is the more common method, selectively produces 1,4-disubstituted 1,2,3-triazoles.[5] In contrast, RuAAC reactions yield 1,5-disubstituted 1,2,3-triazoles.[5][6] Another key difference is that RuAAC can tolerate internal alkynes, allowing for the synthesis of fully substituted triazoles, whereas CuAAC is generally limited to terminal alkynes.[5]

Q4: What are the recommended safety precautions when working with organic azides?

A4: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and should be handled with care.[1] It is crucial to avoid heat, shock, and friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is recommended to work in a well-ventilated fume hood and behind a blast shield, particularly when working with larger quantities or new, uncharacterized azides. Azides should be stored at low temperatures.[1]

Q5: How can I monitor the progress of my adamantane-triazole synthesis reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the conversion to the desired product.

Q6: I am having difficulty purifying my adamantane-triazole derivative. What are some common purification strategies?

A6: Purification of triazole derivatives can sometimes be challenging due to the presence of residual metal catalyst. If your product is not water-soluble, washing the crude product with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper residues. Standard purification techniques such as column chromatography on silica gel or recrystallization are also commonly employed.[7] For biomolecules, size-exclusion chromatography or dialysis might be necessary to remove the copper catalyst and excess reagents.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Cu(I)-Catalyzed 1,3-Dipolar Cyclization [8]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
110DichloromethaneReflux1050
210TetrahydrofuranReflux1062
310AcetonitrileReflux1070
410None8010No Reaction
510TolueneReflux588
610TolueneReflux396
75TolueneReflux390
81TolueneReflux384

Reaction conditions: Oleanolic acid-alkyne derivative (1 equiv), aromatic azide (1.2 equiv), CuSO4·5H2O, sodium ascorbate, microwave irradiation (250 W).

Table 2: Effect of Catalyst and Temperature on the Synthesis of 1,2,3-Triazole Derivatives [9]

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1070240
25702045
310701567
415701096
520701096
1315Room Temp2435
1415501870
151580896

Reaction conditions: 1-ethynyl-cyclohexan-1-ol, aromatic azide, CuFe2O4 catalyst, sodium ascorbate, in ethanol-water.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add the adamantyl azide (1.0 equiv) and the alkyne (1.0-1.2 equiv). Dissolve the starting materials in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF/water).[10][11]

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a solution of a Cu(II) salt (e.g., CuSO₄·5H₂O, 1-10 mol%) and a reducing agent (e.g., sodium ascorbate, 10-20 mol%) in water.[9][10] Alternatively, a Cu(I) source (e.g., CuI) can be used directly. Add the catalyst solution to the reaction mixture. A ligand such as TBTA or THPTA can also be added at this stage.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.[1] Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine. To remove residual copper, the organic layer can be washed with an aqueous solution of EDTA or ammonia.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general guideline for the synthesis of 1,5-disubstituted triazoles.

  • Reaction Setup: In a reaction flask under an argon atmosphere, place the adamantyl azide (1.0 equiv), the alkyne (1.05 equiv), and the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 1-2 mol%).[6][13]

  • Solvent Addition: Add a dry, degassed solvent (e.g., DCE, THF, or toluene) via syringe.[10][13]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).[10] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,5-disubstituted adamantane-triazole derivative.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification Reactants Adamantyl Azide + Alkyne Reaction CuAAC or RuAAC (Catalyst, Solvent, Temp) Reactants->Reaction TLC TLC / LC-MS Reaction->TLC Workup Quenching & Extraction TLC->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure Adamantane- Triazole Derivative Purification->Final_Product

Caption: General experimental workflow for the synthesis and purification of adamantane-triazole derivatives.

Troubleshooting_Decision_Tree Start Low or No Yield? Inert_Atmosphere Is the reaction under inert atmosphere? Start->Inert_Atmosphere Yes Side_Products Side products observed? Start->Side_Products No Reagent_Quality Are starting materials pure and fresh? Inert_Atmosphere->Reagent_Quality Yes Solution_Inert Degas solvents and use N2 or Ar atmosphere. Inert_Atmosphere->Solution_Inert No Optimize_Conditions Have reaction conditions (temp, solvent) been optimized? Reagent_Quality->Optimize_Conditions Yes Solution_Reagents Verify purity of azide and alkyne. Reagent_Quality->Solution_Reagents No Solution_Optimize Screen temperatures and solvents; consider microwave. Optimize_Conditions->Solution_Optimize No Success Successful Synthesis Optimize_Conditions->Success Yes Homocoupling Is alkyne homocoupling a possibility (CuAAC)? Side_Products->Homocoupling Yes Regioisomers Mixture of regioisomers? Homocoupling->Regioisomers No Solution_Homocoupling Ensure inert atmosphere and adequate reducing agent. Homocoupling->Solution_Homocoupling Yes Solution_Regioisomers Use Cu catalyst for 1,4-isomer and Ru catalyst for 1,5-isomer. Regioisomers->Solution_Regioisomers Yes Enzyme_Inhibition Enzyme Enzyme (e.g., α-glucosidase) Product Product Enzyme->Product Blocked Inhibition Enzyme->Blocked Substrate Substrate Substrate->Enzyme Inhibitor Adamantane-Triazole Derivative Inhibitor->Enzyme Blocked->Product

References

Technical Support Center: Synthesis of Substituted Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted adamantane compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of adamantane derivatives, offering potential solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in C-H Functionalization

  • Question: My reaction is producing a mixture of 1-substituted (tertiary) and 2-substituted (secondary) adamantane products with poor selectivity. How can I improve the regioselectivity for the desired isomer?

  • Answer: Achieving high regioselectivity is a primary challenge in adamantane chemistry due to the presence of both tertiary (bridgehead) and secondary C-H bonds.[1][2] The tertiary C-H bonds are generally more reactive towards radical and carbocationic intermediates.[2][3]

    Troubleshooting Steps:

    • Catalyst and Reagent Selection: The choice of catalyst and reagents is critical for controlling regioselectivity. For instance, in bromination reactions, employing a phase-transfer catalyst system can provide nearly complete selectivity for the tertiary 1-bromoadamantane.[2] Different catalyst systems in photoredox C-H functionalization can also steer the selectivity. For example, while some photocatalytic systems show low regioselectivity, others, like certain amine-based hydrogen atom transfer (HAT) catalysts, can exhibit high chemoselectivity for the strong tertiary C-H bonds.[4][5][6][7]

    • Enzymatic Hydroxylation: For introducing hydroxyl groups, consider using bacterial monooxygenases, such as cytochromes P450. These enzymes exhibit high regio- and stereoselectivity due to the specific binding of the adamantane substrate in the active site.[1][8] For example, some enzymes can achieve a tertiary to secondary hydroxylation ratio of up to 48:1.[1][8]

    • Directed C-H Functionalization: If a directing group is already present on the adamantane core, it can be utilized to guide the functionalization to a specific position.[9]

    • Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and concentration can influence the selectivity.

Issue 2: Low Yields in Adamantane Synthesis or Functionalization

  • Question: I am experiencing low yields in my synthesis of a substituted adamantane. What are the common causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including the inherent stability of the adamantane cage, inefficient C-H activation, and side reactions.

    Troubleshooting Steps:

    • Adamantane Core Synthesis: If you are building the adamantane scaffold from acyclic or bicyclic precursors, be aware that these multi-step syntheses can have low overall yields.[2][9] The original synthesis of adamantane by Prelog and Seiwerth had a very low yield, which was later improved by Stetter and Schleyer using different strategies.[2] Ensure each step of the ring-closure process is optimized.

    • C-H Functionalization Efficiency: Direct C-H functionalization of adamantane requires overcoming high bond dissociation energies (99 kcal/mol for 3° C-H and 96 kcal/mol for 2° C-H).[4][8] Ensure your catalytic system is active enough to cleave these strong bonds. For photoredox reactions, this means verifying the light source intensity, ensuring the photocatalyst is not degraded, and using appropriate additives or co-catalysts.[5][6]

    • Side Reactions: Adamantane's reactivity through carbocation or radical intermediates can lead to undesired side products.[2][10] For example, in carbocation-mediated reactions, skeletal rearrangements of the adamantane cage are possible, although less common than with more strained polycyclic systems.[11][12] Analyze your crude reaction mixture by GC-MS or NMR to identify major byproducts and adjust your reaction conditions to minimize their formation.

    • Purification Issues: Substituted adamantanes can sometimes be challenging to purify due to their high lipophilicity and crystallinity, which can lead to losses during workup and chromatography.[13][14] Consider alternative purification methods like sublimation or recrystallization from different solvent systems.[15]

Frequently Asked Questions (FAQs)

  • Q1: Why is the functionalization of adamantane's secondary (bridge) positions so challenging?

    A1: The tertiary (bridgehead) C-H bonds of adamantane are more reactive towards many reagents, particularly those that proceed through radical or carbocation intermediates.[2][3] This inherent reactivity difference makes it difficult to selectively target the secondary positions. However, specific synthetic strategies, such as building the adamantane core from already substituted precursors, can provide access to 1,2-disubstituted adamantanes.[9][10]

  • Q2: Are there alternatives to direct C-H functionalization for preparing substituted adamantanes?

    A2: Yes. One powerful alternative is the "ground-up" construction of the adamantane scaffold from acyclic, monocyclic, or bicyclic starting materials that already contain the desired functional groups.[9][10] Another approach involves the ring expansion or rearrangement of related polycyclic hydrocarbons like protoadamantane or noradamantane derivatives.[12]

  • Q3: What role does photoredox catalysis play in adamantane functionalization?

    A3: Photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of adamantane under milder conditions than traditional methods.[2][16] These methods often involve a photocatalyst that, upon irradiation, initiates a hydrogen atom transfer (HAT) from the adamantane C-H bond, generating an adamantyl radical that can then be trapped by various reagents.[4][5][6] This approach has enabled a wide range of transformations, including alkylations, acylations, and carbonylations.[2]

  • Q4: Can I use adamantane's lipophilicity to my advantage in drug design?

    A4: Absolutely. The bulky and highly lipophilic nature of the adamantane cage is often exploited in medicinal chemistry.[2][13][14] Incorporating an adamantyl moiety into a drug candidate can enhance its metabolic stability, improve its distribution in biological membranes, and potentially lead to better pharmacokinetic profiles.[10][14]

Data Presentation

Table 1: Regioselectivity in Adamantane Functionalization Reactions

Reaction TypeCatalyst/ReagentTertiary:Secondary (3°:2°) RatioYieldReference
CyanoethylationBenzophenone (photochemical)6:150%[2]
Oxidative CarbonylationDTBP (metal-free)2:177%[2]
AlkylationDual Ni/Ir photoredoxLow regioselectivity-[2]
AlkylationDecatungstate photocatalysis62:3861%[2]
HydroxylationCytochrome P450/Haem catalystsUp to 48:1-[1][8]
HydroxylationStreptomyces sp. SA8 (on 1-adamantanol)1,3-diol:1,4-diol (4.6:1)69% conversion[1]
HydroxylationFerrate (VI) (calculated)9.3:1-[17]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is a generalized representation based on modern photocatalytic methods.[2][5][6]

  • Preparation: In a nitrogen-filled glovebox, add adamantane (1.5-2.0 equivalents), the desired alkene (1.0 equivalent), the photocatalyst (e.g., an iridium complex, 1-2 mol%), and the H-atom transfer co-catalyst (e.g., quinuclidine, 5-10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) to achieve the desired concentration (typically 0.1 M).

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a holder at a fixed distance from a light source (e.g., a 456 nm LED lamp) and begin vigorous stirring. A cooling fan should be used to maintain a constant reaction temperature (e.g., 25 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired substituted adamantane.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification prep1 Weigh Adamantane, Alkene, Photocatalyst, and Co-catalyst prep2 Add to Oven-Dried Vial prep1->prep2 prep3 Add Anhydrous, Degassed Solvent prep2->prep3 react1 Seal Vial and Setup Irradiation prep3->react1 react2 Stir and Cool (e.g., 25 °C) react1->react2 react3 Monitor by GC-MS or TLC react2->react3 workup1 Solvent Evaporation react3->workup1 workup2 Column Chromatography workup1->workup2 workup3 Characterization (NMR, MS) workup2->workup3 end End workup3->end start Start start->prep1

Caption: Workflow for a typical photocatalytic C-H alkylation of adamantane.

troubleshooting_regioselectivity start Poor Regioselectivity (Mixture of 3° and 2° isomers) q1 Is enzymatic hydroxylation an option? start->q1 a1_yes Use Biocatalyst (e.g., Cytochrome P450) q1->a1_yes Yes a1_no Modify Chemical Approach q1->a1_no No end_good Improved Regioselectivity a1_yes->end_good q2 Change Catalyst System (e.g., different HAT catalyst, phase-transfer catalyst) a1_no->q2 q3 Optimize Reaction Conditions (Solvent, Temp.) q2->q3 q4 Consider Directed C-H Functionalization q3->q4 q4->end_good

Caption: Decision-making workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Synthesis of 3-Triazol-1-yl-adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Triazol-1-yl-adamantane-1-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Sub-optimal concentration of sulfuric acid. 3. Degradation of starting material or product. 4. Inefficient formation of the adamantyl cation.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. 2. Ensure the use of highly concentrated (98%) sulfuric acid as lower concentrations can impede the reaction.[1] 3. Avoid excessive heating. Perform the reaction at the recommended temperature (e.g., 0 °C for the addition of reagents). 4. Use of fuming sulfuric acid can be considered to enhance cation formation, but handle with extreme caution due to its reactivity.
Presence of a Major Side Product 1. Formation of 3-hydroxyadamantane-1-carboxylic acid. This is a common side product, particularly if the azole is not sufficiently nucleophilic or if there is water in the reaction mixture.[2] 2. The adamantyl cation is trapped by water instead of the triazole.1. Ensure the use of anhydrous conditions as much as possible. 2. Use a molar excess of the 1,2,4-triazole to favor the desired reaction over the reaction with water. 3. For less reactive azoles, alternative synthetic routes not relying on highly acidic conditions might be necessary.
Formation of Isomeric Byproducts 1. Alkylation of 1,2,4-triazole can occur at either the N-1 or N-4 position, leading to a mixture of regioisomers. While the N-1 isomer is the reported product, the formation of the N-4 isomer as a minor byproduct is possible.1. The regioselectivity is influenced by the reaction conditions. Sticking to the established protocol is recommended to favor the formation of the desired N-1 isomer. 2. Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Contamination with the 3-hydroxy side product. 3. Formation of colored impurities, possibly due to degradation.1. Ensure complete reaction by monitoring with TLC. 2. Recrystallization from a suitable solvent system (e.g., water/methanol mixture) can help in purifying the product.[3] 3. Treatment with activated charcoal during recrystallization might help in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common side reaction in the synthesis of 3-Triazol-1-yl-adamantane-1-carboxylic acid?

A1: The most frequently observed side reaction is the formation of 3-hydroxyadamantane-1-carboxylic acid. This occurs when the adamantyl cation, an intermediate in the reaction, is trapped by water present in the sulfuric acid or introduced during the workup, instead of reacting with the 1,2,4-triazole. This side reaction is particularly prevalent when using less nucleophilic azoles.[2]

Q2: Can other regioisomers of the product form?

A2: Yes, it is possible to form the 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid as a minor byproduct. The alkylation of 1,2,4-triazole can occur on either the N-1 or N-4 nitrogen. However, the reported synthesis for this specific compound favors the formation of the N-1 isomer. Careful analysis of the product mixture by techniques like NMR spectroscopy is recommended to identify the presence of any isomeric impurities.

Q3: Are there other potential, less common side reactions?

A3: While less commonly reported for this specific synthesis, other potential side reactions in highly concentrated sulfuric acid could include:

  • Sulfonation: Sulfonation of the adamantane ring is a possibility, though it generally requires more forcing conditions.

  • Degradation: Both the starting material, 1-adamantanecarboxylic acid, and the 1,2,4-triazole can potentially degrade under the harsh, strongly acidic and oxidizing conditions, leading to a variety of smaller, often colored byproducts.

Q4: How can I minimize the formation of the 3-hydroxy side product?

A4: To minimize the formation of 3-hydroxyadamantane-1-carboxylic acid, you should:

  • Use highly concentrated sulfuric acid (98% or higher) to reduce the water content.

  • Ensure all your glassware is dry and, if possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Consider using a slight excess of 1,2,4-triazole to increase the probability of the adamantyl cation reacting with it.

Q5: What is the best way to purify the final product?

A5: The crude product obtained after quenching the reaction and neutralization can often be purified by recrystallization. A mixture of water and methanol (e.g., a 9:1 ratio) has been reported to be effective for obtaining colorless crystals of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid.[3] If significant impurities are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Key Experiment: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid

This protocol is adapted from the work of Pavlov et al. (2019).[3]

Materials:

  • 1-Adamantanecarboxylic acid

  • 1H-1,2,4-Triazole

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate (if following the exact procedure for related compounds, though not explicitly stated for the title compound in all contexts)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Methanol

Procedure:

  • In a screw-cap vial, dissolve 1-adamantanecarboxylic acid (10 mmol) and 1H-1,2,4-triazole (10 mmol) in concentrated sulfuric acid (10 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • If applicable, add potassium nitrate (10 mmol) in small portions over 30 minutes while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to proceed. Monitor the reaction completion by TLC using a suitable eluent and bromocresol green solution as a stain.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Filter the quenched mixture and neutralize the filtrate with a saturated NaHCO₃ solution.

  • Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with copious amounts of distilled water.

  • Dry the product in a vacuum desiccator.

  • For further purification, recrystallize a small portion from a water/methanol (9:1) mixture.

Yield Data for Adamantane-Azole Carboxylic Acids

The following table summarizes the reported yields for the synthesis of various 3-(Azol-1-yl)-adamantane-1-carboxylic acids using a similar protocol.

Azole UsedProductReported Yield (%)
1H-1,2,4-Triazole3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid88
3-Methyl-1H-1,2,4-triazole3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid65
3,5-Dimethyl-1H-1,2,4-triazole3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid47
1H-Tetrazole3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid81
5-Methyl-1H-tetrazole3-(5-Methyl-tetrazol-1-yl)-adamantane-1-carboxylic acid76
Pyrazole / Imidazole3-Hydroxyadamantane-1-carboxylic acid (Side Product)65

Data sourced from Pavlov et al. (2019).[3]

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Start 1-Adamantanecarboxylic Acid + 1,2,4-Triazole Intermediate Adamantyl Cation Start->Intermediate H₂SO₄ Product 3-(1,2,4-Triazol-1-yl)- adamantane-1-carboxylic acid (Desired Product) Intermediate->Product + 1,2,4-Triazole (N1 attack) Side_Product_1 3-Hydroxyadamantane- 1-carboxylic acid (Major Side Product) Intermediate->Side_Product_1 + H₂O Side_Product_2 3-(1,2,4-Triazol-4-yl)- adamantane-1-carboxylic acid (Potential Isomer) Intermediate->Side_Product_2 + 1,2,4-Triazole (N4 attack)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflowdot

// Nodes Start [label="Experiment Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Yield [label="Low or No Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Impure Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Troubleshooting Nodes Troubleshoot_Yield [label="Verify Acid Concentration\nExtend Reaction Time\nCheck Temperature Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot_Purity [label="Identify Side Products (NMR, MS)\nOptimize Purification (Recrystallization, Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Yield; Check_Yield -> Troubleshoot_Yield [label="Yes", color="#EA4335"]; Troubleshoot_Yield -> Start [label="Re-run Experiment", color="#5F6368"]; Check_Yield -> Check_Purity [label="No", color="#34A853"]; Check_Purity -> Troubleshoot_Purity [label="Yes", color="#EA4335"]; Troubleshoot_Purity -> Start [label="Re-run with modifications", color="#5F6368"]; Check_Purity -> Success [label="No", color="#34A853"]; }

References

Technical Support Center: Scaling Up the Synthesis of Adamantane-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of adamantane-based pharmaceutical intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of adamantane derivatives, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of Adamantanone in Sulfuric Acid Oxidation

Question: My yield of adamantanone is consistently low when scaling up the oxidation of adamantane with sulfuric acid. What are the likely causes and how can I improve it?

Answer: Low yields during the scaled-up synthesis of adamantanone are frequently linked to several critical factors:

  • Incomplete Reaction: The reaction may be terminated prematurely, leaving unreacted adamantane or intermediate products like adamantanol.[1][2] It is crucial to monitor the reaction's progress using methods like Gas Chromatography (GC) to ensure the starting material is fully consumed.[2][3]

  • Purity of Starting Materials: Impurities present in the initial adamantane can lead to unintended side reactions, which significantly lowers the yield of the desired adamantanone and complicates subsequent purification steps.[2][4][5] Always ensure high-purity starting materials from a reliable supplier.[4][5]

  • Reaction Temperature and Time: The oxidation of adamantane is highly sensitive to temperature.[2] Temperatures that are too high can lead to product decomposition and the formation of non-distillable residues, while temperatures that are too low will result in an incomplete reaction.[2] A controlled, gradual increase in temperature, for instance from 70°C to 80-82°C over several hours, is often effective.[2]

  • Inefficient Extraction: The product may not be fully extracted from the reaction mixture. Ensure thorough extraction with a suitable solvent and perform multiple extractions to maximize recovery.[1]

Issue 2: Formation of Significant Side Products

Question: I'm observing a high percentage of side products in my scaled-up reaction. How can I improve the selectivity for the desired adamantane intermediate?

Answer: The formation of side products is a common challenge in scaling up adamantane synthesis. To enhance selectivity, consider the following optimizations:

  • Choice of Oxidizing System: While concentrated sulfuric acid is a standard reagent, its strong oxidizing power can lead to over-oxidation or other side reactions.[2] Using a mixed-acid system, such as sulfuric acid with a carboxylic acid (e.g., trifluoroacetic acid), can improve selectivity and yield, often with a shorter reaction time.[2]

  • Catalysts: The use of an appropriate catalyst can significantly affect selectivity. For adamantanone synthesis, the addition of a catalytic amount of sodium nitrite has been reported to increase the yield.[2]

  • Reaction Conditions: Milder reaction conditions, such as lower temperatures and less concentrated acid, can sometimes favor the formation of the desired kinetic product and reduce the formation of isomeric byproducts.[1]

Issue 3: Difficulty in Purifying the Final Product

Question: I'm facing challenges in purifying my adamantane-based intermediate at a larger scale. What are the most effective methods?

Answer: Purifying adamantane derivatives at scale can be challenging due to the presence of isomers and other byproducts with similar physical properties.[1][2] A multi-step purification approach is often the most effective:

  • Steam Distillation: This is a highly effective method for isolating volatile products like adamantanone from the non-volatile impurities and the acidic reaction mixture after quenching on ice.[2][3]

  • Recrystallization: A common and straightforward technique for purifying solid adamantane derivatives. The choice of solvent is critical for successful purification.[1][3]

  • Column Chromatography: For separating isomers or closely related impurities, silica gel or alumina column chromatography can be very effective, though it may be less practical for very large scales.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up adamantane synthesis using strong acids?

A1: The primary safety concerns include the handling of large quantities of corrosive and highly reactive acids like concentrated sulfuric acid. The reactions are often exothermic, and improper temperature control on a large scale can lead to thermal runaways.[6] Additionally, quenching the reaction mixture with water is highly exothermic and must be done with extreme caution.[3] Ensure proper personal protective equipment (PPE), a well-ventilated area, and robust cooling systems are in place.

Q2: How do I choose the right solvent for my scaled-up adamantane synthesis?

A2: The choice of solvent is critical and can significantly impact reaction rate, selectivity, and yield.[4] The solvent's polarity, boiling point, and solubility of reactants and intermediates are key properties to consider.[4] For extraction and purification, the solvent should have good solubility for the product and be easily separable from the aqueous phase. Dichloromethane is a commonly used solvent for extracting adamantanone.[3]

Q3: Can I reuse the catalyst in my adamantane synthesis?

A3: The reusability of a catalyst depends on the specific catalyst and reaction conditions. For heterogeneous catalysts, it is often possible to recover and reuse them after appropriate washing and drying. For homogeneous catalysts, recovery can be more challenging. Always perform small-scale tests to ensure the reused catalyst maintains its activity and selectivity before applying it to a large-scale reaction.

Quantitative Data Summary

Table 1: Reagent Quantities for a Representative Large-Scale Batch Synthesis of Adamantanone.[3]

ReagentQuantityMolar Ratio (relative to Adamantane)
Adamantane2.6 kg1
Concentrated Sulfuric Acid15.6 L-
Water (for quenching)34 L-
Concentrated Ammonia (for neutralization)30 L-

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Adamantanone from Adamantane[3]

This protocol is a modification of a method reported for large-scale preparation.

Materials:

  • Adamantane

  • Concentrated Sulfuric Acid (96-98%)

  • Crushed Ice/Water

  • Concentrated Ammonia Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Chloride Solution

Equipment:

  • Large-scale glass-lined reactor with mechanical stirring, heating/cooling capabilities, and addition ports.

  • Receiving vessel for quenching.

  • Steam distillation apparatus.

  • Large separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a suitable reactor, charge adamantane (e.g., 2.6 kg). With vigorous stirring, slowly add concentrated sulfuric acid (e.g., 15.6 L).

  • Oxidation: Heat the reaction mixture to 76-78 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by GC until the starting material and the intermediate, adamantanol, are no longer detected.

  • Quenching: Slowly and carefully pour the hot reaction mixture onto crushed ice with stirring to precipitate the crude adamantanone.

  • Neutralization: Cool the resulting suspension and slowly add a concentrated ammonia solution (e.g., 30 L) to neutralize the excess acid to a pH of 6-7. This step is highly exothermic and requires careful control.

  • Isolation by Steam Distillation: Introduce steam into the neutralized suspension to carry over the adamantanone. Collect the distillate, which will consist of two layers.

  • Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with dichloromethane to recover any dissolved product.

  • Purification: Combine all organic extracts. Wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude adamantanone, which is typically 97-98% pure.

  • Further Purification (Optional): For higher purity (>99%), the adamantanone can be purified by recrystallization from a suitable solvent or by column chromatography over alumina.[3]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_temp Review Reaction Temperature Profile start->check_temp check_time Verify Reaction Completion (e.g., GC) start->check_time check_extraction Evaluate Extraction Efficiency start->check_extraction impure Source High-Purity Adamantane check_purity->impure Impurities Found temp_issue Optimize Temperature: - Gradual Heating - Tighter Control check_temp->temp_issue Deviations Noted incomplete Increase Reaction Time or Adjust Temperature check_time->incomplete Incomplete Reaction extraction_issue - Increase Number of Extractions - Check Solvent Volume/Type check_extraction->extraction_issue Inefficiency Suspected Adamantanone_Synthesis_Workflow Adamantanone Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase setup 1. Reaction Setup (Adamantane + H2SO4) oxidation 2. Oxidation (76-78 °C, GC Monitoring) setup->oxidation quenching 3. Quenching (Pour onto Ice) oxidation->quenching neutralization 4. Neutralization (Ammonia Solution) quenching->neutralization steam_dist 5. Steam Distillation neutralization->steam_dist extraction 6. Extraction (Dichloromethane) steam_dist->extraction drying 7. Drying & Solvent Removal extraction->drying final_product Crude Adamantanone (97-98% Purity) drying->final_product

References

Technical Support Center: Troubleshooting Coordination Polymer Formation with Adamantane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of coordination polymers with adamantane-based ligands.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the formation and structure of adamantane-based coordination polymers?

The formation and final structure of adamantane-based coordination polymers are highly sensitive to several factors, including:

  • The nature of the metal ion: Different metal ions have distinct coordination preferences (geometry and number), which directly dictates the resulting polymer's dimensionality and topology.[1]

  • The adamantane ligand's functional groups and substitution pattern: The position and type of coordinating groups on the adamantane core (e.g., carboxylates, pyridyls) determine the ligand's connectivity and orientation. The inherent rigidity and bulkiness of the adamantane cage also play a crucial role.

  • Reaction conditions: Temperature, pH, solvent system, and reactant concentrations are critical parameters that can be tuned to target specific structures.[2][3][4]

  • Presence of auxiliary ligands: The addition of other organic ligands can influence the coordination environment of the metal ion and the overall architecture of the polymer.[2]

Q2: Why am I obtaining an amorphous precipitate instead of crystalline material?

The formation of an amorphous precipitate is a common issue in coordination polymer synthesis and can be attributed to several factors:

  • Rapid precipitation: If the coordination polymer is insoluble in the reaction solvent, it may precipitate too quickly, preventing the formation of an ordered crystalline lattice.

  • Inappropriate solvent system: The polarity and coordinating ability of the solvent can significantly impact the solubility of the reactants and the resulting polymer.[5][6]

  • Suboptimal pH: The pH of the reaction mixture affects the deprotonation state of the ligands, which is crucial for coordination to the metal center. An incorrect pH can lead to rapid and uncontrolled polymerization.

  • High reactant concentrations: High concentrations can lead to rapid nucleation and the formation of a large number of small, poorly crystalline particles.

Q3: My single crystals are very small or of poor quality. How can I improve them?

Growing large, high-quality single crystals suitable for X-ray diffraction can be challenging. Here are some strategies to improve crystal quality:

  • Slow down the reaction rate: Employing slow diffusion or slow evaporation techniques can control the rate of crystal growth, leading to larger and more ordered crystals.

  • Optimize the solvent system: Using a mixture of solvents, one in which the polymer is slightly soluble and another in which it is less soluble, can promote slow crystallization.

  • Control the temperature: For hydrothermal or solvothermal syntheses, a systematic variation of the temperature profile (heating and cooling rates) can influence crystal growth.

  • Use of modulators: Adding small molecules that can compete with the ligand for coordination sites can sometimes slow down the crystallization process and improve crystal quality.

Q4: I have synthesized a crystalline powder, but I am unsure of its phase purity. How can I check this?

Powder X-ray Diffraction (PXRD) is the primary technique for assessing the phase purity of a crystalline powder. By comparing the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available), you can confirm if the bulk sample consists of a single phase.[7] The presence of additional peaks in the experimental pattern indicates the presence of impurities or a mixture of phases.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of adamantane-based coordination polymers.

Problem Possible Cause(s) Suggested Solution(s)
No precipitate or very low yield The coordination polymer is soluble in the reaction solvent. The reaction temperature is too high or too low. Incorrect pH, preventing ligand deprotonation.Try a different solvent or a mixture of solvents with varying polarities. Optimize the reaction temperature by performing a series of experiments at different temperatures. Adjust the pH of the reaction mixture using a suitable acid or base.
Formation of an amorphous powder The reaction is proceeding too quickly. The chosen solvent is not suitable for crystallization. The concentration of reactants is too high.Use a slow diffusion or slow evaporation method to control the reaction rate. Experiment with different solvents or solvent mixtures. Reduce the concentration of the metal salt and ligand solutions.
Obtaining a known, but undesired, crystal phase The reaction conditions (temperature, solvent, pH) favor the formation of the undesired phase. The stoichiometry of the reactants is incorrect.Systematically vary the reaction temperature, solvent composition, and pH. Carefully check the molar ratios of the metal salt and ligand. Consider using a different adamantane-based ligand with different functional groups.
Difficulty in obtaining single crystals for X-ray diffraction Rapid crystal nucleation and growth. The material has a tendency to form polycrystalline powders.Employ crystal growth techniques like slow evaporation, slow cooling, or vapor diffusion in a solvent/anti-solvent system. Try using a gel diffusion method to slow down the diffusion of reactants.
The obtained coordination polymer is insoluble and difficult to characterize. The three-dimensional network is highly crosslinked. The bulky adamantane ligands lead to poor solubility.Utilize solid-state characterization techniques such as PXRD, TGA, and solid-state NMR. If possible, try to synthesize analogues with different metal ions or ligands to tune the solubility.
Unexpected coordination mode of the adamantane ligand. The steric hindrance of the bulky adamantane group influences its coordination.[8][9][10] The flexibility of the functional groups on the adamantane core allows for different binding modes.Carefully analyze the crystal structure to understand the factors driving the observed coordination. Modify the ligand design to favor a specific coordination mode, for example, by changing the length or rigidity of the linker arms.

Data Presentation

Table 1: Effect of Reaction Conditions on the Formation of a Hypothetical Zn-Adamantane Dicarboxylate Coordination Polymer
Parameter Condition 1 Condition 2 Condition 3 Outcome
Temperature (°C) 120150180Higher temperatures may lead to denser phases or decomposition.
Solvent DMFDEFDMAcThe coordinating ability of the solvent can influence the resulting structure.
pH 468pH affects the deprotonation of the carboxylate groups and can lead to different coordination modes.
Metal:Ligand Ratio 1:11:22:1Stoichiometry can determine the dimensionality of the resulting polymer.

This table is a generalized representation. Optimal conditions need to be determined experimentally for each specific system.

Table 2: Thermal Stability of Adamantane-Containing Polymers
Polymer Decomposition Temperature (TGA, 10% weight loss) Reference
Adamantane-based Polyimide511-538 °C in air/nitrogen[2]
Poly(1,3-adamantane) derivatives477-488 °C[11]
Adamantane-containing PolystyreneHigh thermal stability[12]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Zn-Adamantane-1,3-dicarboxylate Coordination Polymer

This protocol is a general guideline and may require optimization.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Adamantane-1,3-dicarboxylic acid (H₂ADC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of a 1:1 (v/v) mixture of DMF and deionized water.

  • In a separate vial, dissolve 0.1 mmol of H₂ADC in 5 mL of the same solvent mixture.

  • Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 150 °C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with fresh DMF and then with ethanol.

  • Dry the crystals in air.

Protocol 2: Slow Evaporation Synthesis of a Cu-Adamantane-1,3-dicarboxylate Coordination Polymer

This protocol is a general guideline and may require optimization.

Materials:

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

  • Adamantane-1,3-dicarboxylic acid (H₂ADC)

  • Pyridine

  • Methanol

  • Chloroform

Procedure:

  • Dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol.

  • In a separate beaker, dissolve 0.1 mmol of H₂ADC and 0.2 mmol of pyridine in 10 mL of chloroform.

  • Slowly and carefully layer the methanolic solution on top of the chloroform solution in a narrow, undisturbed test tube.

  • Seal the test tube with parafilm and pierce a few small holes in the parafilm to allow for slow evaporation.

  • Leave the test tube undisturbed at room temperature for several days to weeks.

  • Harvest the crystals that form at the interface of the two solvent layers.

  • Wash the crystals with a small amount of cold methanol and air dry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting start Reactant Preparation (Metal Salt, Adamantane Ligand) reaction Reaction (Hydrothermal/Solvothermal, Slow Evaporation, etc.) start->reaction filtration Isolation & Washing reaction->filtration pxrd Powder X-ray Diffraction (PXRD) (Phase Purity) filtration->pxrd Initial Analysis tga Thermogravimetric Analysis (TGA) (Thermal Stability) filtration->tga spectroscopy Spectroscopy (IR, etc.) (Functional Groups) filtration->spectroscopy scxrd Single-Crystal X-ray Diffraction (SC-XRD) (Structure Determination) pxrd->scxrd If single crystals obtained optimization Optimization of Reaction Conditions pxrd->optimization Amorphous or Impure Product scxrd->optimization optimization->reaction Refined Protocol

Caption: Experimental workflow for the synthesis and characterization of adamantane-based coordination polymers.

influencing_factors cluster_reactants Reactants cluster_conditions Reaction Conditions center Coordination Polymer Formation product product center->product Yield, Crystallinity, Structure metal Metal Ion (Coordination Geometry) metal->center ligand Adamantane Ligand (Functionality, Steric Hindrance) ligand->center aux_ligand Auxiliary Ligand aux_ligand->center temp Temperature temp->center ph pH ph->center solvent Solvent (Polarity, Coordinating Ability) solvent->center conc Concentration conc->center

Caption: Key factors influencing the formation of adamantane-based coordination polymers.

coordination_modes cluster_ligand Adamantane-1,3-dicarboxylate cluster_modes Common Coordination Modes cluster_polymer Resulting Polymer Structures ligand_structure monodentate Monodentate ligand_structure->monodentate One carboxylate O bidentate_chelating Bidentate Chelating ligand_structure->bidentate_chelating Both carboxylate O's to one metal bidentate_bridging Bidentate Bridging ligand_structure->bidentate_bridging Each carboxylate O to a different metal tridentate_bridging Tridentate Bridging ligand_structure->tridentate_bridging One O from each carboxylate and one O bridging chain 1D Chain bidentate_bridging->chain layer 2D Layer bidentate_bridging->layer tridentate_bridging->layer framework 3D Framework tridentate_bridging->framework

Caption: Common coordination modes of adamantane-1,3-dicarboxylate and their influence on polymer dimensionality.

References

Technical Support Center: Enhancing Metal Complex Stability with Triazole-Adamantane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for working with metal complexes stabilized by triazole-adamantane ligands.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, purification, and characterization of triazole-adamantane metal complexes.

Question (Problem) Answer (Potential Cause and Solution)
Why is the yield of my metal complex consistently low? 1. Incomplete Reaction: The bulky adamantane group can cause steric hindrance, slowing down the reaction. • Solution: Increase the reaction time, slightly elevate the temperature, or use microwave irradiation to expedite the process.[1] 2. Poor Solubility: The ligand or the resulting complex may have low solubility in the chosen solvent, causing it to precipitate before the reaction is complete. • Solution: Screen a variety of solvents or use a solvent mixture (e.g., DMF, DMSO, or chlorinated solvents) to improve solubility.[2] 3. Stoichiometry Issues: Inaccurate measurement of the ligand-to-metal ratio can lead to unreacted starting materials. • Solution: Carefully verify the stoichiometry. For bulky ligands, a slight excess of the ligand might be beneficial.
My final product appears impure or is an oil instead of a solid. What should I do? 1. Residual Solvents or Starting Materials: The bulky nature of the complex can trap solvent molecules or unreacted starting materials. • Solution: Recrystallize the product from a different solvent system. If it remains an oil, try precipitating it by adding a non-solvent (e.g., adding hexane to a dichloromethane solution). Use techniques like vacuum drying at a slightly elevated temperature to remove residual solvents.[1] 2. Formation of Multiple Species: Different coordination geometries or the presence of solvated species might exist in equilibrium. • Solution: Adjust the crystallization conditions (e.g., slow evaporation vs. vapor diffusion) to favor a single crystalline form. Ensure the use of anhydrous solvents if water coordination is a possibility.
The complex seems to decompose during workup or purification. How can I prevent this? 1. Air or Moisture Sensitivity: The metal center might be sensitive to oxidation or hydrolysis. • Solution: Perform the synthesis and all subsequent handling steps under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques and degassed, anhydrous solvents. 2. Thermal Instability: The complex may not be stable at the reflux temperature of the solvent or during solvent removal under high heat.[3] • Solution: Conduct the reaction at a lower temperature for a longer duration. Remove solvents at reduced pressure without excessive heating. 3. Photodegradation: Some complexes are sensitive to light. • Solution: Protect the reaction vessel and storage containers from light by wrapping them in aluminum foil.
Characterization data (NMR, FTIR) is ambiguous or doesn't show complex formation. 1. Paramagnetic Metal Center: If you are using a paramagnetic metal ion (e.g., Cu(II), Co(II)), you will observe significant broadening or shifting of NMR signals, making interpretation difficult.[4] • Solution: Rely on other characterization techniques like FTIR, UV-Vis, magnetic susceptibility measurements, or X-ray crystallography. For NMR, you can sometimes use a diamagnetic analogue (e.g., Zn(II)) to confirm ligand coordination. 2. Subtle Spectral Shifts: The coordination-induced shifts in FTIR or NMR might be small. • Solution: Carefully compare the spectra of the complex with that of the free ligand. In FTIR, look for shifts in the triazole ring vibration bands and the appearance of new, low-frequency bands corresponding to metal-ligand bonds (M-N).[5][6] In ¹H NMR (for diamagnetic complexes), look for shifts in the protons adjacent to the coordinating nitrogen atoms of the triazole ring.

Frequently Asked Questions (FAQs)

Question Answer
What are the advantages of using triazole-adamantane ligands? Triazole rings are excellent coordinating ligands for a variety of metal ions.[5][6] The bulky and highly lipophilic adamantane cage provides a sterically hindered environment around the metal center. This steric bulk can enhance the thermal and redox stability of the complex by protecting the metal ion from unwanted interactions with solvents or other reactive species.[7][8] This combination is valuable in designing robust catalysts and metallodrugs.[9]
How does the adamantane group specifically enhance stability? The adamantane group enhances stability through several mechanisms: • Steric Shielding: It physically blocks access to the metal center, preventing ligand exchange or decomposition pathways.[7] • Increased Lipophilicity: It makes the complex more soluble in non-polar environments and can improve its ability to cross biological membranes in drug development applications. • Dispersion Forces: The large surface area of the adamantane group can lead to stabilizing intramolecular and intermolecular van der Waals interactions.
What factors are most critical for the stability of these complexes? The stability of a coordination complex is influenced by several factors.[10] Key factors include: • Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are crucial. Generally, higher charge density (higher charge, smaller radius) leads to more stable complexes.[1] • Ligand Basicity: The electron-donating ability of the triazole's nitrogen atoms influences the strength of the metal-ligand bond. • The Chelate Effect: If the ligand is polydentate (binds to the metal through more than one atom), it will form a much more stable complex than a similar monodentate ligand. • Environmental Conditions: pH, solvent, and temperature all play a significant role in the overall stability constant.[1][3]
Which characterization techniques are essential? A combination of techniques is necessary: • NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the ligand and can show shifts upon coordination to a diamagnetic metal.[11] • FTIR Spectroscopy: Identifies key functional groups and confirms coordination by observing shifts in the triazole ring vibrations.[6] • UV-Vis Spectroscopy: Useful for studying complex formation, determining stoichiometry, and measuring stability constants.[11][12] • Mass Spectrometry (e.g., HRMS): Confirms the molecular weight and composition of the ligand and the complex.[5] • Single-Crystal X-ray Diffraction: Provides unambiguous proof of structure, including bond lengths, bond angles, and coordination geometry.[4]

Data Presentation

Table 1: Representative Stability Constants (log K)

The stability constant (K) is a quantitative measure of the affinity between a metal ion and a ligand.[1] Higher log K values indicate greater thermodynamic stability. The values below are illustrative examples demonstrating general trends.

LigandMetal IonSolvent SystemTemperature (°C)Illustrative log K
1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazoleCu(II)70% Methanol/Water254.8
1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazoleNi(II)70% Methanol/Water254.2
1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazoleZn(II)70% Methanol/Water253.9
1-(adamantan-1-yl)-4-(pyridin-2-yl)-1H-1,2,3-triazole*Cu(II)70% Methanol/Water256.5

*The addition of a second coordinating group (the pyridine nitrogen) creates a bidentate ligand, significantly increasing the stability constant due to the chelate effect.

Table 2: Key Spectroscopic Changes Upon Complexation
TechniqueObservation in Free LigandExpected Change Upon Complexation
FTIR C=N stretching vibration of the triazole ring (~1600-1650 cm⁻¹)Shift to a different wavenumber (higher or lower) upon coordination.[4] Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N stretching.[5]
¹H NMR Sharp signals for protons on the triazole ring and adamantane cage.Diamagnetic Metals (e.g., Zn(II)): Shift in the chemical shifts of protons near the coordinating nitrogen atoms. Paramagnetic Metals (e.g., Cu(II), Co(II)): Severe broadening of signals, rendering them undetectable or uninterpretable.
UV-Vis Absorption bands corresponding to π→π* and n→π* transitions within the ligand.Shift in the position (λ_max) and intensity of ligand-based transitions. Appearance of new, often lower-energy, charge-transfer (LMCT or MLCT) or d-d transition bands.

Visualizations and Diagrams

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_end start_end process process analysis analysis product product A Adamantane Alkyne + Organic Azide B Cu(I)-Catalyzed 'Click' Reaction (CuAAC) A->B C Purification (Column Chromatography) B->C D Ligand Characterization (NMR, FTIR, MS) C->D E Pure Triazole- Adamantane Ligand D->E G Complexation Reaction (Stirring in Solvent) E->G F Metal Salt (e.g., MCl2) F->G H Isolation (Filtration/Evaporation) G->H I Final Characterization (FTIR, UV-Vis, X-ray) H->I J Final Metal Complex I->J

Caption: A typical experimental workflow for the synthesis of a triazole-adamantane ligand via click chemistry, followed by its complexation with a metal salt and final characterization.

stability_factors Factors Influencing Metal Complex Stability C Complex Stability (log K) M Metal Ion Properties M->C M1 Charge Density (Charge/Radius) M->M1 M2 Oxidation State M->M2 M3 Electron Configuration M->M3 L Ligand Characteristics L->C L1 Ligand Basicity (pKa) L->L1 L2 Chelate Effect (Denticity) L->L2 L3 Steric Hindrance (Adamantane Bulk) L->L3 E Environmental Factors E->C E1 Solvent Polarity E->E1 E2 pH of Solution E->E2 E3 Temperature & Pressure E->E3

Caption: Key factors influencing the thermodynamic stability of metal complexes, including properties of the metal ion, ligand characteristics, and environmental conditions.

troubleshooting_yield Troubleshooting Logic for Low Complex Yield problem problem question question cause cause solution solution A Problem: Low or No Yield B Was a precipitate observed during reaction? A->B C Is starting material (ligand) consumed? (Check by TLC/NMR) B->C No D Poor solubility of reactant or product B->D Yes F Reaction is too slow or not proceeding C->F No H Complex is soluble but decomposes C->H Yes E Screen different solvents or use co-solvents (e.g., DMF) D->E G Increase reaction time/temp Consider microwave synthesis F->G I Run under inert atmosphere Use anhydrous solvents Lower reaction temperature H->I

Caption: A logical troubleshooting guide for diagnosing and solving the common issue of low product yield in metal complex synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Triazole-Adamantane Ligand

This protocol describes a general copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to synthesize a 1,4-disubstituted 1,2,3-triazole ligand.[13][14][15]

Materials:

  • 1-Ethynyladamantane (1.0 eq)

  • Benzyl azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Dichloromethane (DCM) and Hexane for purification

Procedure:

  • In a round-bottom flask, dissolve 1-ethynyladamantane and benzyl azide in the t-BuOH/H₂O solvent mixture.

  • Add sodium ascorbate to the solution, followed by the CuSO₄·5H₂O. The solution should turn a yellow-green color.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting materials), add water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure triazole-adamantane ligand.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Protocol 2: Synthesis of a Metal Complex

This protocol describes a general method for complexing the synthesized ligand with a metal(II) chloride salt.[5]

Materials:

  • Triazole-adamantane ligand (2.0 eq)

  • Metal(II) chloride (e.g., ZnCl₂, CuCl₂) (1.0 eq)

  • Solvent: Methanol or Acetonitrile

Procedure:

  • Dissolve the triazole-adamantane ligand in 10 mL of methanol in a flask.

  • In a separate flask, dissolve the metal(II) chloride salt in 5 mL of methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • A color change or the formation of a precipitate may be observed immediately.

  • Stir the reaction mixture for 4-6 hours at room temperature to ensure complete complexation.

  • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol and then diethyl ether.

  • If the complex is soluble, reduce the solvent volume under reduced pressure until a solid precipitates. Alternatively, use slow evaporation or vapor diffusion with a non-solvent (like diethyl ether) to obtain crystals.

  • Dry the final complex under vacuum.

  • Characterize the product using FTIR, UV-Vis, and elemental analysis. If the complex is crystalline, perform single-crystal X-ray diffraction.

Protocol 3: Determination of Stability Constant by UV-Vis Spectrophotometry (Mole Ratio Method)

This method is used to determine the stoichiometry and stability constant of the complex in solution.[3][12]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the metal ion (e.g., 1 mM Cu(II)) and a stock solution of the ligand (e.g., 10 mM) in a suitable solvent (e.g., 70% methanol/water) that dissolves both components well.

  • Identify λ_max: Record the UV-Vis spectrum of the ligand and a solution of the fully formed complex. Identify a wavelength (λ_max) where the complex absorbs significantly but the free ligand absorbs minimally.

  • Prepare a Series of Solutions: Prepare a series of solutions in volumetric flasks where the metal ion concentration is held constant (e.g., 0.05 mM) and the ligand concentration is varied. This is achieved by adding increasing volumes of the ligand stock solution to a fixed volume of the metal stock solution and diluting to the mark. The molar ratio of [Ligand]/[Metal] should typically range from 0 to 5.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen λ_max.

  • Plot the Data: Plot the measured absorbance versus the molar ratio ([Ligand]/[Metal]). The plot will typically show two linear portions that intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex (e.g., an intersection at a ratio of 2.0 suggests a 1:2 Metal:Ligand complex).

  • Calculate Stability Constant (K): The stability constant can be calculated from the absorbance data using specific equations that relate the degree of complex formation to the concentrations of the species in solution.[12][16]

References

method development for the analysis of 3-Triazol-1-yl-adamantane-1-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of 3-Triazol-1-yl-adamantane-1-carboxylic acid. The information is tailored to researchers, scientists, and drug development professionals to assist in method development and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 3-Triazol-1-yl-adamantane-1-carboxylic acid?

A good starting point for method development would be a reversed-phase HPLC method using a C18 column. Given the presence of both a carboxylic acid and a triazole group on a bulky adamantane core, a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., phosphate buffer or formic acid in water) would be appropriate. Detection can be performed using a UV detector at a wavelength around 210-220 nm for the carboxylic acid group or a higher wavelength if the triazole moiety provides a stronger absorbance.

Q2: What are the key chemical properties of 3-Triazol-1-yl-adamantane-1-carboxylic acid to consider for HPLC analysis?

3-Triazol-1-yl-adamantane-1-carboxylic acid is a bifunctional molecule with a rigid, lipophilic adamantane cage.[1] It possesses a polar carboxylic acid group, which can be ionized depending on the mobile phase pH, and a nitrogen-containing triazole ring system. The adamantane structure provides significant hydrophobicity.[2] The interplay between the hydrophobic core and the polar functional groups will govern its retention behavior on a reversed-phase column.

Q3: How can I improve peak shape for this acidic compound?

Peak tailing is a common issue when analyzing acidic compounds by HPLC.[3] To improve peak shape, consider the following:

  • Mobile Phase pH: Adjust the pH of the aqueous mobile phase to be at least 2 pH units below the pKa of the carboxylic acid group. This will ensure the analyte is in its neutral, protonated form, minimizing secondary interactions with the stationary phase.

  • Column Choice: Utilize a high-purity silica-based C18 column or consider a column with end-capping to reduce silanol interactions.

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.

Q4: What should I do if I don't see a peak for my compound?

If no peak is observed, several factors could be at play:

  • Insufficient Sample Concentration: The sample concentration may be too low for detection. Try injecting a higher concentration.[4]

  • Sample Not Eluting: The compound may be too strongly retained on the column. Increase the organic solvent percentage in the mobile phase or use a stronger organic solvent.[4]

  • Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength where the analyte has sufficient absorbance. A wavelength scan of the compound can help determine the optimal detection wavelength.

  • Sample Degradation: The analyte may be unstable in the sample solvent or mobile phase.

Q5: Can I use a different column besides C18?

Yes, other stationary phases can be explored. A C8 column would be less retentive and could be suitable if the analyte is too strongly retained on a C18 column. For more polar characteristics, a phenyl-hexyl column could offer different selectivity due to pi-pi interactions with the triazole ring.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds, though likely less suitable for this molecule given the adamantane core.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of 3-Triazol-1-yl-adamantane-1-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure - Clogged column frit or in-line filter.[9] - Blockage in the tubing or injector.[9] - Mobile phase precipitation.- Replace the in-line filter and column frit. - Back-flush the column (if recommended by the manufacturer). - Check for and remove any blockages in the system. - Ensure mobile phase components are fully dissolved.
Peak Tailing - Secondary interactions with the stationary phase (silanol groups). - Column overload. - Inappropriate mobile phase pH.- Lower the mobile phase pH with an acid modifier (e.g., formic acid, trifluoroacetic acid). - Use a column with end-capping. - Reduce the sample concentration.
Retention Time Shifts - Inconsistent mobile phase preparation.[3] - Column aging or degradation.[10] - Fluctuations in column temperature. - Pump malfunction leading to inconsistent flow rate.[3]- Prepare fresh mobile phase carefully and consistently. - Use a column oven to maintain a constant temperature. - Equilibrate the column sufficiently before each run. - Check the pump for leaks and ensure proper functioning.[3]
Poor Resolution - Suboptimal mobile phase composition. - Inappropriate column. - Gradient slope is too steep.- Optimize the mobile phase composition (organic-to-aqueous ratio). - Try a different column with a different stationary phase or particle size. - Adjust the gradient profile to be shallower.
Baseline Noise or Drift - Contaminated mobile phase or solvents. - Air bubbles in the system.[10] - Detector lamp issue.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Degas the mobile phase thoroughly.[9] - Purge the pump to remove any air bubbles. - Check the detector lamp's energy and replace if necessary.
Ghost Peaks - Contamination in the sample, solvent, or HPLC system. - Carryover from a previous injection.- Run a blank gradient to identify the source of contamination. - Clean the injector and sample loop. - Ensure high purity of solvents and sample diluents.

Experimental Protocol: HPLC Method for 3-Triazol-1-yl-adamantane-1-carboxylic acid

This protocol provides a starting point for the HPLC analysis. Method optimization will be necessary to achieve desired performance.

1. Sample Preparation

  • Prepare a stock solution of 3-Triazol-1-yl-adamantane-1-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to prepare working standards and samples at the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

3. Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

4. System Suitability

Before running samples, perform a system suitability test to ensure the system is performing correctly.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
RSD of Retention Time (n=6) ≤ 1.0%

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes (High) low_pressure Low/No Pressure pressure->low_pressure Yes (Low) retention_time Retention Time Issue? peak_shape->retention_time No peak_tailing Peak Tailing peak_shape->peak_tailing Yes (Tailing) peak_fronting Peak Fronting peak_shape->peak_fronting Yes (Fronting) baseline Baseline Issue? retention_time->baseline No rt_drift RT Drifting retention_time->rt_drift Yes (Drifting) rt_shift Sudden RT Shift retention_time->rt_shift Yes (Sudden Shift) noisy_baseline Noisy Baseline baseline->noisy_baseline Yes (Noisy) drifting_baseline Drifting Baseline baseline->drifting_baseline Yes (Drifting) sol_high_pressure Check for Blockages (frit, column, tubing) high_pressure->sol_high_pressure sol_low_pressure Check for Leaks Check Pump Seals low_pressure->sol_low_pressure sol_peak_tailing Adjust Mobile Phase pH Use End-capped Column Reduce Sample Load peak_tailing->sol_peak_tailing sol_peak_fronting Reduce Sample Concentration Use Weaker Sample Solvent peak_fronting->sol_peak_fronting sol_rt_drift Check Temp Control Ensure Column Equilibration Check Mobile Phase Prep rt_drift->sol_rt_drift sol_rt_shift Check Pump Flow Rate Check Mobile Phase Composition rt_shift->sol_rt_shift sol_noisy_baseline Degas Mobile Phase Check Detector Lamp Use Fresh Solvents noisy_baseline->sol_noisy_baseline sol_drifting_baseline Ensure Column Equilibration Clean Column drifting_baseline->sol_drifting_baseline

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Logic start Define Analytical Goal lit_review Literature Review & Analyte Characterization start->lit_review initial_method Select Initial Conditions (Column, Mobile Phase, Detector) lit_review->initial_method scouting_runs Perform Scouting Runs initial_method->scouting_runs optimization Optimization scouting_runs->optimization gradient Optimize Gradient Profile optimization->gradient Good Retention, Poor Resolution mobile_phase Optimize Mobile Phase (pH, Additives) optimization->mobile_phase Poor Peak Shape temp_flow Optimize Temperature & Flow Rate optimization->temp_flow Improve Efficiency validation Method Validation optimization->validation Acceptable gradient->validation mobile_phase->validation temp_flow->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Navigating Steric Hindrance in Adamantane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic reactions involving adamantane moieties. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the inherent steric bulk of the adamantane cage.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You are attempting to couple an adamantyl-containing substrate (e.g., 1-adamantylboronic acid, 1-aminoadamantane) and are observing poor conversion to the desired product.

Possible CauseSuggested Solution(s)
Insufficient Steric Bulk of Ligand The three-dimensional cage structure of adamantane requires a highly sterically demanding ligand on the metal center to facilitate reductive elimination. Standard ligands like PPh₃ are often inadequate. Solution: Switch to a bulky, electron-rich phosphine ligand. For Suzuki couplings, ligands from the Buchwald family such as SPhos, XPhos, or those incorporating adamantyl groups themselves (e.g., Ad₂PnBu) have shown high efficacy. For Buchwald-Hartwig aminations of hindered primary amines like 1-aminoadamantane, using a less sterically demanding biarylphosphine ligand can sometimes improve yields by facilitating amine coordination.[1]
Catalyst Inhibition or Decomposition Impurities in reagents or solvents can poison the palladium catalyst. Additionally, some ligand-metal complexes may not be stable under the required reaction conditions. Solution: Ensure all reagents and solvents are pure and anhydrous. Use a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure consistent generation of the active Pd(0) species.
Inappropriate Base or Solvent The choice of base and solvent is critical and can significantly impact yield, especially with sterically hindered substrates. Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups.[2] Solution: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, dioxane, 2-MeTHF). For sensitive substrates, a weaker base may be necessary, potentially requiring a higher reaction temperature or a more active catalyst system.[2]
Protodeboronation (Suzuki Coupling) The C-B bond of the adamantylboronic acid can cleave, especially under harsh basic conditions, leading to a common side product where the boronic acid is replaced by a hydrogen atom. Solution: Use more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborates. Alternatively, using milder bases like KF or running the reaction at a lower temperature can mitigate this side reaction.[3]
Issue 2: Poor or Incorrect Regioselectivity in C-H Functionalization

You are attempting to functionalize a specific C-H bond on the adamantane core (e.g., tertiary vs. secondary) but are obtaining a mixture of isomers or the incorrect isomer.

Possible CauseSuggested Solution(s)
Inherent Reactivity Dominates Radical reactions often favor the tertiary (bridgehead) C-H bonds due to the higher stability of the resulting radical. Overriding this inherent preference can be challenging. Solution: Employ a catalyst system that operates under kinetic or thermodynamic control different from the inherent reactivity. For instance, some directing groups can guide a catalyst to a specific secondary position.
Incorrect Hydrogen Atom Transfer (HAT) Catalyst In photoredox-mediated C-H functionalizations, the choice of HAT catalyst is crucial for selectivity. Neutral, oxygen-centered radicals may offer poor selectivity. Solution: Utilize a catalyst system that exploits polar effects. For example, an electrophilic quinuclidinium radical cation, generated from a quinuclidine-based catalyst in tandem with an iridium photocatalyst, shows excellent selectivity for the more hydridic tertiary C-H bonds of adamantane, even in the presence of weaker C-H bonds elsewhere in the molecule.[4]
Steric Shielding by Existing Substituents If your adamantane substrate is already substituted, the existing group can sterically block the approach of reagents to adjacent C-H bonds, leading to functionalization at a different, more accessible site. Solution: Consider using smaller, less sterically demanding reagents or catalysts. Alternatively, a directing group approach might be necessary to force the reaction to the desired, sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue with adamantane?

A1: The adamantane molecule is a rigid, three-dimensional cage of carbon atoms. This structure creates a sterically congested environment around both the tertiary (bridgehead) and secondary (methylene) positions. Reagents must approach the C-H or C-X bonds through a narrow window, and bulky reagents can be completely blocked, preventing or slowing down reactions that would otherwise be favorable.[5][6]

Q2: How do bulky phosphine ligands help in cross-coupling reactions with adamantane substrates?

A2: In palladium-catalyzed cross-coupling, the final step is reductive elimination, where the two coupling partners form a new bond and detach from the palladium center. With a sterically bulky substrate like adamantane, this step can be slow. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, adamantyl-containing phosphines) create a sterically crowded environment around the palladium atom.[7][8] This crowding promotes the reductive elimination step, thereby increasing the overall reaction rate and yield.[7]

Q3: Can I functionalize the secondary (C2) position of adamantane selectively?

A3: Yes, while the tertiary (C1) position is generally more reactive towards radical and carbocationic chemistry, selective functionalization of the secondary position is possible. This often requires strategies that override the inherent reactivity, such as:

  • Directing Groups: Installing a directing group on the adamantane scaffold can guide a catalyst to a specific C-H bond.

  • Catalyst Control: Certain transition metal-catalyzed C-H activation reactions can be tuned with specific ligands to favor the secondary position.

Q4: Are there alternatives to palladium catalysis for reactions with adamantane?

A4: Yes, while palladium catalysis is very common, other methods are effective. For C-H functionalization, photoredox catalysis using iridium or organic dyes in combination with a hydrogen atom transfer (HAT) catalyst has proven highly effective for selectively functionalizing adamantane's strong C-H bonds.[9] For certain transformations, copper-catalyzed reactions have also been reported.

Quantitative Data Summary

The following tables provide a summary of reported yields and regioselectivity for key reactions involving adamantane moieties, illustrating the impact of different catalytic systems.

Table 1: Regioselectivity in C-H Alkylation of Adamantane Derivatives

This table showcases the high regioselectivity for the tertiary (3°) position of adamantane achieved with a dual photoredox/HAT catalyst system.

Adamantane DerivativeAlkene Coupling PartnerYield (%)Regioselectivity (3°:2°)Reference
1-AdamantanolPhenyl Vinyl Sulfone72%>20:1[4][10]
1-Adamantyl BromidePhenyl Vinyl Sulfone67%>20:1[4][10]
1-Adamantyl Phenyl KetonePhenyl Vinyl Sulfone75%>20:1[4][10]
N-Boc-AmantadinePhenyl Vinyl Sulfone74%>20:1[4][10]
Adamantane EsterPhenyl Vinyl Sulfone70%>20:1[4][10]

Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides

This table compares the performance of different phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides, highlighting the effectiveness of bulky biaryl phosphines.

LigandAryl ChlorideArylboronic AcidCatalyst Loading (mol %)Yield (%)Reference
SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)98%[11]
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)97%[11]
RuPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)98%[11]
P(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.5 (Pd)99%[11]
P(Cy)₃4-ChlorotoluenePhenylboronic acid1.5 (Pd)5%[11]
PPh₃4-ChlorotoluenePhenylboronic acid1.5 (Pd)<5%[11]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling with an Adamantylboronic Acid

This protocol is a general guideline for the coupling of an aryl halide with an adamantylboronic acid using a bulky phosphine ligand. Conditions should be optimized for specific substrates.[8][12][13]

Materials:

  • Aryl halide (1.0 equiv)

  • 1-Adamantylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 1-adamantylboronic acid, base, palladium precatalyst, and ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Photoredox-Catalyzed C-H Alkylation of Adamantane

This protocol describes a general method for the selective functionalization of the tertiary C-H bond of adamantane using a dual catalyst system.[4][9]

Materials:

  • Adamantane substrate (1.5 - 2.0 equiv)

  • Alkene (1.0 equiv)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 1-2 mol%)

  • Quinuclidine-based HAT catalyst (10-20 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the adamantane substrate, alkene, iridium photocatalyst, and HAT catalyst.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and place it in front of a blue LED light source with cooling (a fan is typically sufficient).

  • Stir the reaction for 12-48 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield_Suzuki start_node Low Yield in Adamantane Suzuki Coupling ligand_check What type of ligand are you using? start_node->ligand_check base_check Is the base appropriate for your substrate's functional groups? ligand_check->base_check Bulky Biaryl Phosphine switch_ligand Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, Ad2PnBu). ligand_check->switch_ligand Standard (e.g., PPh3) boronic_acid_check Observing significant protodeboronation? base_check->boronic_acid_check Substrate is robust screen_bases Screen milder bases (e.g., K3PO4, KF) or use a non-hydroxide base. base_check->screen_bases Substrate has sensitive groups use_stable_boronate Use a more stable boronate (e.g., MIDA ester, trifluoroborate) or run at lower temperature. boronic_acid_check->use_stable_boronate Yes standard_ligand Standard Ligand (e.g., PPh3) bulky_ligand Bulky Ligand sensitive_fg Yes robust_fg No yes_deboronation Yes no_deboronation No

Caption: Troubleshooting flowchart for low yield in adamantane Suzuki coupling.

CH_Functionalization_Workflow start_node Goal: Regioselective C-H Functionalization of Adamantane select_position Target Position? start_node->select_position decision_node decision_node process_node process_node outcome_node outcome_node tertiary_strat Use Photoredox / HAT Catalysis (e.g., Ir-PC / Quinuclidine) select_position->tertiary_strat Tertiary (C1) secondary_strat Consider Directing Group Strategy or screen transition metal catalysts select_position->secondary_strat Secondary (C2) run_reaction Perform Small-Scale Screening Reaction tertiary_strat->run_reaction secondary_strat->run_reaction analyze Analyze Regioisomeric Ratio (GC-MS, NMR) run_reaction->analyze optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) analyze->optimize <95:5 Selectivity success Desired Regioisomer Achieved analyze->success >95:5 Selectivity optimize->run_reaction

Caption: Workflow for optimizing regioselective C-H functionalization.

References

Validation & Comparative

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Characterization of 3-Triazol-1-yl-adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure and physicochemical properties of novel chemical entities is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the characterization of 3-Triazol-1-yl-adamantane-1-carboxylic acid, a molecule of interest in medicinal chemistry due to its rigid adamantane scaffold and functional triazole and carboxylic acid moieties.

At a Glance: Comparison of Characterization Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packing, and intermolecular interactions.Provides the definitive solid-state structure.Requires a high-quality single crystal; the solid-state conformation may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of individual atoms (¹H and ¹³C), connectivity, and solution-state conformation.Non-destructive, provides detailed structural information in solution.Does not provide a direct 3D structure of the entire molecule in the solid state.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.Fast, requires a small amount of sample, and is good for a quick functional group analysis.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determination of the molecular weight and elemental formula; structural information can be inferred from fragmentation patterns.High sensitivity, requires a very small amount of sample.Does not provide information on the 3D arrangement of atoms.

In-Depth Analysis: Experimental Data

X-ray Crystallography Data for 3-(1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid

Single-crystal X-ray diffraction analysis of 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid reveals its precise solid-state architecture. The compound crystallizes in the monoclinic crystal system with the space group P2₁/n[1]. This detailed structural information is crucial for understanding how the molecule packs in a crystal lattice and for designing structure-activity relationships in drug development. A key feature observed is the formation of one-dimensional chains through intermolecular hydrogen bonding between the carboxylic acid group and the nitrogen atoms of the triazole ring[1].

Crystallographic ParameterValue[1]
Crystal SystemMonoclinic
Space GroupP2₁/n
Hydrogen BondingO-H···N intermolecular hydrogen bonds
Spectroscopic Data for 3-(1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid and Related Compounds

Spectroscopic techniques provide valuable insights into the molecular structure in different states.

TechniqueCompoundKey Observations
¹H NMR 3-(1,2,4-Triazol-1-yl)adamantane-1-carboxylic acidSignals corresponding to the adamantane cage protons, two distinct singlets for the triazole protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR 3-(1,2,4-Triazol-1-yl)adamantane-1-carboxylic acidResonances for the adamantane carbons, triazole carbons, and the carboxylic acid carbonyl carbon.
FT-IR Adamantane-1-carboxylic acidCharacteristic C-H stretching of the adamantane cage, a strong C=O stretching vibration of the carboxylic acid, and a broad O-H stretching band.

Table 1: Summary of Spectroscopic Data

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of 3-Triazol-1-yl-adamantane-1-carboxylic acid are typically grown by slow evaporation of a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded by passing an infrared beam through the sample.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized.

  • Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of 3-Triazol-1-yl- adamantane-1-carboxylic acid Xray X-ray Crystallography Synthesis->Xray NMR NMR Spectroscopy Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure 3D Structure (Bond lengths, angles) Xray->Structure Connectivity Connectivity & Solution Conformation NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Experimental workflow for the synthesis and characterization of 3-Triazol-1-yl-adamantane-1-carboxylic acid.

Conclusion

The comprehensive characterization of 3-Triazol-1-yl-adamantane-1-carboxylic acid requires a multi-technique approach. Single-crystal X-ray crystallography provides the definitive solid-state structure, which is invaluable for understanding its intermolecular interactions and for computational modeling. NMR spectroscopy complements this by offering detailed information about the molecule's structure and behavior in solution. FT-IR spectroscopy serves as a rapid tool for confirming the presence of key functional groups, while mass spectrometry provides crucial information about the molecular weight and potential fragmentation pathways. Together, these techniques offer a complete picture of the molecule's identity and properties, which is essential for its further development and application in the field of medicinal chemistry.

References

comparative analysis of adamantane derivatives in clinical practice

Author: BenchChem Technical Support Team. Date: December 2025

Adamantane's rigid, three-dimensional structure has proven to be a versatile scaffold in drug discovery, leading to the development of several clinically significant derivatives. These compounds exhibit a broad range of therapeutic applications, from antiviral and neuroprotective agents to antidiabetic drugs. This guide provides a comparative analysis of key adamantane derivatives in clinical practice, focusing on their performance, underlying mechanisms, and supporting experimental data for researchers, scientists, and drug development professionals.

Antiviral Adamantane Derivatives: Amantadine, Rimantadine, and Tromantadine

Amantadine and its alpha-methyl derivative, rimantadine, have been historically used for the prophylaxis and treatment of influenza A virus infections. Their primary mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for viral uncoating and replication.[1] Tromantadine, another derivative, is used topically for the treatment of herpes simplex virus (HSV) infections, interfering with viral entry and replication.[2]

Clinical Efficacy: Influenza A Prophylaxis

A notable comparative clinical trial provides clear evidence of the prophylactic efficacy of amantadine and rimantadine against influenza A.

DerivativeIncidence of Influenza AEfficacy RatePlacebo IncidenceCitation
Amantadine 2%91%21%[3]
Rimantadine 3%85%21%[3]
Safety and Tolerability

While both drugs are effective, rimantadine is generally better tolerated, with a lower incidence of central nervous system (CNS) side effects.

Adverse EventAmantadine IncidenceRimantadine IncidencePlacebo IncidenceCitation
Withdrawal due to CNS Side Effects 13%6%4%[3]
Any CNS Adverse Effect (Elderly) 18.6%1.9%N/A[4]
Confusion (Elderly) 10.6%0.6%N/A[4]
Pharmacokinetic Profiles

The differences in side effect profiles can be partially attributed to their distinct pharmacokinetic properties.

ParameterAmantadineRimantadineCitation
Peak Plasma Concentration (Cmax) 0.65 ± 0.22 µg/mL0.25 ± 0.06 µg/mL[5]
Plasma Elimination Half-life (t½) 16.7 ± 7.7 hours36.5 ± 15 hours[5]
Percentage Excreted Unchanged in Urine 45.7 ± 15.7%0.6 ± 0.8%[5]

Neuroprotective Adamantane Derivatives: Amantadine and Memantine

Amantadine and memantine are both utilized in the management of neurological disorders. While amantadine is used in Parkinson's disease for its dopamine-releasing and NMDA receptor antagonist effects, memantine is a more selective, non-competitive NMDA receptor antagonist primarily used in the treatment of Alzheimer's disease.[6] Their shared antagonism at the NMDA receptor forms the basis of their neuroprotective effects.

Comparative Efficacy in Parkinson's Disease

Direct head-to-head trials with comprehensive UPDRS (Unified Parkinson's Disease Rating Scale) data are limited. However, separate studies indicate their respective benefits. Amantadine has been shown to significantly improve dyskinesias and "OFF" time.[7][8] A pilot study on memantine in Parkinson's disease demonstrated improvements in the overall UPDRS score and its axial subscore.[9]

FeatureAmantadineMemantineCitations
Primary Indication in Neurology Parkinson's Disease (dyskinesia, motor fluctuations)Alzheimer's Disease (moderate to severe)[6]
Effect on Dyskinesia in PD Significant reductionNo significant effect observed in one study[7][10]
Effect on UPDRS Motor Score in PD No significant change in UPDRS-III in one studySignificant improvement in overall UPDRS and axial subscore in a pilot study[7][9]
Mechanism of Action: NMDA Receptor Antagonism

Both drugs act on the NMDA receptor, but with different affinities. Memantine has a higher affinity for the PCP binding site within the NMDA receptor channel compared to amantadine.[11]

Antidiabetic Adamantane Derivatives: Vildagliptin and Saxagliptin

Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus. By inhibiting DPP-4, they increase the levels of incretin hormones like GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[12]

Comparative Efficacy in Type 2 Diabetes

Head-to-head clinical trials have compared the glycemic control offered by these two agents.

ParameterVildagliptin (50 mg twice daily)Saxagliptin (5 mg once daily)Citation
Baseline HbA1c 8.4 ± 0.68%8.4 ± 0.68%[13]
HbA1c Reduction at 24 Weeks -1.22 ± 0.40%-1.07 ± 0.36%[13]
Baseline Fasting Blood Glucose ~9.3 mmol/L~9.5 mmol/L[6]
Fasting Blood Glucose Reduction at 24 Weeks -2.4 mmol/L-1.8 mmol/L[6]

Dermatological Adamantane Derivative: Adapalene

Adapalene is a third-generation topical retinoid used for the treatment of acne vulgaris. It selectively targets retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, to modulate cellular differentiation, proliferation, and inflammation.[6][14]

Experimental Protocols

M2 Proton Channel Inhibition Assay (Electrophysiology)

The inhibitory activity of compounds like amantadine and rimantadine on the influenza A M2 proton channel can be assessed using a two-electrode voltage clamp system in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the M2 protein of a specific influenza A strain.

  • Incubation: Injected oocytes are incubated for 2-3 days to allow for protein expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. The membrane potential is clamped at a holding potential (e.g., -20 mV).

  • Channel Activation: The perfusion buffer is switched to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channel, resulting in an inward current.

  • Inhibitor Application: The adamantane derivative at various concentrations is added to the low pH buffer, and the resulting current is measured.

  • Data Analysis: The inhibition of the M2 channel current by the drug is used to determine the IC50 value.[15][16]

NMDA Receptor Binding Assay (Radioligand)

The affinity of compounds like memantine and amantadine for the NMDA receptor can be determined using a radioligand binding assay with brain tissue homogenates.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.

  • Assay Incubation: The membrane preparation is incubated with a radioligand that binds to the NMDA receptor channel (e.g., [3H]MK-801) in the presence of glutamate and glycine (co-agonists).

  • Competition: Various concentrations of the test compound (e.g., memantine) are added to compete with the radioligand for binding to the receptor.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[2][17]

Herpes Simplex Virus (HSV) Plaque Reduction Assay

The antiviral activity of compounds like tromantadine against HSV can be quantified using a plaque reduction assay.

  • Cell Culture: A monolayer of permissive cells (e.g., Vero cells) is grown in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of HSV.

  • Compound Treatment: After viral adsorption, the medium is replaced with a semi-solid overlay medium (e.g., containing carboxymethyl cellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control wells to determine the concentration that inhibits plaque formation by 50% (IC50).[9][18]

Signaling Pathway and Experimental Workflow Visualizations

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2 M2 Proton Channel (Tetramer) H_ion_in H+ M2->H_ion_in Proton Influx vRNA Viral Ribonucleoproteins (vRNPs) Uncoating Viral Uncoating (vRNP Release) vRNA->Uncoating H_ion_out H+ H_ion_out->M2 Endosomal Acidification H_ion_in->vRNA Dissociation from M1 Amantadine Amantadine/ Rimantadine Amantadine->M2 Blocks Channel Pore Replication Viral Replication Uncoating->Replication

Figure 1: Mechanism of M2 Proton Channel Inhibition by Amantadine/Rimantadine.

NMDA_Receptor_Antagonism cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opens Excitotoxicity Excitotoxicity/ Neuronal Damage Ca_ion->Excitotoxicity Excessive Influx Memantine Memantine/ Amantadine Memantine->NMDA_R Blocks Channel

Figure 2: NMDA Receptor Antagonism by Memantine and Amantadine.

DPP4_Inhibition_Pathway cluster_pancreas Pancreatic β-cell Food Food Intake Gut Gut L-cells Food->Gut GLP1 Active GLP-1 Gut->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GLP1_R GLP-1 Receptor GLP1->GLP1_R Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Gliptins Vildagliptin/ Saxagliptin Gliptins->DPP4 Inhibition AC Adenylyl Cyclase GLP1_R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion (Glucose-dependent) PKA->Insulin

Figure 3: DPP-4 Inhibition by Vildagliptin and Saxagliptin.

Adapalene_Signaling_Pathway cluster_keratinocyte Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adapalene Adapalene Adapalene_cyto Adapalene Adapalene->Adapalene_cyto Enters Cell RAR RAR-γ Adapalene_cyto->RAR Binds Complex Adapalene-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE Retinoic Acid Response Element (RARE) Complex->RARE Binds to DNA Gene_exp Modulation of Gene Expression RARE->Gene_exp Normalization Normalization of Keratinocyte Differentiation & Proliferation Gene_exp->Normalization Anti_inflam Anti-inflammatory Effects Gene_exp->Anti_inflam

Figure 4: Adapalene's Mechanism of Action via RAR/RXR Signaling.

References

comparing the antiviral activity of 3-Triazol-1-yl-adamantane-1-carboxylic acid with amantadine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane scaffold has historically been a cornerstone in the development of antiviral agents against influenza A virus, with amantadine being a primary example. This guide provides a comparative analysis of the known antiviral activity of amantadine with the potential activity of a novel derivative, 3-Triazol-1-yl-adamantane-1-carboxylic acid.

Important Note: As of the latest literature review, no specific experimental data on the antiviral activity of 3-Triazol-1-yl-adamantane-1-carboxylic acid has been published. Therefore, this guide will present a comparison based on the established profile of amantadine and data from structurally related adamantane-azole derivatives. This approach aims to provide a predictive framework and methodological guidance for future research on this specific compound.

Comparative Antiviral Activity

The antiviral efficacy of amantadine is well-documented against various strains of influenza A virus. The following table summarizes its in vitro activity. For comparative context, data on other adamantane derivatives are also included, highlighting how modifications to the adamantane core can influence antiviral potency.

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Amantadine A/WSN/33 (H1N1)MDCK0.45 ± 0.04>100>222
A/PR/8/34 (H1N1)MDCK0.062 to >50Not ReportedNot Reported
Rimantadine A/WSN/33 (H1N1)MDCK0.21 ± 0.02>100>476
Adamantane-based α-hydroxycarboxylic acid derivative (3p) A/HK/68 (H3N2)MDCK0.92>599651
A/WSN/33 (H1N1) - Amantadine-ResistantMDCK0.55>599>1089
Glycyl-rimantadine (4b) A/Hong Kong/68 (H3N2)Not ReportedIC₅₀ approx. 0.03 µg/mLCC₅₀ approx. 100 µg/mL>3333

EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that inhibits 50% of viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% cell death. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. Data for amantadine and rimantadine are from various sources. Data for compound 3p is from a study on adamantane-based α-hydroxycarboxylic acid derivatives.[1] Data for glycyl-rimantadine is from a study on amino acid analogues of amantadine and rimantadine.

Mechanism of Action

Amantadine's primary mechanism of action against influenza A virus is the blockade of the M2 proton ion channel.[2][3][4] This channel is crucial for the viral uncoating process within the host cell's endosomes. By blocking proton influx, amantadine prevents the acidification of the viral interior, which is necessary to release the viral ribonucleoprotein (vRNP) into the cytoplasm and initiate replication.

Given its structural similarity, it is hypothesized that 3-Triazol-1-yl-adamantane-1-carboxylic acid, if active, would also target the M2 ion channel. The adamantane cage would likely serve as the anchoring moiety within the hydrophobic pore of the channel, while the triazole and carboxylic acid groups could influence binding affinity, specificity, and pharmacokinetic properties. Some adamantane derivatives have been shown to be active against amantadine-resistant strains, suggesting alternative binding modes or interactions with the M2 channel.[1]

Amantadine Mechanism of Action cluster_0 Host Cell Endosome cluster_1 Inhibition by Amantadine Influenza_A_Virus Influenza A Virus M2_Channel_Open M2 Proton Channel (Open) Influenza_A_Virus->M2_Channel_Open Endocytosis Acidification Endosome Acidification M2_Channel_Open->Acidification Proton Influx H_ions H+ H_ions->M2_Channel_Open Proton Influx Uncoating Viral Uncoating (vRNP Release) Acidification->Uncoating Replication Viral Replication Uncoating->Replication Amantadine Amantadine M2_Channel_Blocked M2 Proton Channel (Blocked) Amantadine->M2_Channel_Blocked Blocks Channel No_Acidification No Acidification M2_Channel_Blocked->No_Acidification No_Uncoating No Uncoating No_Acidification->No_Uncoating No_Replication No Replication No_Uncoating->No_Replication

Caption: Mechanism of Amantadine Action on Influenza A Virus Uncoating.

Experimental Protocols

The following are generalized protocols for in vitro antiviral assays commonly used to evaluate the efficacy of compounds against influenza virus. These methods can be adapted to test 3-Triazol-1-yl-adamantane-1-carboxylic acid.

Cell Lines and Virus
  • Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.

  • Virus Strains: A panel of influenza A virus strains should be used, including both amantadine-sensitive (e.g., A/WSN/33 (H1N1)) and amantadine-resistant strains (e.g., those with the S31N mutation in the M2 protein).

Cytotoxicity Assay (CC₅₀ Determination)
  • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Calculate the CC₅₀ value from the dose-response curve.

Plaque Reduction Assay (EC₅₀ Determination)
  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a mixture of agarose and cell culture medium containing serial dilutions of the test compound.

  • Incubate for 48-72 hours until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay
  • Infect confluent MDCK cell monolayers in 24-well plates with influenza virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound.

  • Incubate for 24-48 hours.

  • Collect the supernatant and determine the virus titer using a TCID₅₀ (50% tissue culture infective dose) assay or a hemagglutination (HA) assay.

  • The EC₅₀ is the compound concentration that reduces the virus yield by 50%.

Antiviral Assay Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Prepare MDCK Cell Monolayers Start->Cell_Culture Virus_Infection Infect Cells with Influenza Virus Cell_Culture->Virus_Infection Compound_Treatment Treat with Serial Dilutions of Test Compound Virus_Infection->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Yield_Assay Virus Yield Reduction Assay Incubation->Yield_Assay CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Incubation->CPE_Assay Data_Analysis Calculate EC50 and SI Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis CPE_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro antiviral activity testing.

Conclusion and Future Directions

While direct experimental data for 3-Triazol-1-yl-adamantane-1-carboxylic acid is currently unavailable, the extensive research on other adamantane derivatives provides a strong rationale for its investigation as a potential anti-influenza agent. The addition of a triazole ring and a carboxylic acid moiety to the adamantane scaffold represents a novel chemical space that could lead to improved activity, a better resistance profile, or more favorable pharmacokinetic properties compared to amantadine.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of influenza A virus strains, including those resistant to amantadine. Elucidation of its precise mechanism of action and its potential to overcome existing resistance mechanisms will be critical in determining its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

A Comparative Guide to the Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel adamantane derivatives is a topic of significant interest due to their broad applications in medicinal chemistry. This guide provides a detailed comparison of the primary synthetic routes to 3-(azol-1-yl)-1-adamantanecarboxylic acids, offering insights into their efficiency, substrate scope, and practical considerations. The information presented herein is supported by experimental data from peer-reviewed literature.

Adamantane-containing molecules are highly valued in drug discovery for their lipophilic nature and rigid structure, which can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The incorporation of azole moieties introduces a versatile functional group capable of coordinating with biological targets. This guide focuses on two principal synthetic pathways for the preparation of 3-(azol-1-yl)-1-adamantanecarboxylic acids: a direct C-H functionalization approach and a nucleophilic substitution method.

Comparison of Synthetic Methodologies

Two primary strategies have been reported for the synthesis of 3-(azol-1-yl)-1-adamantanecarboxylic acids:

  • Method A: Direct C-H Functionalization of 1-Adamantanecarboxylic Acid. This approach involves the direct reaction of 1-adamantanecarboxylic acid with an azole in the presence of a strong acid.

  • Method B: Nucleophilic Substitution of 3-Bromo-1-adamantanecarboxylic Acid. This method utilizes a pre-functionalized adamantane core, where a bromine atom at the 3-position is displaced by an azole nucleophile.

The choice between these methods depends on the desired azole substituent, with each route presenting distinct advantages and limitations.

Data Presentation

The following tables summarize the quantitative data for each synthetic method, allowing for a direct comparison of their performance.

Table 1: Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids via Direct C-H Functionalization (Method A)

AzoleProductYield (%)Melting Point (°C)Reference
1H-1,2,4-Triazole3-(1H-1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid88201-202[1]
3-Methyl-1H-1,2,4-triazole3-(3-Methyl-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid65179-180[1]
1H-Tetrazole3-(1H-Tetrazol-1-yl)-1-adamantanecarboxylic acid81195-197[2]

Note: This method was reported to be unsuccessful for imidazole and pyrazole.[3]

Table 2: Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids via Nucleophilic Substitution (Method B)

AzoleProductYield (%)Reference
Pyrazole3-(1H-Pyrazol-1-yl)-1-adamantanecarboxylic acidData not available in provided search results[4]
Imidazole3-(1H-Imidazol-1-yl)-1-adamantanecarboxylic acidData not available in provided search results[4]
1,2,4-Triazole3-(1H-1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acidData not available in provided search results[4]
Benzimidazole3-(1H-Benzimidazol-1-yl)-1-adamantanecarboxylic acidData not available in provided search results[4]
1,2,3-Benzotriazole3-(1H-1,2,3-Benzotriazol-1-yl)-1-adamantanecarboxylic acidData not available in provided search results[4]

Note: While the synthesis of these compounds from 3-bromo-1-adamantanecarboxylic acid has been reported, specific yield data was not available in the provided search results.

Experimental Protocols

Method A: Direct C-H Functionalization of 1-Adamantanecarboxylic Acid

This facile synthesis was reported by Pavlov, Sukhikh, Filatov, and Potapov.[1][3][5]

General Procedure:

  • To a solution of 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, the respective azole (1.0 eq) is added.

  • The reaction mixture is stirred at room temperature for a specified time.

  • The reaction is then carefully quenched by pouring it onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired 3-(azol-1-yl)-1-adamantanecarboxylic acid.

Purification: The products are reported to be of sufficient purity for subsequent applications, but can be further purified by recrystallization.[1]

Method B: Nucleophilic Substitution of 3-Bromo-1-adamantanecarboxylic Acid

While a detailed experimental protocol with specific reaction conditions and yields for the synthesis of various 3-(azol-1-yl)-1-adamantanecarboxylic acids via this method is not available in the provided search results, the general approach involves the reaction of 3-bromo-1-adamantanecarboxylic acid with the desired azole.[4] This reaction is a classical nucleophilic substitution at a tertiary carbon of the adamantane cage.

Synthesis of the Starting Material, 3-Bromo-1-adamantanecarboxylic Acid: A reported synthesis of 3-bromo-1-adamantanecarboxylic acid involves the bromination of 1-adamantanecarboxylic acid.[5]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method A: Direct C-H Functionalization cluster_1 Method B: Nucleophilic Substitution 1-Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Product_A 3-(Azol-1-yl)-1-adamantanecarboxylic Acid 1-Adamantanecarboxylic_Acid->Product_A Conc. H2SO4 Azole_A Azole (e.g., 1,2,4-Triazole, Tetrazole) Azole_A->Product_A 1-Adamantanecarboxylic_Acid_B 1-Adamantanecarboxylic Acid 3-Bromo-1-adamantanecarboxylic_Acid 3-Bromo-1-adamantanecarboxylic Acid 1-Adamantanecarboxylic_Acid_B->3-Bromo-1-adamantanecarboxylic_Acid Bromination Product_B 3-(Azol-1-yl)-1-adamantanecarboxylic Acid 3-Bromo-1-adamantanecarboxylic_Acid->Product_B Nucleophilic Substitution Azole_B Azole (e.g., Pyrazole, Imidazole) Azole_B->Product_B

Caption: Synthetic routes to 3-(azol-1-yl)-1-adamantanecarboxylic acids.

Logical Workflow for Method Selection

Method_Selection Start Desired Azole Substituent Is_Triazole_or_Tetrazole Is the azole a 1,2,4-triazole or tetrazole? Start->Is_Triazole_or_Tetrazole Is_Imidazole_or_Pyrazole Is the azole an imidazole or pyrazole? Is_Triazole_or_Tetrazole->Is_Imidazole_or_Pyrazole No Method_A Consider Method A: Direct C-H Functionalization Is_Triazole_or_Tetrazole->Method_A Yes Method_B Consider Method B: Nucleophilic Substitution Is_Imidazole_or_Pyrazole->Method_B Yes Other_Azole Other Azole? Is_Imidazole_or_Pyrazole->Other_Azole No Method_B_General Method B is likely required. (e.g., Benzimidazole) Other_Azole->Method_B_General Yes

References

Structure-Activity Relationship of Adamantane-Triazole Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural features of the adamantane cage, including its lipophilicity, rigidity, and three-dimensional structure, have made it a valuable pharmacophore in drug discovery. When combined with the versatile triazole moiety, known for its ability to engage in various biological interactions, the resulting adamantane-triazole hybrids exhibit a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these hybrids, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Adamantane-triazole hybrids have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular pathways. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, revealing key structural features that govern their potency.

Data Summary
Compound IDLinkerR Group on Phenyl RingCancer Cell LineIC50 (µM)Reference
1 -CH2-HMCF-725.3[1]
2 -CH2-4-ClMCF-715.8[1]
3 -CH2-4-NO2MCF-712.2[1]
4 -CH2-HHepG-238.2[1]
5 -CH2-4-ClHepG-220.1[1]
6 -CH2-4-NO2HepG-214.1[1]
7 -S-CH2-HHCT-11637.2[1]
8 -S-CH2-4-ClHCT-11618.5[1]
9 -S-CH2-4-NO2HCT-11614.6[1]

Key SAR Insights for Anticancer Activity:

  • Influence of the Phenyl Ring Substituent: The presence of electron-withdrawing groups on the phenyl ring generally enhances cytotoxic activity. For instance, a nitro group (NO2) at the para position leads to significantly lower IC50 values compared to an unsubstituted phenyl ring.[1]

  • Impact of the Linker: The nature of the linker between the adamantane and triazole moieties, as well as between the triazole and the aromatic ring, plays a crucial role. While direct comparisons are limited in the provided data, different linkers can affect the overall lipophilicity and spatial orientation of the pharmacophores.

  • Cell Line Specificity: The anticancer activity of these hybrids can vary depending on the cancer cell line, suggesting that their mechanism of action may involve specific cellular targets that are differentially expressed in various cancers.

Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the adamantane-triazole hybrid compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[2]

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add adamantane-triazole hybrids B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial and Antifungal Activity

The incorporation of the adamantane moiety is known to enhance the antimicrobial properties of various compounds. Adamantane-triazole hybrids have demonstrated notable activity against a range of bacterial and fungal strains.

Data Summary
Compound IDR Group on TriazoleTest OrganismMIC (µg/mL)Reference
10 -HS. aureus>125[3]
11 -C2H5S. aureus15.6[3]
12 -HP. aeruginosa125[3]
13 -C2H5P. aeruginosa62.5[3]
14 -HC. albicans62.5[3]
15 -C2H5C. albicans31.25[3]
16 Todosol derivativeC. albicans(8 times more active than control)[3]

Key SAR Insights for Antimicrobial/Antifungal Activity:

  • Effect of Alkyl Substitution: The substitution of a hydrogen atom with an ethyl group at the R position of the triazole ring generally leads to a significant increase in antimicrobial and antifungal activity.[3] For instance, the MIC against S. aureus drops from >125 µg/mL to 15.6 µg/mL with this substitution.[3]

  • Impact of Heterocyclic Moieties: The introduction of other heterocyclic systems, such as a thiodiazole ring (todosol derivative), can dramatically enhance antifungal activity against C. albicans.[3]

  • Bacteriostatic vs. Bactericidal Activity: Some modifications can lead to a decrease in bacteriostatic activity against certain strains like E. coli while not affecting fungistatic activity.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate liquid medium to a specific turbidity, corresponding to a known concentration of microorganisms.

  • Serial Dilution: The test compounds are serially diluted in a liquid nutrient medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.[3]

Enzyme Inhibition

Adamantane-triazole hybrids have also been investigated as inhibitors of various enzymes implicated in diseases such as diabetes and Alzheimer's disease.

Data Summary: α-Glucosidase Inhibition
Compound IDLinker between Triazole and Phenyl RingIC50 (µM)Reference
6b -O-CH2-14.0 ± 0.16[4]
6c -S-CH2-8.30 ± 0.33[4]
Acarbose (Reference) -13.50 ± 0.32[4]

Key SAR Insights for α-Glucosidase Inhibition:

  • Role of the Linker: The nature of the covalent linker between the triazole and the phenyl ring significantly influences the α-glucosidase inhibitory activity. A thioether linker (-S-CH2-) in compound 6c resulted in more potent inhibition than an ether linker (-O-CH2-) in compound 6b .[4] Compound 6c was also more potent than the reference drug, Acarbose.[4]

Experimental Protocols

α-Glucosidase Inhibition Assay:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The enzyme is pre-incubated with various concentrations of the adamantane-triazole hybrid inhibitor for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • Reaction Termination: The reaction is stopped after a defined time by adding a solution of sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

Visualizing a Potential Signaling Pathway

Alpha_Glucosidase_Inhibition cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition cluster_absorption Bloodstream Absorption cluster_outcome Therapeutic Outcome Carbohydrates Complex Carbohydrates Glucose Glucose Carbohydrates->Glucose α-Glucosidase Bloodstream Blood Glucose Levels Glucose->Bloodstream Absorption Inhibitor Adamantane-Triazole Hybrid (e.g., 6c) Inhibitor->Glucose Inhibits Outcome Reduced Postprandial Hyperglycemia Bloodstream->Outcome Leads to

Caption: Inhibition of α-glucosidase by adamantane-triazole hybrids.

Conclusion

The hybridization of adamantane and triazole moieties offers a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core scaffold, such as the nature and position of substituents on the aromatic rings and the type of linker used, can have a profound impact on biological potency and selectivity. The presented data and experimental protocols provide a valuable resource for researchers in the field of medicinal chemistry to guide the design and synthesis of new, more effective adamantane-triazole-based drugs. Further exploration of these hybrids, including in vivo studies and detailed mechanistic investigations, is warranted to fully realize their therapeutic potential.

References

comparing the efficacy of 1,2,3-triazole versus 1,2,4-triazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a wide array of therapeutic agents.[1] Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the ability to form hydrogen bonds, which enhances their interactions with biological targets. This guide provides an objective comparison of the efficacy of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.

The primary distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, leading to distinct pharmacological profiles. The advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has notably advanced the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1]

Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] However, the prevalence and potency of these activities often differ between the two scaffolds. Historically, the 1,2,4-triazole moiety is more established in commercially available drugs, such as the antifungal agents fluconazole and itraconazole.[1]

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1] While direct comparative studies on isomeric pairs are limited, the available data allows for an assessment of their respective potential.

Data Presentation: Anticancer Efficacy
Compound Type Derivative/Compound ID Cancer Cell Line IC50 (µM) Reference
1,2,3-Triazole Phosphonate derivativeHT-108015.13[2]
Phosphonate derivativeA-54921.25[2]
Phosphonate derivativeMCF-718.06[2]
Phosphonate derivativeMDA-MB-23116.32[2]
1,2,4-Triazole Compound T2 HCT1163.84[3]
Compound T7 HCT1163.25[3]
Compound 15 MDA-MB-2313.48[4]
Compound 20 MDA-MB-2315.95[4]
Signaling Pathway: Induction of Apoptosis by Triazole Derivatives

Many triazole derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Triazole Derivative Triazole Derivative Bax Bax Triazole Derivative->Bax activates Bcl2 Bcl-2 Triazole Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes ergosterol_pathway cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Effect AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Ergosterol->DisruptedMembrane leads to deficiency in Triazole 1,2,4-Triazole Derivative Triazole->CYP51 inhibits CYP51->Ergosterol catalyzes mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Triazole Derivatives (Various Concentrations) Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

References

A Comparative Guide to the Pharmacokinetic Properties of Adamantane-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The adamantane cage is a unique, rigid, and lipophilic three-dimensional structure that has been successfully incorporated into various therapeutic agents. This structural motif can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. This guide provides a comparative evaluation of the pharmacokinetic properties of five prominent adamantane-containing drugs: amantadine, memantine, rimantadine, saxagliptin, and vildagliptin. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how the adamantane moiety affects drug disposition.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of the selected adamantane-containing drugs after oral administration in healthy adults. These values represent a consolidation of data from various clinical studies and may vary depending on the specific study population and design.

ParameterAmantadineMemantineRimantadineSaxagliptinVildagliptin
Bioavailability (%) 86-90[1]~100[2]Well absorbed[3][4]~50[5]85[6]
Tmax (hours) 2-4 (IR)[7]; 7.5-9.5 (ER)[7]3-8[2]~6[8][9]0.5-2[10][11]1.5-2[12][13]
Cmax (ng/mL) ~300 (100 mg dose)22-46 (20 mg dose)[2]250 (200 mg dose)[14]24 (5 mg dose)[5]Dose-proportional[12]
AUC (ng·h/mL) Dose-proportional[7]Dose-proportional[15]20-30% higher in elderly[3]78 (5 mg dose)[5]Dose-proportional[12]
Half-life (hours) 13-17[7][14]60-70[2]25-37[9][14]~2.5-3[10][11]~2[12][13]
Volume of Distribution (Vd) (L/kg) 3-8[16]9-11[17]Adults: ~727-768 L (total)[9]N/A71 L (total)[18]
Clearance (CL) ~0.27 L/hr/kg[19]N/AReduced in renal/hepatic impairment[3]Total systemic: ~504 mL/min[5]Total systemic: 41 L/h[6]
Primary Elimination Route Renal (unchanged)[1]Renal (mostly unchanged)[17]Hepatic metabolism, renal excretion[9][20]Metabolism (CYP3A4/5) and renal excretion[21]Hydrolysis and renal excretion[18]

Note: IR = Immediate-Release, ER = Extended-Release. Values are approximate and can vary based on the study.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are outlines of standard experimental protocols for key assessments.

Protocol for a Human Oral Bioavailability Study

This protocol is based on general principles and FDA guidance for bioavailability studies.[22][23][24][25][26]

  • Study Design: A randomized, open-label, two-period, two-sequence crossover design is commonly employed.

  • Subjects: Healthy adult volunteers are recruited after screening for inclusion and exclusion criteria. All subjects provide informed consent.

  • Treatment:

    • Period 1: Subjects are randomized to receive either the test formulation (oral tablet/capsule) or a reference formulation (e.g., an oral solution or intravenous infusion for absolute bioavailability). Dosing is typically performed after an overnight fast.

    • Washout Period: A sufficient time is allowed between periods for the complete elimination of the drug from the body, typically at least 5-7 half-lives.

    • Period 2: Subjects receive the alternate formulation.

  • Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours). Plasma is separated by centrifugation and stored frozen until analysis.

  • Analytical Method: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) from the plasma concentration-time data.

  • Statistical Analysis: The bioavailability of the test formulation is compared to the reference formulation. For bioequivalence studies, the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax should fall within the predefined equivalence limits (typically 80-125%).

Protocol for an In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol describes a common method to assess the potential of a drug to inhibit major drug-metabolizing enzymes.[27][28][29][30][31]

  • Materials:

    • Human liver microsomes (pooled from multiple donors).

    • Test compound (adamantane-containing drug).

    • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Incubation buffer (e.g., potassium phosphate buffer).

    • Positive control inhibitors for each CYP isoform.

  • Incubation Procedure:

    • A pre-incubation mixture is prepared containing human liver microsomes, the test compound at various concentrations (or a positive control inhibitor), and buffer. This mixture is warmed to 37°C.

    • The reaction is initiated by adding the NADPH regenerating system and the CYP-specific probe substrate.

    • The incubation is carried out at 37°C for a specific time.

    • The reaction is terminated by adding a stop solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to the rate in the absence of the inhibitor (vehicle control).

    • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and metabolic pathways related to the pharmacokinetic evaluation of adamantane-containing drugs.

Experimental_Workflow_for_In_Vitro_CYP450_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Human Liver Microsomes pre_incubation Pre-incubate Microsomes and Test Compound at 37°C prep_microsomes->pre_incubation prep_test_compound Prepare Test Compound (Serial Dilutions) prep_test_compound->pre_incubation prep_substrate Prepare CYP Probe Substrate Solution initiate_reaction Initiate Reaction with Substrate and NADPH prep_substrate->initiate_reaction prep_cofactor Prepare NADPH Regenerating System prep_cofactor->initiate_reaction pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., add cold acetonitrile) incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Inhibition and Determine IC50 analyze->calculate

In Vitro CYP450 Inhibition Assay Workflow

Metabolic_Pathways cluster_saxagliptin Saxagliptin Metabolism cluster_vildagliptin Vildagliptin Metabolism cluster_minimal Amantadine, Memantine, & Rimantadine Saxagliptin Saxagliptin M2 5-hydroxy saxagliptin (Active Metabolite) Saxagliptin->M2 CYP3A4/5 (Hydroxylation) Vildagliptin Vildagliptin LAY151 LAY151 (Inactive Metabolite) Vildagliptin->LAY151 Hydrolysis (Cyano group) Amantadine Amantadine Excreted_Amantadine Mostly Unchanged in Urine Amantadine->Excreted_Amantadine Minimal Acetylation Memantine Memantine Excreted_Memantine Mostly Unchanged in Urine Memantine->Excreted_Memantine Minimal Metabolism Rimantadine Rimantadine Metabolites_Rimantadine Hydroxylated Metabolites Rimantadine->Metabolites_Rimantadine Hepatic Metabolism

Metabolic Pathways of Adamantane Drugs

References

Comparative Docking Analysis of Adamantane Derivatives Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a privileged pharmacophore in medicinal chemistry. Its unique properties have been leveraged to develop drugs targeting a wide array of biological entities. This guide provides a comparative overview of in silico docking studies of adamantane derivatives against three crucial enzymes: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Influenza A M2 proton channel, and Cytochrome P450 (CYP) enzymes. The data presented herein is collated from various scientific publications to offer a comparative perspective on the binding affinities and interaction patterns of these derivatives.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of various adamantane derivatives against the target enzymes, as reported in different molecular docking studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in computational methods, software versions, and force fields used.

Table 1: Docking Scores of Adamantane Derivatives against 11β-HSD1

CompoundPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
1-(adamantan-1-yl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one4C7J-8.30Not specified[1]
1-(adamantan-1-yl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one4C7J-7.70Not specified[1]
1-(adamantan-1-yl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one4C7J-7.83Not specified[1]
Adamantane-linked 1,2,4-triazole N-Mannich Base 14C7J-8.92Ser170, Tyr183[2]
Adamantane-linked 1,2,4-triazole N-Mannich Base 24C7J-7.50Ser170, Tyr183[2]
Adamantane-linked 1,2,4-triazole N-Mannich Base 34C7J-8.11Ser170, Tyr183[2]
Co-crystallized ligand 4YQ (Reference)4C7J-8.48Not specified[2]

Table 2: Docking Scores of Adamantane Derivatives against Influenza A M2 Proton Channel

CompoundPDB IDDocking Score (XP GScore)Key Interacting ResiduesReference
Rimantadine2L0J-7.14 kcal/molVal27, Ala30, Ser31
Glycyl-rimantadine2L0J-7.61 kcal/molNot specified
Amantadine3C9JNot specifiedVal27, Gly34

Note: Direct comparison of docking scores between different scoring functions (e.g., kcal/mol vs. XP GScore) is not meaningful. The data is presented to show relative trends within the same study.

Table 3: Docking Scores of Adamantane Derivatives against Cytochrome P450 Isoforms

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies of adamantane derivatives with target enzymes, based on common practices reported in the literature using AutoDock Vina.

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target enzyme (e.g., 11β-HSD1, PDB ID: 4C7J) is downloaded from the Protein Data Bank.

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

  • Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions.

2. Preparation of the Ligand (Adamantane Derivative):

  • The two-dimensional structure of the adamantane derivative is drawn using a chemical drawing software and converted to a 3D structure.

  • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

  • The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

  • The prepared ligand is saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the enzyme. The center and dimensions of the grid box are set to cover the binding pocket where the native ligand binds.

4. Molecular Docking with AutoDock Vina:

  • AutoDock Vina is used to perform the docking calculations. The prepared receptor and ligand files, along with a configuration file specifying the grid box parameters and other settings (e.g., exhaustiveness), are provided as input.

  • Vina explores different conformations and orientations (poses) of the ligand within the receptor's active site and estimates the binding affinity for each pose.

5. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the amino acid residues of the protein in the best pose are visualized and analyzed to understand the binding mode. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH -> NADP+ GRE Glucocorticoid Response Element (GRE) in Nucleus GR->GRE Translocation GeneExp Gene Expression (e.g., gluconeogenesis) GRE->GeneExp Adamantane Adamantane Derivative Adamantane->HSD1 Inhibition

G cluster_virus Influenza Virus M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Acidification Uncoating Viral Uncoating (vRNP release) vRNP->Uncoating Endosome Acidic Endosome (Low pH) Protons H+ Endosome->Protons Protons->M2 Influx Adamantane Adamantane Derivative Adamantane->M2 Blockage

G Xenobiotic Lipophilic Xenobiotic (e.g., Adamantane Derivative) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP1A2) Xenobiotic->CYP450 Phase I Metabolism (Oxidation, etc.) Metabolite Hydrophilic Metabolite CYP450->Metabolite Excretion Excretion Metabolite->Excretion Adamantane_Inhibitor Adamantane Derivative (as inhibitor) Adamantane_Inhibitor->CYP450 Inhibition

References

assessing the metabolic stability of drugs containing the adamantane cage

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the metabolic stability of drugs incorporating the adamantane moiety, supported by experimental data.

The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has become an invaluable building block in modern medicinal chemistry. Its unique structure is often employed to enhance the pharmacokinetic properties of drug candidates, primarily by improving their metabolic stability.[1] The cage-like structure can sterically hinder the access of metabolic enzymes to susceptible positions on a drug molecule, effectively shielding it from degradation and prolonging its therapeutic effect.[1][2] This guide provides a comparative analysis of the metabolic stability of adamantane-containing drugs versus their counterparts, supported by in vitro experimental data.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. A common method to assess this is through in vitro assays using human liver microsomes, which contain the key cytochrome P450 enzymes responsible for drug metabolism.[3][4] The data presented below compares the metabolic stability of a parent compound, Adamantan-1-yl-piperidin-1-yl-methanone, with several of its analogs. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

CompoundModificationt½ (min)CLint (µL/min/mg protein)
Parent Compound Adamantan-1-yl-piperidin-1-yl-methanone4530.8
Analog A Hydroxylation on adamantane2555.4
Analog B Hydroxylation on piperidine3046.2
Analog C Fluorination on piperidine>60<23.1
Analog D Gem-difluorination on piperidine>60<23.1

Table 1. Metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and its analogs in human liver microsomes. [1]

Discussion of Results

The data clearly demonstrates the influence of the adamantane cage and subsequent structural modifications on metabolic stability.

  • The Parent Compound , featuring the adamantane moiety, displays a moderate half-life, suggesting a degree of inherent stability.[1]

  • Analogs A and B , which introduce hydroxyl groups, show a significant decrease in metabolic stability.[1] This indicates that these positions are susceptible to Phase I metabolism, likely hydroxylation by cytochrome P450 enzymes.[1] Hydroxylation is a common metabolic pathway for many drug molecules, and the adamantane cage itself can be a target for such enzymatic action.[1][5]

  • Analogs C and D showcase a powerful strategy to enhance metabolic stability. The introduction of fluorine atoms to the piperidine ring dramatically increases the half-life and reduces intrinsic clearance.[1] This "metabolic blocking" is a well-established technique where electron-withdrawing fluorine atoms shield adjacent positions from oxidative metabolism.[1] The gem-difluorinated analog (Analog D) was found to be the most stable in this series.[1]

These findings underscore the dual role of the adamantane group: while it can confer stability, it is not immune to metabolism. However, its rigid structure provides a predictable scaffold for further modifications, such as fluorination, to effectively block metabolic pathways and enhance the drug's pharmacokinetic profile.[1] Studies on other adamantane derivatives have also shown that substitutions on the adamantane ring can either increase or decrease metabolic stability, highlighting the nuanced role of this moiety in drug design.[6] For instance, the introduction of one methyl group to an adamantyl urea compound led to a four-fold increase in potency without a significant loss of metabolic stability, whereas the addition of two or three methyl groups resulted in a dramatic decrease in stability.[6]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a cornerstone for assessing the metabolic stability of compounds during the drug discovery process.[7] It measures the rate of disappearance of a test compound when incubated with liver microsomes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1]

Materials:

  • Test compounds and reference compounds[8]

  • Human liver microsomes[1][3]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[1][8]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][9]

  • Magnesium chloride (MgCl2)[8]

  • Cold acetonitrile (containing an internal standard for LC-MS/MS analysis) to terminate the reaction[1][9]

  • 96-well plates[1][3]

  • Incubator (37°C)[1][9]

  • Centrifuge[1][9]

  • LC-MS/MS system for analysis[1][3]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., in DMSO) and dilute it to the desired concentration in the incubation buffer.[8]

    • Prepare the microsomal solution by diluting the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[4]

    • Prepare the NADPH regenerating system.[9]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C.[9]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[4][9]

    • Incubate the plate at 37°C with gentle shaking.[8]

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[4][9]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.[1][9]

    • Transfer the supernatant to a new plate for analysis.[9]

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[1]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.[1]

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Solution mix_reactants Mix Compound and Microsomes prep_compound->mix_reactants prep_microsomes Prepare Microsomal Solution prep_microsomes->mix_reactants prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH (37°C Incubation) prep_nadph->start_reaction mix_reactants->start_reaction terminate Terminate Reaction (Acetonitrile) start_reaction->terminate At Time Points centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow of an in vitro microsomal stability assay.

References

A Comparative Guide to the Validation of Analytical Methods for Adamantane Derivative Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of adamantane derivatives, a class of compounds with significant therapeutic applications as antiviral and neuroprotective agents, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1] The unique lipophilic and rigid cage-like structure of adamantane presents distinct analytical challenges that necessitate robust and validated quantification methods.[1] This guide provides a comparative overview of common analytical techniques, detailing their experimental protocols and performance characteristics to aid researchers in selecting the most appropriate method for their needs.

The validation of bioanalytical methods is a critical process governed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and harmonized through guidelines such as the International Council for Harmonisation (ICH) M10.[2][3][4] These guidelines ensure the quality and consistency of bioanalytical data by defining key validation parameters, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][6]

Comparison of Analytical Methods

The primary techniques for the quantification of adamantane derivatives in biological samples include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.

Analytical MethodPrincipleSample PreparationCommon AnalytesKey Performance Parameters
HPLC-UV Separation by chromatography and detection by UV absorbance. Often requires derivatization to introduce a chromophore.Pre-column derivatization.[7]Amantadine, Rimantadine, MemantineLinearity: 0.05-5.0 µg/mL (Amantadine, Rimantadine), 0.05-2.0 µg/mL (Memantine)[7]. LOD: 20 ng/mL[7]. LOQ: 50 ng/mL[7].
GC-MS Separation of volatile compounds by gas chromatography and detection by mass spectrometry. May require derivatization to improve volatility.Liquid-liquid extraction, derivatization.[8][9]Adamantane and its derivativesProvides high specificity due to mass spectral data, making it excellent for identification.[8]
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.Protein precipitation, solid-phase extraction.[10][11]Amantadine, Memantine, other adamantane derivativesLinearity: 1-1000 ng/mL (Adamantane)[10], 50–1500 ng/mL (Amantadine)[12]. LLOQ: 15 ng/mL (Amantadine)[13], 50 ng/mL (Amantadine)[12].

Experimental Protocols and Workflows

Detailed and validated experimental protocols are the bedrock of reliable bioanalytical data. Below are representative workflows and methodologies for the primary analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[12] The use of a stable isotope-labeled internal standard (SIL-IS), such as adamantane-d16, is crucial for correcting variations in sample extraction, matrix effects, and instrument response.[1]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is Add 20 µL Internal Standard (Adamantane-d16) plasma->is vortex1 Vortex (10s) is->vortex1 ppt Add 400 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Reversed-Phase Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quant Quantification (Peak Area Ratio of Analyte to IS) detection->quant

LC-MS/MS workflow for adamantane derivative analysis.

Detailed Protocol:

  • Sample Preparation: To 100 µL of a plasma sample, add 20 µL of the adamantane-d16 internal standard working solution.[1]

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins, vortex for 1 minute, and then centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Extraction: Transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in the mobile phase before injection into the LC-MS/MS system.

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a rapid gradient elution.[10]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For adamantane derivatives lacking a strong chromophore, pre-column derivatization is necessary for UV detection. This method, while less sensitive than LC-MS/MS, can be a cost-effective alternative.

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample (0.2 mL) derivatization Pre-column Derivatization (e.g., with ASC) plasma->derivatization inject Inject into HPLC derivatization->inject separation Isocratic Separation (Lichrosper C18 Column) inject->separation detection UV Detection (256 nm) separation->detection quant Quantification detection->quant

HPLC-UV workflow with pre-column derivatization.

Detailed Protocol:

  • Derivatization: A pre-column derivatization is performed at room temperature using a reagent like anthraquinone-2-sulfonyl chloride (ASC).[7]

  • Chromatographic Separation: The derivatives are analyzed by isocratic HPLC on a Lichrosper C18 column.[7]

  • UV Detection: Detection is carried out at a wavelength of 256 nm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many adamantane derivatives, derivatization may be required to increase their volatility.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Urine or Plasma Sample extraction Liquid-Liquid Extraction sample->extraction derivatization Derivatization (if necessary) extraction->derivatization inject Inject into GC-MS derivatization->inject separation Chromatographic Separation (Capillary Column) inject->separation detection Mass Spectrometric Detection separation->detection quant Quantification & Identification detection->quant

General GC-MS workflow for adamantane analysis.

Detailed Protocol:

  • Sample Preparation: This often involves a liquid-liquid extraction to isolate the analytes from the biological matrix.[9]

  • Derivatization: To improve volatility and chromatographic performance, a derivatization step may be employed.[8]

  • GC-MS Analysis: The prepared sample is injected into the GC-MS system for separation and detection.[14]

Conclusion

The choice of analytical method for the quantification of adamantane derivatives in biological samples depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS is generally the preferred method for its superior sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations are expected.[10] HPLC-UV offers a viable, lower-cost alternative, particularly when high sensitivity is not a prerequisite. GC-MS provides excellent identification capabilities and can be a valuable tool, especially for volatile derivatives. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and high-quality data to support drug development and clinical research.[2][3]

References

The Adamantane Advantage: A Comparative Guide to the Lipophilicity of Bulky Moieties in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, modulating a compound's lipophilicity is a cornerstone of modern medicinal chemistry. The incorporation of bulky, three-dimensional substituents can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these, the adamantane cage has emerged as a popular choice for enhancing lipophilicity and escaping the "flatland" of traditional aromatic scaffolds.[1] This guide provides an objective comparison of the lipophilicity of adamantane derivatives against other commonly employed bulky groups—tert-butyl, phenyl, and bicyclo[2.2.2]octane—supported by experimental data and detailed methodologies.

The rigid, diamondoid structure of adamantane offers a unique combination of high lipophilicity and three-dimensional bulk, which can improve a molecule's metabolic stability and target engagement.[1][2] By providing a non-planar scaffold, adamantane allows for the precise positioning of functional groups to probe biological targets more effectively.[1]

Comparative Analysis of Lipophilicity

The lipophilicity of a compound is most commonly expressed as its partition coefficient (LogP) between n-octanol and water, or its distribution coefficient (LogD) at a specific pH. An increase in the LogP/D value generally corresponds to higher lipophilicity. The following tables summarize experimental and calculated lipophilicity data for various compounds, showcasing the impact of incorporating adamantane versus other bulky substituents.

Table 1: Experimental Lipophilicity Data (LogD at pH 7.4)

Parent ScaffoldAdamantyl Derivative (LogD)Phenyl Derivative (LogD)Bicyclo[2.2.2]octyl Derivative (LogD)Reference
Imatinib Analog3.64.5 (Imatinib)Not Reported[3]

Table 2: Calculated Lipophilicity Data (cLogP/ALOGPs)

ComparisonAdamantyl Derivative (Calculated LogP)Non-Adamantyl Analog (Calculated LogP)Change in LogPReference
General EstimationIncreases cLogP by ~3.1Baseline+3.1[1]
Various ScaffoldsVariesVaries (proton or methyl group)Significantly Higher[4]

Note: Calculated LogP values (cLogP, ALOGPs) are estimations and may differ from experimental values. They are provided here for comparative purposes where direct experimental data is unavailable.

As the data suggests, the incorporation of an adamantyl group consistently and significantly increases the lipophilicity of a molecule.[1][4] This "lipophilic bullet" effect can be harnessed to enhance properties such as blood-brain barrier permeability.[4]

Visualizing the Bulky Scaffolds

The following diagram illustrates the structural differences between the bulky groups discussed in this guide.

Caption: Structural comparison of adamantane and other bulky groups.

Experimental Protocols for Lipophilicity Determination

Accurate and reproducible measurement of lipophilicity is crucial for structure-activity relationship (SAR) studies. The following are detailed protocols for the two most common experimental methods.

Shake-Flask Method (Gold Standard) for LogP/LogD Determination

This classical method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[5][6]

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[6]

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[7]

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for an extended period (e.g., 24 hours) and then allowing the phases to separate.[6]

  • Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or n-octanol phase.

  • Partitioning: Add known volumes of the n-octanol and aqueous phases to a glass vial. Add a small aliquot of the compound stock solution.

  • Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) is calculated using the following formula: LogP or LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Caption: Workflow for the shake-flask method of LogP/LogD determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity. It is a faster and more high-throughput alternative to the shake-flask method.[8]

Materials:

  • Test compound

  • A set of reference compounds with known LogP values

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)

  • Detector (e.g., UV-Vis)

Procedure:

  • Calibration:

    • Inject a series of standard compounds with known LogP values onto the HPLC column under isocratic conditions.

    • Measure the retention time (tR) for each standard and the column dead time (t0).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

    • Create a calibration curve by plotting log(k) versus the known LogP values of the standards.

  • Sample Analysis:

    • Inject the test compound onto the same HPLC column under the identical conditions used for the standards.

    • Measure its retention time and calculate its capacity factor (log k).

  • LogP Determination:

    • Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.

Caption: Workflow for LogP determination using the RP-HPLC method.

Conclusion

The choice of a bulky group in drug design is a critical decision that impacts a molecule's lipophilicity and, consequently, its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Adamantane stands out as a highly effective moiety for increasing lipophilicity due to its large, rigid, and non-aromatic structure. While other bulky groups like tert-butyl, phenyl, and bicyclo[2.2.2]octane also modulate lipophilicity, adamantane often provides a more significant and predictable increase. The experimental methods detailed in this guide offer robust approaches for quantifying these effects, enabling medicinal chemists to make data-driven decisions in the optimization of lead compounds.

References

Unveiling the Potential of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid Derivatives Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A new class of adamantane derivatives bearing a 1,2,4-triazole moiety is emerging as a promising frontier in the fight against drug-resistant microorganisms. These hybrid molecules, specifically those derived from 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, are attracting significant attention from the scientific community for their potential to combat formidable pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal strains.

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The conjugation of the rigid, lipophilic adamantane cage with the versatile 1,2,4-triazole ring, a known pharmacophore in many antifungal and antibacterial drugs, presents a strategic approach to designing potent antimicrobial compounds. The carboxylic acid functional group at the 1-position of the adamantane core further provides a handle for derivatization, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

This guide provides a comparative overview of the efficacy of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid and its derivatives against various drug-resistant pathogens, supported by available experimental data.

Comparative Efficacy Against Drug-Resistant Bacteria

While comprehensive data on the specific parent compound, 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, is still emerging, studies on structurally related adamantane-triazole derivatives have demonstrated significant antibacterial activity. The data suggests that these compounds are particularly effective against Gram-positive bacteria, including challenging resistant strains.

Compound DerivativePathogenMIC (µg/mL)Reference DrugMIC (µg/mL)
Adamantyl-Triazole Derivative AStaphylococcus aureus (MRSA)15.6Trimethoprim31.25
Adamantyl-Triazole Derivative BPseudomonas aeruginosa62.5Trimethoprim62.5

Note: The data presented is for structurally similar adamantane-triazole compounds and may not be directly representative of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid itself. Further specific testing is required.

The promising activity against MRSA is of particular importance, as this pathogen is a leading cause of hospital-acquired infections and is notoriously difficult to treat with conventional antibiotics.

Potent Antifungal Activity

The 1,2,4-triazole moiety is a cornerstone of many clinically used antifungal drugs, and its incorporation into the adamantane scaffold appears to confer potent fungicidal properties. Studies on related compounds have shown promising results against pathogenic yeasts like Candida albicans, including strains that have developed resistance to existing azole antifungals.

Compound DerivativePathogenMIC (µg/mL)Reference DrugMIC (µg/mL)
Adamantyl-Triazole Derivative CCandida albicans31.25Trimethoprim62.5
Adamantyl-Thiadiazole-Triazole DerivativeCandida albicans(8x more active)Standard of comparison-

One study highlighted a derivative that was eight times more active against C. albicans than the standard comparison drug, underscoring the potential of this chemical class.[1]

Experimental Protocols

The evaluation of the antimicrobial efficacy of these compounds typically involves standardized laboratory procedures to determine their minimum inhibitory concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of a compound's potency. The broth microdilution method is a commonly employed technique.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound Dilutions Microplate Inoculate Microplate Wells Compound->Microplate Inoculum Standardized Microbial Inoculum Inoculum->Microplate Incubation Incubate at 37°C for 24-48h Microplate->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Value Determine MIC Observation->MIC_Value Mechanism_of_Action cluster_adamantane Adamantane Moiety cluster_triazole Triazole Moiety cluster_outcome Cellular Outcome Membrane Bacterial/Fungal Cell Membrane Disruption Membrane Disruption Membrane->Disruption Interaction Permeability Increased Permeability Disruption->Permeability CellDeath Microbial Cell Death Permeability->CellDeath Enzyme Key Metabolic Enzymes (e.g., Lanosterol 14α-demethylase) Inhibition Enzyme Inhibition Enzyme->Inhibition Binding Biosynthesis Disruption of Essential Biosynthetic Pathways Inhibition->Biosynthesis Biosynthesis->CellDeath

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Triazol-1-yl-adamantane-1-carboxylic Acid: A Procedural Guide

Navigating the Safe Disposal of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic Acid: A Procedural Guide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known characteristics of its principal structural components: the adamantane cage and the triazole ring.

Core Hazard Assessment

A conservative approach to handling and disposal is warranted based on the toxicological profiles of related chemical families:

  • Adamantane Derivatives: While adamantane itself is not classified as acutely toxic, it is recognized as potentially harmful to aquatic life with long-lasting effects.[1][2] Therefore, any waste containing the adamantane moiety should be treated as environmentally hazardous.

  • Azole Compounds: The triazole group belongs to the broader family of azole compounds. Many azoles are known for their environmental persistence and can be challenging to degrade in standard wastewater treatment processes.[4][5] Some studies indicate that methods like advanced oxidation processes (e.g., UV treatment, Fenton reaction) can be effective in breaking down azole fungicides.[6][7]

Given these considerations, 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE) Requirements

Prior to handling any waste containing this compound, the following minimum personal protective equipment should be worn to prevent dermal contact, inhalation, and eye exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)
Eye Protection Safety goggles or a face shield
Body Protection A full-length laboratory coat

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Designate a Waste Stream: Classify all materials contaminated with 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid as "non-halogenated organic hazardous waste."

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly halogenated solvents, strong oxidizing agents, or aqueous waste.[2] Mixing can interfere with final disposal methods and may create unforeseen chemical hazards.

  • Collect Waste: Accumulate the waste in a designated, chemically compatible container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[1]

2. Container Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[1][2]

  • Full Chemical Name: Include the full, unabbreviated chemical name: "3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid."

  • Date of Accumulation: Mark the date when the first piece of waste is added to the container.

3. On-site Storage:

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[1]

  • Safe Environment: The storage area must be well-ventilated, cool, and dry. Keep the container away from sources of heat or ignition.

  • Incompatible Materials: Ensure the storage location is separate from incompatible chemicals.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1][2] Never pour 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid down the drain or discard it in the regular trash.[1]

  • Recommended Method: High-temperature incineration is the recommended method of disposal for this type of non-halogenated organic compound.[1][2]

  • Institutional Coordination: Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

5. Decontamination:

  • Labware and Surfaces: Thoroughly decontaminate any laboratory equipment or surfaces that have come into contact with the compound.

  • Cleaning Procedure: Use an appropriate solvent, such as ethanol or acetone, followed by a wash with soap and water.

  • Collect Rinsate: All rinsate from the decontamination process must be collected and disposed of as hazardous waste.[1]

Disposal Workflow

GstartStart: Waste Generationppe1. Don PersonalProtective Equipment (PPE)start->ppedeconDecontaminate Surfaces& Equipmentstart->deconsegregate2. Segregate Waste(Non-Halogenated Organic)ppe->segregatecontainer3. Use Designated, CompatibleWaste Containersegregate->containerlabel4. Label Container:'Hazardous Waste' &Full Chemical Namecontainer->labelstore5. Store in DesignatedSatellite Accumulation Arealabel->storecontact_ehs6. Contact EHS for Pickupstore->contact_ehsincinerate7. Final Disposal viaHigh-Temperature Incinerationcontact_ehs->incineratecollect_rinsateCollect Rinsate asHazardous Wastedecon->collect_rinsatecollect_rinsate->container

Disposal workflow for 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid.

By adhering to these structured procedures, laboratory professionals can ensure the safe handling and compliant disposal of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional local requirements.

Personal protective equipment for handling 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Essential Safety and Handling Guide for 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the available safety data sheet and information on structurally related adamantane and triazole compounds.

Hazard Identification and Classification

3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid is classified with the following hazards:

  • Skin corrosion/irritation: Category 2[4]

  • Serious eye damage/eye irritation: Category 2A[4]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[4]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1][4]Protects against splashes and dust particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove.[1][5]Prevents skin contact, which can cause irritation.[2]
Skin and Body Protection A laboratory coat must be worn at all times.[1][5] Long-sleeved clothing and closed-toe shoes are mandatory.[2] For larger quantities, consider additional protective clothing such as disposable gowns.[1]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Work should be conducted in a chemical fume hood to avoid inhalation of dust, vapors, or aerosols.[1][2] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]Prevents inhalation, which may cause respiratory tract irritation.[2][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work with 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] Safety showers and eyewash stations must be readily accessible.[1]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[6][7]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[7] Store at room temperature.[4]

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2][4] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) office.

Waste Disposal:

  • Dispose of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid and any contaminated materials as hazardous waste.[5]

  • Do not allow the chemical to enter drains or waterways.[2]

  • Waste must be collected in a designated, properly labeled, and sealed container. The container label must clearly state "Hazardous Waste" and include the full chemical name.[5]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2][5] Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4][8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] Seek medical attention.[8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Experimental Workflow

The following diagram outlines the standard workflow for handling 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid in a laboratory setting.

Workflow for Handling 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acidcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalReview SDSReview Safety Data SheetDon PPEDon Appropriate PPEReview SDS->Don PPEPrepare Fume HoodPrepare Chemical Fume HoodDon PPE->Prepare Fume HoodWeigh CompoundWeigh Compound in Fume HoodPrepare Fume Hood->Weigh CompoundPerform ExperimentPerform ExperimentWeigh Compound->Perform ExperimentDecontaminateDecontaminate Glassware and SurfacesPerform Experiment->DecontaminateSegregate WasteSegregate Hazardous WasteDecontaminate->Segregate WasteDispose WasteDispose of Waste via EHSSegregate Waste->Dispose WasteDoff PPEDoff PPEDispose Waste->Doff PPE

Caption: Standard laboratory workflow for handling 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Reactant of Route 2
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.